Trisodium hedta monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJYTNPLCNRLG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2Na3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040793 | |
| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313222-79-6, 207386-87-6 | |
| Record name | Trisodium HEDTA monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISODIUM HEDTA MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Trisodium HEDTA Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of Trisodium HEDTA monohydrate, a versatile chelating agent. The information is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound for their work.
Chemical and Physical Properties
This compound, the trisodium salt of N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, is a well-established chelating agent.[1] Its primary function is to form stable, water-soluble complexes with metal ions, thereby preventing them from engaging in undesirable chemical reactions.[1][2] This property makes it a valuable component in various applications, including pharmaceuticals, cosmetics, and industrial processes.[3][4]
Below is a summary of its key quantitative properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N₂Na₃O₇ · H₂O | [5] |
| Molecular Weight | 362.22 g/mol (monohydrate) | Calculated |
| Anhydrous Molecular Weight | 344.20 g/mol | [1] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 288 °C (decomposes) | [1] |
| Density | 1.285 g/cm³ | [1] |
| Solubility in Water | 480 g/L at 20 °C | [1] |
| Solubility in Organic Solvents | Insoluble in most organic solvents | [1] |
| pH of 1% Aqueous Solution | Approximately 9.3 | [6] |
Stability Constants with Metal Ions:
The efficacy of a chelating agent is quantified by its stability constants (log K) with various metal ions. Higher values indicate a stronger and more stable complex. The stability constants for HEDTA with several common metal ions are provided below.
| Metal Ion | log K |
| Fe³⁺ | 19.8 |
| Cu²⁺ | 17.4 |
| Ni²⁺ | 17.0 |
| Pb²⁺ | 15.8 |
| Zn²⁺ | 14.5 |
| Co²⁺ | 14.2 |
| Cd²⁺ | 13.6 |
| Fe²⁺ | 12.2 |
| Mn²⁺ | 10.7 |
| Ca²⁺ | 8.0 |
| Mg²⁺ | 5.8 |
Experimental Protocols
Determination of Metal Chelation Capacity by Potentiometric Titration
This protocol outlines a standard method for determining the stability constants of Trisodium HEDTA with a given metal ion using potentiometric titration.
Materials:
-
This compound
-
Metal salt of interest (e.g., CuSO₄, ZnCl₂)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution
-
High-purity water (deionized or distilled)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
pH meter with a combination glass electrode
-
Automatic burette
-
Thermostatted titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Trisodium HEDTA of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of the inert salt at a concentration sufficient to maintain a constant ionic strength throughout the titration (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the thermostatted vessel, add a known volume of the Trisodium HEDTA solution and the metal salt solution.
-
Add the inert salt solution to achieve the desired ionic strength.
-
Dilute with high-purity water to a final known volume.
-
Immerse the calibrated pH electrode and the tip of the automatic burette into the solution.
-
Begin stirring the solution.
-
-
Titration:
-
Titrate the solution with the standardized KOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of KOH added.
-
The stability constants are calculated from the titration curve using specialized software that fits the data to a model of the chemical equilibria involved.
-
Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)
This protocol describes a general procedure for evaluating the thermal stability of this compound.
Materials:
-
This compound
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen, argon)
-
Oxidizing gas (e.g., air)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA sample pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show weight loss steps corresponding to the dehydration and subsequent decomposition of the compound.
-
The onset temperature of each weight loss step indicates the temperature at which the decomposition process begins.
-
The percentage of weight loss at each step can be used to infer the nature of the decomposition products.
-
Visualizations
Synthesis of Trisodium HEDTA
The industrial synthesis of aminopolycarboxylic acids like HEDTA is typically achieved through the carboxymethylation of the corresponding amine. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis pathway for Trisodium HEDTA.
Chelation Experimental Workflow
The following diagram outlines a typical workflow for a metal chelation experiment using Trisodium HEDTA.
References
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance Analysis of GLDA and HEDTA as Chelators for Calcium and Ferrum Ions at 80 °C: A Combined Molecular Modeling and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Coordination Chemistry of Trisodium HEDTA Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate monohydrate (Trisodium HEDTA monohydrate). It covers its synthesis, physical and chemical properties, and its interactions with various metal ions, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is the monohydrate sodium salt of HEDTA (N-(2-hydroxyethyl)ethylenediaminetriacetic acid). As a member of the aminopolycarboxylic acid family, it is a powerful chelating agent, capable of forming stable, water-soluble complexes with a wide range of metal ions.[1][2] Its unique structure, featuring a hydroxyethyl group, differentiates it from more common chelating agents like EDTA, influencing its coordination behavior and stability constants with certain metals.[1] This property makes it valuable in various industrial and scientific applications, including pharmaceuticals, water treatment, and as a component in cosmetic formulations.[2]
Synthesis and Physicochemical Properties
General Synthetic Approach:
The synthesis would likely involve the reaction of N-(2-hydroxyethyl)ethylenediamine with a carboxymethylating agent, such as sodium chloroacetate or a combination of formaldehyde and sodium cyanide, under basic conditions. The reaction is followed by acidification to isolate the HEDTA acid, which is then neutralized with a stoichiometric amount of sodium hydroxide to form the trisodium salt. The monohydrate is obtained through controlled crystallization from an aqueous solution.
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N₂Na₃O₇·H₂O | [4] |
| Molecular Weight | 362.22 g/mol (monohydrate) | |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | 288 °C (decomposes) |
Coordination Chemistry and Stability Constants
The chelating ability of Trisodium HEDTA is defined by the stability of the complexes it forms with metal ions. The stability constant (log K) is a quantitative measure of the strength of this interaction. A higher log K value indicates a more stable complex.[5] The stability of HEDTA-metal complexes is influenced by factors such as the pH of the solution and the nature of the metal ion.
Table of Stability Constants (log K) for HEDTA with Various Metal Ions:
| Metal Ion | log K | Conditions | Reference(s) |
| Ca²⁺ | 8.3 | 20 °C, 0.1 M KCl | [6] |
| Mg²⁺ | 7.0 | 20 °C, 0.1 M KCl | [6] |
| Fe³⁺ | 19.8 | 20 °C, 0.1 M KCl | [7] |
| Cu²⁺ | 17.4 | 20 °C, 0.1 M KCl | [7] |
| Zn²⁺ | 14.5 | 20 °C, 0.1 M KCl | [7] |
| Co²⁺ | 14.3 | 20 °C, 0.1 M KCl | [7] |
| Ni²⁺ | 17.0 | 20 °C, 0.1 M KCl | [7] |
| Mn²⁺ | 10.7 | 20 °C, 0.1 M KCl | [7] |
| Pb²⁺ | 15.5 | 20 °C, 0.1 M KCl | [7] |
| Al³⁺ | 17.1 | 20 °C, 0.1 M KCl | [7] |
Note: The stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are from critically selected data where available. The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for obtaining reliable stability constant data.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the coordination chemistry of this compound.
4.1. Synthesis of this compound (Adapted Protocol)
This protocol is an adaptation based on general synthesis methods for aminopolycarboxylic acids.
Materials:
-
N-(2-hydroxyethyl)ethylenediamine
-
Sodium chloroacetate
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve N-(2-hydroxyethyl)ethylenediamine in deionized water.
-
Slowly add sodium chloroacetate to the solution while maintaining a basic pH (around 9-11) by the controlled addition of a concentrated sodium hydroxide solution. The reaction is typically carried out at an elevated temperature (e.g., 80-90 °C) for several hours with constant stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of approximately 2 to precipitate the HEDTA free acid.
-
Filter the precipitated HEDTA and wash it with cold deionized water to remove any unreacted starting materials and salts.
-
To form the trisodium salt, suspend the purified HEDTA in deionized water and add a stoichiometric amount (3 equivalents) of sodium hydroxide solution while stirring until all the solid dissolves.
-
Concentrate the resulting solution by rotary evaporation.
-
Allow the concentrated solution to crystallize. The monohydrate can be obtained by controlling the crystallization temperature and solvent composition (e.g., by adding ethanol to the aqueous solution).
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
4.2. Complexometric Titration for Metal Ion Determination
This protocol describes the determination of a metal ion concentration (e.g., Zn²⁺) using a standardized solution of Trisodium HEDTA.[1][11][12][13]
Materials:
-
Standardized Trisodium HEDTA solution (e.g., 0.01 M)
-
Unknown metal ion solution (e.g., Zn²⁺)
-
Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)
-
Indicator (e.g., Eriochrome Black T)
-
Burette, pipette, conical flasks
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown metal ion solution into a conical flask.
-
Add a sufficient volume of the buffer solution (e.g., 2-3 mL) to maintain the desired pH.
-
Add a few drops of the indicator solution. The solution should turn to the color of the metal-indicator complex (e.g., wine-red for Eriochrome Black T with Mg²⁺ or Zn²⁺).
-
Titrate the solution with the standardized Trisodium HEDTA solution from the burette.
-
The endpoint is reached when the color of the solution changes from the metal-indicator complex color to the color of the free indicator (e.g., from wine-red to blue for Eriochrome Black T).
-
Record the volume of the Trisodium HEDTA solution used.
-
Repeat the titration at least three times to ensure accuracy.
-
Calculate the concentration of the metal ion in the unknown solution using the stoichiometry of the metal-HEDTA complex (typically 1:1).
4.3. ¹H NMR Spectroscopic Analysis of a Diamagnetic Metal-HEDTA Complex
This protocol outlines the general procedure for characterizing a diamagnetic metal-HEDTA complex (e.g., with Zn²⁺) using ¹H NMR spectroscopy.[14][15][16][17][18][19]
Materials:
-
This compound
-
A salt of a diamagnetic metal (e.g., ZnCl₂)
-
D₂O (Deuterium oxide)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in D₂O at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the metal salt in D₂O.
-
To an NMR tube containing the Trisodium HEDTA solution, add a stoichiometric equivalent of the metal salt solution.
-
Gently mix the solution in the NMR tube.
-
Acquire the ¹H NMR spectrum of the sample.
-
For comparison, acquire the ¹H NMR spectrum of a solution of free Trisodium HEDTA in D₂O at the same concentration.
-
Analyze the changes in chemical shifts and splitting patterns of the HEDTA protons upon complexation with the metal ion to understand the coordination environment.
4.4. Single Crystal X-ray Diffraction of a Metal-HEDTA Complex
This protocol provides a general guideline for growing single crystals of a metal-HEDTA complex suitable for X-ray diffraction analysis.[20][21][22][23]
Materials:
-
This compound
-
A salt of the desired metal ion
-
A suitable solvent system (e.g., water, water/ethanol mixture)
-
Crystallization vials
Procedure:
-
Prepare a concentrated solution of the metal-HEDTA complex by dissolving stoichiometric amounts of this compound and the metal salt in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Several crystallization techniques can be employed:
-
Slow Evaporation: Leave the vial partially covered to allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Saturate a solution at a higher temperature and then allow it to cool down slowly to room temperature or below.
-
Vapor Diffusion: Place a small drop of the concentrated complex solution on a siliconized glass slide and invert it over a reservoir containing a solvent in which the complex is less soluble.
-
-
Monitor the vials for the formation of single crystals.
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head for X-ray diffraction analysis.
-
Collect the diffraction data and solve the crystal structure to determine the precise coordination geometry, bond lengths, and bond angles of the metal-HEDTA complex.
Visualization of a Chelation-Based Experimental Workflow
The following diagram illustrates a typical workflow for the spectrophotometric determination of a metal ion concentration using this compound. This method relies on the change in absorbance of a metal-indicator complex upon titration with the chelating agent.[24][25][26]
Signaling Pathways
While Trisodium HEDTA is primarily utilized for its strong metal-chelating properties in various applications, its direct and specific involvement in intracellular signaling pathways is less documented than its broader effects on metal ion homeostasis. Chelating agents like EDTA can indirectly influence signaling pathways that are dependent on metal ions, such as calcium signaling.[6][27] By sequestering extracellular calcium, for example, EDTA can prevent the influx of calcium into cells, thereby inhibiting calcium-dependent signaling cascades.
The following diagram illustrates a simplified representation of how a chelating agent like Trisodium HEDTA can modulate a generic calcium-dependent signaling pathway.
Conclusion
This compound is a versatile and potent chelating agent with a rich coordination chemistry. Its ability to form stable complexes with a wide array of metal ions makes it an invaluable tool in research, drug development, and various industrial processes. This guide has provided a foundational understanding of its properties, synthesis, and coordination behavior, along with practical experimental protocols for its application and characterization. Further research into its specific interactions with biological systems and the development of novel applications will continue to expand the utility of this important compound.
References
- 1. byjus.com [byjus.com]
- 2. Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid - Google Patents [patents.google.com]
- 4. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NIST46 | NIST [nist.gov]
- 6. A survey of readily available chelators for buffering calcium ion concentrations in physiological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. catalog.data.gov [catalog.data.gov]
- 9. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 10. nist.gov [nist.gov]
- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. scribd.com [scribd.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 21. echemi.com [echemi.com]
- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method [ejchem.journals.ekb.eg]
- 25. researchgate.net [researchgate.net]
- 26. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Effects of calcium and calcium-chelating agents on the inward and outward current in the membrane of mollusc neurones - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of pH on Trisodium HEDTA Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a versatile chelating agent employed across various scientific disciplines, including pharmaceuticals, to control metal ion activity. Its efficacy in forming stable, water-soluble complexes with a wide range of metal ions is critically dependent on the pH of the aqueous solution. This guide provides an in-depth technical overview of the pH-dependent chelation behavior of Trisodium HEDTA, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles to aid researchers in optimizing its application.
The chelation capacity of HEDTA is governed by the protonation state of its carboxylic acid and amine functional groups. As the pH of the solution changes, the degree of protonation of these groups is altered, which in turn significantly impacts the stability of the metal-HEDTA complexes. Understanding this relationship is paramount for applications ranging from controlling metal-catalyzed degradation in drug formulations to the development of metal-based therapeutics and diagnostic agents.
Data Presentation: pH-Dependent Stability of Metal-HEDTA Complexes
The stability of a metal-chelate complex is quantified by its stability constant (log K). For aminopolycarboxylic acids like HEDTA, it is often more practical to consider the conditional stability constant (log K') , which accounts for the influence of pH on the availability of the fully deprotonated ligand for chelation. The conditional stability constant is a measure of the complex's stability at a specific pH.
Table 1: Protonation Constants of HEDTA
| Equilibrium Step | pKa |
| H₃L ⇌ H₂L⁻ + H⁺ | ~3.0 |
| H₂L⁻ ⇌ HL²⁻ + H⁺ | ~5.5 |
| HL²⁻ ⇌ L³⁻ + H⁺ | ~9.8 |
(Note: These are approximate pKa values for the carboxylic acid and amine groups of HEDTA. The trisodium salt will typically be used in solutions where the pH is adjusted.)
Table 2: Conditional Stability Constants (log K') of HEDTA with Various Metal Ions at Different pH Values
| Metal Ion | log K' at pH 4 | log K' at pH 7 | log K' at pH 10 | Overall log K (for L³⁻) |
| Ca(II) | ~2.5 | ~5.5 | ~8.0 | ~8.0 |
| Fe(III) | ~11.0 | ~15.0 | ~19.5 | ~19.8 |
| Cu(II) | ~9.0 | ~14.0 | ~17.3 | ~17.4 |
| Zn(II) | ~7.0 | ~11.5 | ~14.5 | ~14.5 |
Disclaimer: The values in this table are illustrative and compiled from various sources on HEDTA and related aminopolycarboxylate chelators to demonstrate the pH-dependent trend. Actual experimental values may vary based on specific conditions such as ionic strength and temperature. The stability of Fe(III)-EDTA complexes, a close analog to HEDTA, has been shown to be highly pH-dependent.[2] Similarly, the chelation of calcium ions by HEDTA is more effective at higher pH levels.[1]
Mandatory Visualization
Signaling Pathways and Logical Relationships
The chelation of a metal ion by Trisodium HEDTA is a dynamic equilibrium influenced by the hydrogen ion concentration. The following diagram illustrates the relationship between pH, the protonation state of HEDTA, and the formation of the metal-HEDTA complex.
Caption: pH-dependent equilibrium of Trisodium HEDTA protonation and metal chelation.
Experimental Protocols
The determination of stability constants for metal-HEDTA complexes is crucial for understanding their behavior in solution. Potentiometric titration and spectrophotometry are two common methods employed for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing the metal ion and HEDTA upon the addition of a standardized base.
Materials and Reagents:
-
Trisodium HEDTA
-
Metal salt (e.g., CaCl₂, FeCl₃, CuSO₄, ZnCl₂) of high purity
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
High-purity deionized water
-
pH meter with a glass electrode, calibrated with standard buffers
-
Temperature-controlled titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Trisodium HEDTA of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a standardized solution of KOH (e.g., 0.1 M).
-
Prepare a solution of KCl to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH electrode using at least two standard buffer solutions.
-
Place a known volume of a solution containing the metal ion and Trisodium HEDTA (typically at a 1:1 or 1:2 metal-to-ligand ratio) in the temperature-controlled titration vessel.
-
Add the background electrolyte (KCl) to maintain constant ionic strength.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution gently.
-
-
Titration:
-
Add small, precise increments of the standardized KOH solution to the titration vessel.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of KOH added.
-
Continue the titration until the pH changes become minimal, covering a wide pH range.
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added to obtain the titration curve.
-
The stability constants are calculated from the titration data using computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the equilibria in solution.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the stability constants of metal-HEDTA complexes using potentiometric titration.
Caption: Workflow for potentiometric determination of HEDTA-metal stability constants.
Spectrophotometric Determination of Stability Constants
This method is suitable when the metal-HEDTA complex has a distinct UV-Vis absorption spectrum compared to the free metal ion and the ligand.
Materials and Reagents:
-
Trisodium HEDTA
-
Metal salt that forms a colored complex with HEDTA (e.g., Cu(II), Fe(III))
-
Buffer solutions for maintaining constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Spectral Characterization:
-
Obtain the UV-Vis absorption spectra of the free metal ion, Trisodium HEDTA, and the metal-HEDTA complex at various pH values to identify a suitable wavelength for analysis where the absorbance of the complex is significant and interference from other species is minimal.
-
-
Preparation of Solutions:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of Trisodium HEDTA at a fixed pH (maintained by a buffer).
-
Alternatively, prepare solutions with varying metal-to-ligand ratios (Job's method of continuous variation).
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the chosen wavelength.
-
-
Data Analysis:
-
The stability constant can be determined from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or by analyzing the data from Job's plot to determine the stoichiometry and then calculating the stability constant.
-
Conclusion
The chelation of metal ions by Trisodium HEDTA is a complex process that is fundamentally governed by the pH of the solution. At lower pH values, protonation of the HEDTA molecule reduces its chelating ability. As the pH increases, deprotonation leads to a more effective ligand and the formation of more stable metal complexes. This technical guide provides a foundational understanding of this pH dependence, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough consideration of the pH conditions is essential for the successful application and optimization of Trisodium HEDTA as a chelating agent in their respective fields. The stability of metal chelates is a critical factor, and understanding the influence of pH is key to controlling metal ion reactivity in sensitive systems.[3]
References
Spectroscopic Properties of HEDTA-Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of metal complexes formed with N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA). HEDTA is a hexadentate chelating agent widely utilized in various scientific and industrial applications, including as a stabilizing agent, in drug delivery systems, and for the mitigation of heavy metal toxicity. Understanding the spectroscopic characteristics of HEDTA-metal complexes is crucial for their characterization, quantification, and the elucidation of their behavior in biological and chemical systems.
Quantitative Spectroscopic Data
The interaction of HEDTA with various metal ions leads to the formation of stable complexes with distinct spectroscopic signatures. The following tables summarize key quantitative data from UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy for a selection of HEDTA- and structurally similar EDTA-metal complexes.
UV-Vis Absorption Spectroscopy
The formation of HEDTA-metal complexes often results in characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These bands primarily arise from ligand-to-metal charge transfer (LMCT) and d-d electronic transitions of the metal center.
| Metal Ion | Ligand | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference Complex |
| Fe(III) | EDTA | 258 | Not specified | Fe(III)-EDTA[1] |
| Cu(II) | EDTA | 732.0 | 95.2 | Cu(II)-EDTA[2] |
| Co(II) | EDTA | 462.9 | 15.8 | Co(II)-EDTA[2] |
| Ni(II) | EDTA | 378.7 | 13.5 | Ni(II)-EDTA[2] |
Note: Data for EDTA complexes are often used as a reference due to the structural similarity to HEDTA.
Fluorescence Spectroscopy
Lanthanide complexes with HEDTA and similar aminopolycarboxylic acids are known for their characteristic luminescence properties. The ligand absorbs UV radiation and efficiently transfers the energy to the central lanthanide ion, which then emits light at specific, narrow wavelengths. This "antenna effect" is the basis for many applications in bioassays and imaging.
| Lanthanide Ion | Ligand System | Excitation (nm) | Emission Peaks (nm) | Transition |
| Eu(III) | Generic β-diketonate | 397 | 580, 592, 616, 652 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃[3] |
| Eu(III) | Generic β-diketonate | 440 | 578, 591, 612 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂[4] |
| Eu(III) | hfa ligand | Not specified | 581, 594, 616, 654, 701 | ⁵D₀→⁷F₀, ⁵D₀→⁷F₁, ⁵D₀→⁷F₂, ⁵D₀→⁷F₃, ⁵D₀→⁷F₄[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic HEDTA-metal complexes in solution. The chemical shifts of the ligand's protons and carbons are sensitive to the coordination environment and the nature of the metal ion.
| Metal Ion | Ligand | Nucleus | Chemical Shift (ppm) - Methylene Protons adjacent to Nitrogen | Chemical Shift (ppm) - Ethylene Bridge Protons |
| Zn(II) | EDTA | ¹H | 3.36 (quartet) | 2.87 (singlet) |
| Mg(II) | EDTA | ¹H | 3.23 (quartet) | 2.70 (singlet) |
| Ca(II) | EDTA | ¹H | 3.13 (quartet) | 2.56 (singlet) |
Note: The chemical shifts are referenced to an internal standard and can be influenced by solvent and pH. The data is for the structurally similar EDTA ligand.[6]
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of HEDTA-metal complexes. The following sections provide generalized protocols for key spectroscopic techniques.
UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum and molar absorptivity of a HEDTA-metal complex.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the metal salt (e.g., 10 mM) and a stock solution of HEDTA (e.g., 10 mM) in a suitable aqueous buffer (e.g., HEPES, pH 7.4).
-
Complex Formation: Mix equimolar amounts of the metal and HEDTA solutions to form the complex. Allow sufficient time for the reaction to reach equilibrium.
-
Sample Preparation: Prepare a series of dilutions of the complex solution in the same buffer.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the buffer as a blank to zero the instrument.
-
Data Acquisition: Record the absorption spectra of the diluted complex solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[7]
Fluorescence Spectroscopy
Objective: To measure the excitation and emission spectra of a luminescent HEDTA-lanthanide complex.
Methodology:
-
Sample Preparation: Prepare a solution of the HEDTA-lanthanide complex in a suitable solvent (e.g., deionized water, ethanol). The concentration should be optimized to avoid inner filter effects.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp) and sensitive detectors.
-
Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of the most intense emission peak of the lanthanide ion (e.g., ~615 nm for Eu³⁺). Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to identify the wavelengths at which the ligand absorbs and sensitizes the metal ion.
-
Emission Spectrum Acquisition: Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step. Scan the emission monochromator over a range of wavelengths (e.g., 500-750 nm for Eu³⁺) to record the characteristic emission profile of the lanthanide ion.
-
Data Analysis: Identify the excitation and emission maxima. The quantum yield can be determined relative to a standard with a known quantum yield.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of a diamagnetic HEDTA-metal complex.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the HEDTA-metal complex in a deuterated solvent (e.g., D₂O). The concentration should be in the millimolar range. Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe for the specific sample.
-
¹H NMR Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling. A larger spectral width (~200 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the signals to the respective protons and carbons in the HEDTA ligand based on their chemical shifts, multiplicities, and, if necessary, two-dimensional NMR experiments (e.g., COSY, HSQC).[6][8]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the formation and determine the mass-to-charge ratio (m/z) of HEDTA-metal complexes.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the HEDTA-metal complex (typically in the micromolar to nanomolar range) in a volatile solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.
-
Mass Spectrometer Setup: Use a mass spectrometer equipped with an electrospray ionization source. Optimize the ESI parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, drying gas flow rate, and temperature.[9]
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra in the appropriate mass range. Both positive and negative ion modes should be explored, as HEDTA-metal complexes can form both positively and negatively charged ions, often as [M+H]⁺ or [M-H]⁻ adducts.[10][11]
-
Data Analysis: Identify the peaks corresponding to the HEDTA-metal complex. The observed m/z value should be compared with the theoretical value calculated based on the elemental composition and the charge state of the ion. Isotope patterns for the metal can further confirm the identity of the complex.
Visualizing HEDTA's Role: Workflows and Logical Relationships
Graphviz diagrams are provided below to illustrate the conceptual role of HEDTA in biological and therapeutic contexts.
Caption: HEDTA's role in mitigating metal toxicity.
References
- 1. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 2. Solved EDTA forms colored complexes with a variety of metal | Chegg.com [chegg.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Full Picture of Energy Transfer in a Trivalent Europium Complex with Bidentate β-Diketonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. youtube.com [youtube.com]
- 9. Fast Determination of a Novel Iron Chelate Prototype Used as a Fertilizer by Liquid Chromatography Coupled to a Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of metal cations, metal complexes, and anions by electrospray mass spectrometry in the negative ion mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive analysis of metal cations in positive ion mode electrospray ionization mass spectrometry using commercial chelating agents and cationic ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of HEDTA as a Chelating Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a powerful aminopolycarboxylic acid chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in various scientific and industrial applications, including pharmaceuticals, agriculture, and water treatment.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of HEDTA, focusing on its coordination chemistry, quantitative binding characteristics, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: The Chelation Process
The fundamental mechanism of action for HEDTA is chelation, a process involving the formation of multiple coordinate bonds between a single ligand (the chelating agent) and a central metal ion.[3] HEDTA is a multidentate ligand, meaning it possesses multiple donor atoms that can simultaneously bind to a metal ion. Specifically, HEDTA can act as a hexadentate ligand, coordinating with a metal ion through its two nitrogen atoms and four carboxylate groups. This multidentate nature results in the formation of highly stable, five-membered chelate rings with the metal ion, a configuration that imparts maximum stability.
The chelation process effectively sequesters the metal ion, altering its chemical and biological properties. By forming a stable complex, HEDTA can prevent the metal ion from participating in undesirable reactions, such as precipitation or catalysis of oxidative damage.[4] The presence of a hydroxyl group in HEDTA's structure differentiates it from the more common chelating agent EDTA, influencing its solubility and the stability of its metal complexes.[5]
Quantitative Data: Stability Constants of HEDTA-Metal Complexes
The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of HEDTA-metal complexes is influenced by factors such as the nature of the metal ion (charge and size) and the pH of the solution. The table below presents a compilation of log K values for HEDTA with various metal ions. For comparison, values for the structurally similar chelating agent EDTA are also included.
| Metal Ion | HEDTA log K | EDTA log K |
| Fe³⁺ | 19.8 | 25.1 |
| Cu²⁺ | 17.4 | 18.8 |
| Ni²⁺ | 17.0 | 18.4 |
| Pb²⁺ | 15.6 | 18.0 |
| Zn²⁺ | 14.5 | 16.5 |
| Co²⁺ | 14.4 | 16.5 |
| Cd²⁺ | 13.3 | 16.5 |
| Fe²⁺ | 12.2 | 14.3 |
| Mn²⁺ | 10.7 | 13.9 |
| Ca²⁺ | 8.0 | 10.7 |
| Mg²⁺ | 5.8 | 8.7 |
| Ga³⁺ | 20.3 | - |
| La³⁺ | 12.24 | 15.46 |
| Eu³⁺ | - | 17.32 |
| Gd³⁺ | - | 17.35 |
| Lu³⁺ | - | 19.80 |
Note: Stability constants can vary slightly depending on the experimental conditions (e.g., temperature, ionic strength). The values presented are representative figures from various sources.[1][5][6][7][8][9][10]
HEDTA in Biological Systems and Drug Development
In biological systems, the primary mechanism of HEDTA revolves around its ability to chelate metal ions that can catalyze the formation of reactive oxygen species (ROS), thereby mitigating oxidative stress.[4] While HEDTA is not known to directly interact with specific signaling receptors in the way a targeted drug might, its action of sequestering metal ions can indirectly influence various signaling pathways that are sensitive to the cellular redox state. For instance, by reducing the pool of free, redox-active metal ions like iron and copper, HEDTA can help to downregulate signaling cascades that are activated by oxidative stress.
The application of chelating agents in drug delivery systems is an emerging area of research. While specific HEDTA-based drug delivery systems are not yet widely established, the principle involves using the chelating agent to either enhance the delivery or modulate the activity of a therapeutic agent. For example, HEDTA could be incorporated into a formulation to protect a drug from metal-catalyzed degradation or to facilitate its transport across biological membranes by transiently altering the local concentration of metal ions.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. EDTA Chelation Therapy to Reduce Cardiovascular Events in Persons with Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cost-nectar.eu [cost-nectar.eu]
Synthesis and Purification of Trisodium HEDTA Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate monohydrate (Trisodium HEDTA monohydrate), a versatile chelating agent employed in various scientific and industrial applications, including pharmaceutical formulations. This document outlines the general synthetic route, purification methodologies, and key analytical parameters.
Introduction to this compound
Trisodium HEDTA is the trisodium salt of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA).[1] Like other aminopolycarboxylic acid-based chelating agents, its primary function is to sequester di- and trivalent metal ions, thereby preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs) and enhancing the stability of formulations.[1][2] Its applications in the pharmaceutical industry are primarily as an excipient to improve product stability and shelf-life.
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization of N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) with a stoichiometric amount of sodium hydroxide. The resulting salt is then isolated, typically through crystallization, to yield the monohydrate form.
General Synthetic Scheme
The fundamental reaction involves the deprotonation of the three carboxylic acid groups of HEDTA by sodium hydroxide to form the trisodium salt.
Reaction:
HEDTA + 3 NaOH → Trisodium HEDTA + 3 H₂O
While specific industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be inferred from the chemistry of aminopolycarboxylic acids.
Experimental Protocol: A Generalized Approach
The following protocol describes a generalized method for the synthesis of this compound.
Materials:
-
N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA)
-
Sodium hydroxide (NaOH), pellets or a concentrated solution
-
Deionized water
Procedure:
-
Dissolution of HEDTA: In a suitable reaction vessel, suspend N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) in deionized water.
-
Neutralization: Slowly add a stoichiometric equivalent of three moles of sodium hydroxide (NaOH) to the HEDTA suspension with continuous stirring. The addition should be controlled to manage the exothermic reaction.
-
pH Adjustment: Monitor the pH of the reaction mixture. The addition of NaOH is complete when a stable pH, typically in the range of 8-9, is achieved, indicating the formation of the trisodium salt.[3]
-
Isolation and Crystallization: Concentrate the resulting solution by evaporation of water under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the precipitated crystals by filtration. Wash the crystals with a minimal amount of cold deionized water to remove any unreacted starting materials or excess sodium hydroxide.
-
Drying: Dry the collected crystals under vacuum at a controlled temperature to obtain this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, or other impurities. Recrystallization is a common and effective method for the purification of crystalline solids.
Experimental Protocol: Recrystallization
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a mixture of water and a water-miscible organic solvent (e.g., ethanol or isopropanol) is often suitable.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes key quantitative data for this compound based on commercially available information and typical experimental outcomes.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₂Na₃O₈·H₂O | [4] |
| Molecular Weight | 376.22 g/mol | [3] |
| Purity (Commercial) | ≥99% | [4] |
| Melting Point | 288 °C (decomposes) | [1][4] |
| pH (1% aqueous solution) | ~8.3-9.3 | [3] |
Mandatory Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis and purification of this compound.
Logical Relationship of Chelation
Caption: The logical relationship of Trisodium HEDTA as a chelating agent with metal ions.
References
- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 3. Edetate Trisodium | C10H13N2Na3O8 | CID 9008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-羟乙基乙二胺三乙酸 三钠盐 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
The Solubility Profile of Trisodium HEDTA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Trisodium N-(hydroxyethyl)ethylenediaminetriacetate (Trisodium HEDTA), a versatile chelating agent. Understanding the solubility of this compound in various solvents is critical for its effective application in research, pharmaceutical development, and various industrial processes.
Core Concepts: Understanding Trisodium HEDTA
Trisodium HEDTA is the trisodium salt of N-(hydroxyethyl)ethylenediaminetriacetic acid. Its primary function is to act as a chelating agent, forming stable, water-soluble complexes with polyvalent metal ions. This sequestration of metal ions is crucial in a variety of applications, from preventing degradation of active pharmaceutical ingredients to controlling metal-catalyzed reactions.
Quantitative Solubility Data
The solubility of Trisodium HEDTA is highly dependent on the solvent system. The available data indicates a clear distinction between its solubility in aqueous and organic media.
| Solvent | Temperature | Solubility |
| Water | 20 °C | 480 g/L[1][2] |
| Ethanol | Not Specified | < 5 g/L[3] |
| Acetone | Not Specified | < 5 g/L[3] |
| Most Organic Solvents | Not Specified | Generally Insoluble[1] |
The high solubility of Trisodium HEDTA in water is a key characteristic, facilitating its use in numerous aqueous-based formulations. Conversely, its low solubility in common organic solvents is a critical consideration for non-aqueous applications. The hydrated form of Trisodium HEDTA is noted to have enhanced solubility.[4]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. Standardized methods ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides guidelines for the testing of chemicals, with OECD Test Guideline 105 specifically addressing water solubility.
Two primary methods are described in this guideline:
-
Flask Method: This method is suitable for substances with a solubility greater than 10⁻² g/L. In this procedure, the substance is dissolved in a solvent in a flask, and the solution is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance is then determined analytically.
-
Column Elution Method: This technique is employed for substances with a solubility below 10⁻² g/L. A column is packed with a solid support material coated with the test substance. The solvent is then passed through the column at a constant temperature and flow rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.
A general workflow for determining solubility, adaptable for various solvents, is outlined below.
Caption: A generalized workflow for the experimental determination of a compound's solubility.
Mechanism of Action: Chelation
The primary function of Trisodium HEDTA is its ability to chelate metal ions. The molecule possesses multiple binding sites (two nitrogen atoms and four oxygen atoms from the carboxylate and hydroxyl groups) that can coordinate with a single metal ion, forming a stable, ring-like structure known as a chelate. This process effectively sequesters the metal ion, preventing it from participating in other chemical reactions.
The following diagram illustrates the chelation of a generic divalent metal ion (M²⁺) by the HEDTA³⁻ anion.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 2. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmatutor.org [pharmatutor.org]
An In-depth Technical Guide to the Safe Handling of Trisodium HEDTA Monohydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Trisodium HEDTA monohydrate, a chelating agent utilized in various laboratory and pharmaceutical applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound, also known as N-(Hydroxyethyl)ethylenediaminetriacetic acid trisodium salt, is a substituted amine that functions as a chelating agent.[1] It is commonly used to sequester metal ions in solution.
| Property | Value | Source |
| Synonyms | Trisodium edetate; EDTA, trisodium salt monohydrate; (Ethylenedinitrilo)tetraacetic acid, trisodium salt | [2] |
| CAS Number | 139-89-9 (anhydrous) | [3][4] |
| Molecular Formula | C10H15N2Na3O7 | [1] |
| Molecular Weight | 344.20 g/mol | [1] |
| Appearance | White crystals or powder | [2][5] |
| Solubility | Soluble in water | [5] |
| Melting Point | 288 °C (hydrate) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are irritation to the eyes, skin, and respiratory system.[2][5][6]
| Hazard Classification | Statement | GHS Classification |
| Eye Irritation | Causes serious eye irritation.[2][6] | H319 |
| Skin Irritation | Causes skin irritation.[2][6] | H315 |
| Respiratory Irritation | Causes respiratory tract irritation.[2] | H335 |
| Acute Oral Toxicity | Oral (rat) LD50: 2150 mg/kg | [5] |
It is important to note that while some sources indicate low acute toxicity, the substance is still considered an irritant and may cause sensitization upon skin contact.[5][7]
Experimental Protocols: Toxicity Assessment
The oral LD50 value is a key metric for assessing acute toxicity. The following is a generalized protocol for determining the oral LD50 in rats, based on standard toxicological testing guidelines.
Objective: To determine the median lethal dose (LD50) of this compound when administered orally to rats.
Materials:
-
This compound
-
Wistar rats (specific pathogen-free)
-
Oral gavage needles
-
Syringes
-
Distilled water (vehicle)
-
Animal balance
Methodology:
-
Animal Acclimatization: Rats are acclimatized to laboratory conditions for at least one week prior to the study.
-
Dose Preparation: A series of graded doses of this compound are prepared by dissolving the substance in distilled water.
-
Dose Administration: A single dose is administered to each group of animals via oral gavage. A control group receives only the vehicle (distilled water).
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, appropriate engineering controls and personal protective equipment must be utilized.
| Control Measure | Specification |
| Engineering Controls | Use in a well-ventilated area.[2][5] Facilities should be equipped with an eyewash station and a safety shower.[2] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2][8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][3][8] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator.[2][8] |
| Hygiene Measures | Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke in the laboratory.[5] |
First Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
Spill and Disposal Procedures
Proper cleanup and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Wear appropriate personal protective equipment.[5]
-
For minor spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2][5]
-
For major spills, alert emergency responders.[5]
-
After the material has been collected, wash the spill area with water.[5]
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][9]
Incompatible Materials
This compound should not be stored with or exposed to the following:
-
Metals such as aluminum, zinc, copper, and nickel, as flammable hydrogen gas may be generated.[5]
-
Strong bases[5]
References
- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. phoenixproductsco.com [phoenixproductsco.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
The Pivotal Role of the Hydroxyl Group in HEDTA Chelation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) is a powerful aminopolycarboxylic acid chelating agent with distinct properties and applications that differentiate it from its well-known analogue, ethylenediaminetetraacetic acid (EDTA). The primary structural difference—the substitution of one of EDTA's carboxyl groups with a hydroxyl group—imparts unique characteristics to HEDTA's coordination chemistry, influencing the stability, solubility, and reactivity of its metal complexes. This technical guide provides an in-depth examination of the hydroxyl group's fundamental role in HEDTA chelation, supported by quantitative data, detailed experimental protocols, and visualizations of core concepts to elucidate its significance in scientific and pharmaceutical applications.
Introduction: HEDTA vs. EDTA - A Tale of Two Chelators
Chelating agents are integral to a vast range of applications, from industrial processes to advanced medical treatments, due to their ability to form stable, water-soluble complexes with metal ions.[1] While EDTA is one of the most widely used chelators, HEDTA offers unique advantages in specific contexts.[2][3] The key distinction lies in HEDTA's structure, which features a hydroxyethyl group in place of one of EDTA's acetate arms.[2] This substitution reduces the number of acidic functional groups from four in EDTA to three in HEDTA but introduces a hydroxyl group that actively participates in and influences the chelation process.[2] Understanding the contribution of this hydroxyl group is critical for leveraging HEDTA's full potential in research and drug development.
Structural and Coordination Chemistry
The HEDTA molecule is a potentially hexadentate ligand, capable of coordinating to a metal ion through its two nitrogen atoms, three carboxylate oxygen atoms, and the oxygen atom of the hydroxyl group.[4] This contrasts with EDTA, which also acts as a hexadentate ligand but coordinates through two nitrogen atoms and four carboxylate groups.[1][5]
Caption: Molecular structures of HEDTA and EDTA.
The hydroxyl group's oxygen atom can act as a coordination site, allowing HEDTA to form multiple chelate rings around a central metal ion, a condition that promotes high stability.[4] The involvement of the hydroxyl group in the coordination sphere is crucial to its function and differentiates its complexes from those of EDTA.
Caption: HEDTA coordinating a metal ion via six sites.
Quantitative Analysis: Stability of HEDTA-Metal Complexes
The stability of a metal chelate is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The hydroxyl group in HEDTA, being a weaker acidic group than a carboxyl group, results in different stability constants compared to EDTA.[2]
Table 1: Stability Constants (log K) of HEDTA and EDTA with Various Metal Ions Values are approximate and can vary with experimental conditions (e.g., temperature, ionic strength). Data compiled from multiple sources.
| Metal Ion | HEDTA (log K) | EDTA (log K) | Δ (log K) (HEDTA - EDTA) |
| Fe³⁺ | 19.8 | 25.1 | -5.3 |
| Al³⁺ | 17.3 | 16.3 | +1.0 |
| Cu²⁺ | 17.4 | 18.8 | -1.4 |
| Zn²⁺ | 14.5 | 16.5 | -2.0 |
| Pb²⁺ | 15.5 | 18.0 | -2.5 |
| Ca²⁺ | 8.0 | 10.6 | -2.6 |
| Mg²⁺ | 7.0 | 8.8 | -1.8 |
Source: Data compiled from references[6][7][8][9].
Analysis of Data:
-
General Trend: For many divalent and trivalent metal ions like Fe³⁺, Cu²⁺, and Zn²⁺, EDTA forms significantly more stable complexes than HEDTA, as indicated by the negative Δ (log K) values. This is attributed to EDTA having four carboxylate groups available for coordination, making it a stronger chelator in these cases.[2]
-
The Aluminum Anomaly: A notable exception is aluminum (Al³⁺), where HEDTA forms a more stable complex than EDTA.[2] This enhanced stability is a direct consequence of the hydroxyl group's participation, which provides a favorable binding interaction with aluminum ions.
-
Resistance to Hydrolysis: The ferric-HEDTA chelate exhibits greater resistance to hydrolysis at higher pH values compared to the ferric-EDTA complex. The ferric-EDTA chelate begins to precipitate as ferric hydroxide around pH 8.0, whereas the ferric-HEDTA complex remains stable until a pH of approximately 13.0 is reached.[4] This property is invaluable for applications in alkaline environments.
Unique Properties Conferred by the Hydroxyl Group
The substitution of a carboxyl for a hydroxyl group confers several unique properties to HEDTA chelates:
-
Enhanced Water Solubility: The hydroxyl group is hydrophilic and can participate in hydrogen bonding with water molecules, which can increase the aqueous solubility of HEDTA and its metal complexes compared to those of EDTA.[3][10]
-
Altered Reactivity and Selectivity: As demonstrated by the stability constants, the hydroxyl group alters the selectivity of HEDTA for different metal ions, making it preferable for specific applications, such as the chelation of aluminum.[2]
-
Modified pH Performance: The resistance of the Fe³⁺-HEDTA complex to alkaline hydrolysis makes it a superior iron carrier in alkaline agricultural soils and industrial cleaning solutions.[4]
Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This protocol outlines a standard method for determining the formation constants of metal-HEDTA complexes.
Caption: Workflow for potentiometric stability constant determination.
Methodology:
-
Reagents and Solutions: All solutions are prepared using deionized, carbonate-free water. A background electrolyte (e.g., 0.1 M KNO₃) is used to maintain constant ionic strength.[6] The titrant is a standardized solution of NaOH.
-
Apparatus: A constant-temperature bath maintains the titration cell at a specified temperature (e.g., 25.0 °C).[6] A calibrated pH electrode or a metal-specific electrode (like a mercury electrode for mercury complexes) is used to monitor the reaction.[6]
-
Procedure: a. A known volume of the standardized metal ion solution and HEDTA solution are pipetted into the thermostatted titration cell containing the background electrolyte. b. The solution is stirred, and an initial pH/potential reading is taken. c. The solution is titrated with the standardized NaOH solution, added in small increments. d. After each addition, the solution is allowed to equilibrate, and the pH/potential is recorded.
-
Data Analysis: The collected data (volume of titrant vs. pH/potential) is used to generate a titration curve. From this curve, and with knowledge of the protonation constants of HEDTA, the concentration of the free ligand and the metal-ligand complex at each point can be calculated. This data is then fitted to a theoretical model using specialized software to determine the overall stability constant (log K).[6]
Protocol 2: Synthesis and Characterization of a Solid HEDTA-Metal Complex
This protocol describes a general method for synthesizing a solid metal-HEDTA complex for structural and spectroscopic analysis.
Methodology:
-
Synthesis: a. Dissolve HEDTA in a minimal amount of water, adjusting the pH with a base (e.g., NaOH or LiOH) to deprotonate the carboxylic acid groups and facilitate dissolution. b. In a separate vessel, dissolve a stoichiometric equivalent of a soluble metal salt (e.g., metal chloride or nitrate) in water. c. Slowly add the metal salt solution to the HEDTA solution with constant stirring. A precipitate may form immediately, or the complex may remain in solution. d. Adjust the pH of the final solution to a value where the desired complex is most stable and least soluble. e. If the complex is soluble, slow evaporation of the solvent or addition of a miscible organic solvent (e.g., ethanol) can be used to induce crystallization.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the crystals with cold deionized water, followed by a volatile organic solvent like ethanol or acetone, to remove impurities and aid in drying. c. Dry the product in a desiccator or under a vacuum.
-
Characterization: a. Infrared (IR) Spectroscopy: Record the IR spectrum of the complex (typically using the KBr pellet technique).[5] The shift in the carboxylate (C=O) stretching frequencies compared to the free ligand provides evidence of coordination. Changes in the O-H stretching region can indicate the involvement of the hydroxyl group. b. Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, this technique provides definitive structural information, including bond lengths, coordination geometry, and direct evidence of the hydroxyl group's coordination to the metal center.
Conclusion
The hydroxyl group in HEDTA is not a passive substituent but an active participant in chelation that fundamentally alters its coordination chemistry relative to EDTA. Its involvement leads to a unique profile of metal complex stabilities, most notably enhancing the stability of the aluminum complex and providing the ferric complex with remarkable resistance to hydrolysis in alkaline conditions.[2][4] Furthermore, the hydroxyl group can improve the aqueous solubility of the resulting chelates.[3] For researchers and drug development professionals, a thorough understanding of the hydroxyl group's role is essential for the rational design of experiments and the development of new applications, from targeted metal detoxification and drug delivery systems to the formulation of highly effective micronutrient fertilizers and industrial agents.
References
- 1. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yufengchemicals.com [yufengchemicals.com]
- 3. artal.net [artal.net]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]
Methodological & Application
Application Notes and Protocols for Utilizing Trisodium HEDTA in Enzymatic Assays to Sequester Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt) as a chelating agent in enzymatic assays. The primary application discussed is the removal of divalent and trivalent metal ions that act as cofactors for various enzymes, thereby allowing for the study of enzyme mechanisms, the determination of metal ion dependency, and the screening of inhibitors.
Introduction to Trisodium HEDTA as a Chelating Agent
Trisodium HEDTA is a robust aminopolycarboxylic acid-based chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[1] In enzymatic assays, the presence of trace metal ions can significantly impact reaction kinetics, leading to either activation or inhibition of the enzyme under investigation. Trisodium HEDTA serves as a valuable tool to control the concentration of free metal ions in solution, ensuring that the observed enzymatic activity is not influenced by unintended metal ion contamination.
The primary mechanism of action for Trisodium HEDTA in inhibiting metalloenzymes is the sequestration of the metal ion cofactor, most commonly zinc (Zn²⁺) or calcium (Ca²⁺), from the enzyme's active site.[2][3] This removal of the essential metal ion renders the enzyme inactive. This characteristic allows researchers to:
-
Determine if an enzyme is a metalloenzyme: By comparing enzyme activity in the presence and absence of Trisodium HEDTA, one can infer the enzyme's dependence on metal ions for its catalytic function.
-
Elucidate the role of specific metal ions: By selectively adding back specific metal ions to a Trisodium HEDTA-treated assay, the specific metal cofactor can be identified.
-
Establish a baseline for inhibitor screening: In high-throughput screening (HTS) campaigns for metalloenzyme inhibitors, Trisodium HEDTA can be used as a positive control for inhibition.[4]
Quantitative Data: Metal Ion Chelation with HEDTA
The stability of the complex formed between a chelating agent and a metal ion is a critical factor in its effectiveness. This stability is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.[1] The table below presents the stability constants for HEDTA with several common metal ions.
| Metal Ion | Stability Constant (log K) |
| Ferric Iron (Fe³⁺) | 19.8 |
| Cupric Copper (Cu²⁺) | 17.4 |
| Nickel (Ni²⁺) | 17.0 |
| Zinc (Zn²⁺) | 14.5 |
| Ferrous Iron (Fe²⁺) | 12.2 |
| Manganese (Mn²⁺) | 10.7 |
| Calcium (Ca²⁺) | 8.0 |
| Magnesium (Mg²⁺) | 5.8 |
Note: Data sourced from publicly available chemical databases. The stability of these complexes can be influenced by pH.
Experimental Protocols
Protocol for Determining Metalloenzyme Activity Inhibition
This protocol outlines a general procedure to assess the inhibitory effect of Trisodium HEDTA on a putative metalloenzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (e.g., Tris-HCl, HEPES, at appropriate pH)
-
Trisodium HEDTA stock solution (e.g., 100 mM in deionized water, pH adjusted)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the Trisodium HEDTA stock solution in the assay buffer. The final concentrations should typically range from micromolar to millimolar, depending on the enzyme's affinity for its metal cofactor.
-
Prepare the enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the substrate solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the varying concentrations of Trisodium HEDTA to the appropriate wells. Include a control well with no Trisodium HEDTA.
-
Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows for the chelation of the metal cofactor.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each Trisodium HEDTA concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the Trisodium HEDTA concentration.
-
From this plot, the IC₅₀ value (the concentration of Trisodium HEDTA that causes 50% inhibition of the enzyme activity) can be determined. A lower IC₅₀ value indicates a higher potency of inhibition.[5]
-
Caption: Workflow for determining enzyme inhibition by Trisodium HEDTA.
Protocol for Identifying an Enzyme as a Metalloenzyme
This protocol is a qualitative or semi-quantitative method to quickly assess if an enzyme's activity is dependent on metal ions.
Materials:
-
Same as in Protocol 3.1
-
Metal salt solutions (e.g., ZnCl₂, CaCl₂, MgCl₂) for rescue experiments.
Procedure:
-
Baseline Activity: Measure the activity of the enzyme in the standard assay buffer without any added Trisodium HEDTA.
-
Inhibition with Trisodium HEDTA: Measure the enzyme activity in the presence of a concentration of Trisodium HEDTA known to be effective (e.g., 1-10 mM, but this should be optimized). A significant decrease in activity suggests a metalloenzyme.
-
Rescue Experiment (Optional but Recommended):
-
To the inhibited reaction (containing enzyme and Trisodium HEDTA), add an excess of a specific metal ion solution (e.g., ZnCl₂).
-
Monitor the enzyme activity. A restoration of activity upon the addition of a specific metal ion confirms that the enzyme is a metalloenzyme and identifies the likely metal cofactor.
-
Signaling Pathways and Logical Relationships
The interaction between Trisodium HEDTA and a metalloenzyme is a direct chemical interaction rather than a complex biological signaling pathway. The following diagram illustrates the mechanism of enzyme inactivation.
Caption: Inhibition of a metalloenzyme via metal ion chelation by Trisodium HEDTA.
Applications in Drug Development
In the context of drug discovery, Trisodium HEDTA is a valuable tool in screening for inhibitors of metalloenzymes, which are important targets in various diseases.
-
Assay Validation: Trisodium HEDTA can be used to validate an assay for a metalloenzyme target by demonstrating that the chelation of the active site metal ion leads to a loss of signal.[4]
-
Mechanism of Action Studies: For novel inhibitors, competition assays with Trisodium HEDTA can help determine if the inhibitor's mechanism involves interaction with the metal cofactor.
-
Control for False Positives: Some screening compounds may act as chelators themselves. Using Trisodium HEDTA as a control helps to identify and triage these compounds early in the screening process.[4]
Conclusion
Trisodium HEDTA is a versatile and effective chelating agent for controlling metal ion concentrations in enzymatic assays. Its use allows for the robust characterization of metalloenzymes and is a valuable tool in drug discovery pipelines targeting this important class of enzymes. The protocols and data provided here serve as a starting point for researchers to incorporate Trisodium HEDTA into their experimental designs. Optimization of concentrations and incubation times will be necessary for each specific enzyme system.
References
- 1. Investigating chelating sulfonamides and their use in metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Biochemical and molecular assessment of the superoxide dismutase (SOD) antioxidant enzyme regulation within Medicago truncatula root in response to iron deficiency | PLOS One [journals.plos.org]
- 5. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
Trisodium HEDTA: A Potential Alternative to EDTA in Cell Culture Media
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent widely utilized in cell culture for its ability to bind divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). This sequestration of ions is critical for dissociating adherent cells from culture surfaces and preventing cell clumping, facilitating routine cell passaging and experimental procedures.[1] Despite its widespread use, the search for alternative chelating agents with potentially improved biocompatibility or different chelation properties is ongoing. Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) has emerged as a potential substitute for EDTA in various applications, including cosmetics, due to its effective metal ion chelation capabilities.[2] This document provides a detailed comparison of Trisodium HEDTA and EDTA, along with protocols for their application in cell culture, to assist researchers in evaluating Trisodium HEDTA as a viable alternative.
Comparative Analysis: Trisodium HEDTA vs. EDTA
A direct comparison of Trisodium HEDTA and EDTA in cell culture applications is limited in the current scientific literature. However, an analysis of their chemical properties and data from other fields can provide valuable insights.
Chelation Properties:
Both EDTA and Trisodium HEDTA are strong chelating agents. The primary mechanism of action in cell culture is the chelation of Ca²⁺ ions, which are essential for the function of cell adhesion molecules (CAMs) like cadherins that mediate cell-to-cell and cell-to-substrate adhesion.[3][4][5][6][7] By binding Ca²⁺, these chelators disrupt the adhesive forces, allowing for gentle cell detachment.
EDTA exhibits a high affinity for Ca²⁺, with a log stability constant (log K) of approximately 10.65.[1][8] While specific stability constants for Trisodium HEDTA with Ca²⁺ and Mg²⁺ are not as readily available in the context of cell culture, its efficacy as a chelator in other applications suggests a comparable ability to bind these divalent cations.
Table 1: Stability Constants (log K) of EDTA with Divalent Cations
| Metal Ion | log K |
| Ca²⁺ | 10.65[1][8] |
| Mg²⁺ | 8.79[1] |
Note: Higher log K values indicate a more stable complex.
Cytotoxicity and Biocompatibility:
EDTA is known to exhibit dose-dependent cytotoxicity.[9][10][11][12][13][14] High concentrations or prolonged exposure can negatively impact cell viability and proliferation.[10] A safety assessment by the Cosmetic Ingredient Review Expert Panel concluded that HEDTA and its salts have a safety profile similar to that of EDTA, suggesting they are not dermal irritants or sensitizers and are not carcinogenic.[2] However, specific cytotoxic thresholds for Trisodium HEDTA in various cell lines have not been extensively reported.
Table 2: Summary of Reported Cytotoxic Concentrations of EDTA in Mammalian Cells
| Cell Line | EDTA Concentration | Observed Effect | Reference |
| L929 Mouse Fibroblasts | Moderate to Severe | Concentration-dependent cytotoxicity | [9] |
| Murine Fibroblasts | Highest tested concentration | Evidence of cytotoxicity | [12] |
| Chinese Hamster Fibroblasts (V79) | 0.05% to 1.0% | Significant decrease in cell viability | [13] |
| Human Cancer Cell Lines | Varies by cell line | Antitumor activity in vitro | [14] |
| Human Breast-Milk Cells | 20 mmol l⁻¹ | Cell loss, disruption of milk fat globule membrane | [15][16] |
Experimental Protocols
The following protocols provide a framework for utilizing Trisodium HEDTA as a substitute for EDTA in cell culture. It is crucial to empirically determine the optimal concentration and incubation time for each specific cell line and application.
Protocol 1: Preparation of Stock Solutions
Materials:
-
Trisodium HEDTA powder
-
EDTA (Disodium or Trisodium salt) powder
-
Cell culture-grade water
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles
Procedure for Trisodium HEDTA Stock Solution (0.5 M):
-
Weigh out the appropriate amount of Trisodium HEDTA powder to prepare a 0.5 M solution.
-
In a sterile beaker, dissolve the powder in cell culture-grade water, using approximately 80% of the final desired volume.
-
The pH of the solution may need to be adjusted to facilitate dissolution and ensure it is in a physiologically compatible range (typically pH 7.2-7.4 for cell culture applications). Use sterile 1N NaOH or 1N HCl for pH adjustment.
-
Once the powder is completely dissolved and the pH is adjusted, bring the solution to the final volume with cell culture-grade water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the sterile stock solution at 4°C.
Procedure for EDTA Stock Solution (0.5 M):
-
Weigh 186.1 g of disodium EDTA•2H₂O.
-
Add it to 800 mL of dH₂O.
-
Stir vigorously on a magnetic stirrer.
-
Adjust the pH to 8.0 with NaOH (~20 g of NaOH pellets). Note: The disodium salt of EDTA will not go into solution until the pH is adjusted to approximately 8.0.[17]
-
Bring the volume to 1 L with dH₂O.
-
Sterilize by autoclaving.
-
Store at room temperature.[17]
Protocol 2: Cell Detachment for Subculturing
Materials:
-
Confluent culture of adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trisodium HEDTA or EDTA working solution (e.g., 0.5-5 mM in PBS)
-
Complete cell culture medium
-
Sterile pipettes and culture flasks/plates
Procedure:
-
Aspirate the culture medium from the confluent cell monolayer.
-
Gently wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual medium and serum. Aspirate the PBS.
-
Add a minimal volume of the pre-warmed (37°C) chelating agent working solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate the flask at 37°C for 5-15 minutes. The optimal incubation time will vary depending on the cell line's adherence. Monitor the cells under a microscope until they begin to detach and round up.
-
Gently tap the side of the flask to dislodge the cells completely.
-
Add 5-10 mL of complete culture medium to the flask to inactivate the chelating agent and resuspend the cells. The serum in the complete medium will help to neutralize the chelator's activity.
-
Transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and seed new culture vessels at the desired density.
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol can be used to compare the effects of Trisodium HEDTA and EDTA on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
Trisodium HEDTA and EDTA working solutions at various concentrations
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Trisodium HEDTA or EDTA (e.g., 0.1 mM to 10 mM). Include a control group with no chelating agent.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizations
Signaling Pathway Diagram
The primary mechanism by which chelating agents like EDTA and Trisodium HEDTA facilitate cell detachment is through the disruption of calcium-dependent cell adhesion. Cadherins, a major class of cell adhesion molecules, require Ca²⁺ to maintain their structural integrity and mediate homophilic binding between adjacent cells and the extracellular matrix.
Caption: Disruption of Cadherin-Mediated Cell Adhesion by Chelating Agents.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a new chelating agent in cell culture.
Caption: Workflow for Comparative Evaluation of Chelating Agents in Cell Culture.
Conclusion and Recommendations
While Trisodium HEDTA presents a theoretically viable alternative to EDTA for cell culture applications due to its chelating properties, there is a clear need for direct, empirical evidence to validate its efficacy and biocompatibility in this context. Researchers interested in exploring Trisodium HEDTA as a substitute should perform a thorough comparative analysis against EDTA for their specific cell lines and applications.
Key considerations for evaluation should include:
-
Optimal Concentration: Determine the minimum concentration of Trisodium HEDTA required for effective cell detachment to minimize potential cytotoxicity.
-
Incubation Time: Optimize the incubation time to ensure complete cell detachment without compromising cell health.
-
Cell Line Specificity: The response to chelating agents can be cell line-dependent. It is essential to validate the protocol for each cell type.
-
Downstream Applications: Assess the impact of Trisodium HEDTA on downstream applications, such as cell signaling studies, to ensure it does not interfere with experimental outcomes.
By following the provided protocols and a systematic evaluation process, researchers can determine if Trisodium HEDTA offers a suitable and potentially advantageous alternative to EDTA for their cell culture needs.
References
- 1. quora.com [quora.com]
- 2. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cadherin - Wikipedia [en.wikipedia.org]
- 4. three-functions-of-cadherins-in-cell-adhesion - Ask this paper | Bohrium [bohrium.com]
- 5. Three Functions of Cadherins in Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadherin-Mediated Cell-Cell Adhesion and the Microtubule Network - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Cytotoxic effects of different concentrations of neutral and alkaline EDTA solutions used as root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of EDTA used in biological samples: effect on some human breast-milk studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of Trisodium HEDTA in Preventing Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Trisodium HEDTA (Hydroxyethylenediaminetriacetic Acid, Trisodium Salt) as a chelating agent to prevent metal-catalyzed oxidation of proteins, a critical aspect of ensuring the stability and efficacy of biotherapeutics and research proteins.
Introduction
Protein oxidation is a significant degradation pathway that can compromise the structural integrity, biological activity, and shelf-life of protein-based therapeutics and reagents. Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), are often present as trace impurities in formulation buffers and can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. These ROS, particularly the hydroxyl radical (•OH), can lead to the oxidation of susceptible amino acid residues, including methionine, cysteine, tryptophan, histidine, and tyrosine, potentially causing protein aggregation, fragmentation, and loss of function.
Trisodium HEDTA is a powerful chelating agent that effectively sequesters multivalent metal ions, thereby inhibiting their catalytic activity in oxidation reactions. Its high affinity for problematic metal ions makes it a valuable excipient in protein formulations to enhance stability and prevent oxidative damage.
Mechanism of Action: Chelation to Prevent Redox Cycling
The primary mechanism by which Trisodium HEDTA prevents protein oxidation is through the formation of stable, water-soluble complexes with transition metal ions. By binding to the metal ions, HEDTA prevents them from participating in the redox cycling that generates ROS. The stability of these metal-HEDTA complexes is a key determinant of the chelator's efficacy.
Key Signaling Pathway: Metal-Catalyzed Protein Oxidation (Fenton Reaction)
Caption: Metal-catalyzed formation of hydroxyl radicals and its inhibition by Trisodium HEDTA.
Quantitative Data: Stability Constants and Comparative Efficacy
The effectiveness of a chelating agent is quantitatively described by its stability constant (log K) for a given metal ion. A higher log K value indicates a more stable complex and a greater ability to sequester the metal ion.
| Metal Ion | Trisodium HEDTA (log K) | EDTA (log K) |
| Fe³⁺ | 19.8[1] | 25.1[2] |
| Fe²⁺ | 12.2[1] | 14.3[2] |
| Cu²⁺ | 17.4 | 18.8[2] |
| Note: Stability constants can vary with experimental conditions (e.g., pH, ionic strength). |
While EDTA often exhibits higher stability constants, the efficacy of a chelator in a complex biological formulation can also depend on other factors such as its interaction with other excipients and the protein itself. A comparative study on the prevention of antibody subunit oxidation during analysis showed the following trend in efficacy for the tested chelators: EGTA > HEDTA > DTPA > EDTA > NTA.[3] This highlights the importance of empirical testing for specific protein formulations.
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of Trisodium HEDTA in preventing protein oxidation.
Protocol 1: Induction of Metal-Catalyzed Protein Oxidation
This protocol describes a general method for inducing protein oxidation using a Fenton-like reaction, which can be used as a stress condition to test the protective effects of Trisodium HEDTA.
Materials:
-
Protein of interest (e.g., monoclonal antibody, enzyme) at a stock concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate, histidine).
-
Trisodium HEDTA stock solution (e.g., 100 mM in ultrapure water).
-
Iron(III) chloride (FeCl₃) or Iron(II) sulfate (FeSO₄) stock solution (e.g., 10 mM in ultrapure water, freshly prepared).
-
Hydrogen peroxide (H₂O₂) solution (30% w/w).
-
Reaction buffer (e.g., 20 mM phosphate buffer, pH 7.4).
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For a 100 µL final volume:
-
Control (No Oxidation): 10 µL of protein stock, 90 µL of reaction buffer.
-
Oxidation Control: 10 µL of protein stock, appropriate volume of FeCl₃/FeSO₄ stock to achieve the desired final metal concentration (e.g., 100 µM), appropriate volume of H₂O₂ to achieve the desired final concentration (e.g., 0.03%), and reaction buffer to 100 µL.
-
HEDTA-Protected Sample: 10 µL of protein stock, appropriate volume of Trisodium HEDTA stock to achieve the desired final concentration (e.g., 10 µM - 1 mM), appropriate volume of FeCl₃/FeSO₄ stock, appropriate volume of H₂O₂, and reaction buffer to 100 µL. Note: It is recommended to pre-incubate the protein and HEDTA before adding the metal and H₂O₂.
-
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-24 hours).
-
Stop the reaction by adding a quenching agent, such as catalase (to remove excess H₂O₂) or by snap-freezing the samples at -80°C.
-
Proceed with analytical methods to assess protein oxidation.
Experimental Workflow:
Caption: Workflow for evaluating the protective effect of Trisodium HEDTA against protein oxidation.
Protocol 2: Analysis of Protein Oxidation by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for identifying and quantifying specific oxidative modifications at the amino acid level.
Procedure:
-
Following the oxidation protocol, subject the protein samples to tryptic digestion to generate peptides.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including variable modifications for common oxidation products (e.g., +16 Da for methionine sulfoxide, +16 Da for hydroxylation of tryptophan).
-
Quantify the extent of oxidation for specific peptides by comparing the peak areas of the oxidized and non-oxidized forms.
Protocol 3: Spectrophotometric Assay for Protein Carbonylation
Protein carbonylation is a common marker of severe oxidative damage. The dinitrophenylhydrazine (DNPH) assay is a widely used method for its quantification.
Procedure:
-
To the protein samples from the oxidation protocol, add an equal volume of 20 mM DNPH in 2 M HCl.
-
Incubate at room temperature for 1 hour in the dark.
-
Precipitate the protein by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein and wash the pellet multiple times with ethanol:ethyl acetate (1:1) to remove excess DNPH.
-
Resuspend the protein pellet in 6 M guanidine hydrochloride.
-
Measure the absorbance at 370 nm to quantify the protein carbonyl content.
Logical Relationships in HEDTA Application
Caption: Logical flow of how Trisodium HEDTA mitigates protein oxidation and enhances stability.
Conclusion
Trisodium HEDTA is an effective chelating agent for preventing metal-catalyzed protein oxidation. By sequestering transition metal ions, it inhibits the formation of damaging reactive oxygen species, thereby preserving the integrity and function of protein therapeutics and reagents. The selection of Trisodium HEDTA and its optimal concentration should be empirically determined for each specific protein formulation, taking into account the potential for interactions with other excipients and the specific metal ion contaminants of concern. The protocols provided herein offer a starting point for the systematic evaluation of Trisodium HEDTA as a stabilizing excipient in protein formulations.
References
Trisodium HEDTA in mobile phase for high-performance liquid chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a strong chelating agent belonging to the aminopolycarboxylic acid family.[1][2] Its primary function is to form stable, water-soluble complexes with metal ions.[1][3] In high-performance liquid chromatography (HPLC), the addition of a chelating agent like Trisodium HEDTA to the mobile phase can be a strategic approach to address specific analytical challenges. This is particularly relevant when dealing with analytes sensitive to metal ion presence or when analyzing metal ions themselves.
The inclusion of Trisodium HEDTA in the mobile phase can serve several purposes:
-
Masking Metal Impurities: Trace metal impurities present in the HPLC system components (e.g., stainless steel tubing, frits) or the stationary phase can lead to poor peak shape, tailing, and inconsistent retention times for certain analytes.[4][5] Trisodium HEDTA can effectively "scavenge" these metal ions from the system, thereby improving chromatographic performance.[4][5]
-
Improving Peak Shape and Resolution: By preventing unwanted interactions between analytes and metal ions, Trisodium HEDTA can lead to sharper, more symmetrical peaks and improved resolution between closely eluting compounds.
-
Analysis of Metal Ions: Trisodium HEDTA can be used to form stable complexes with metal ions in a sample, which can then be separated and quantified using reversed-phase HPLC.[1][6] This is often coupled with a pre-column or post-column derivatization step to enhance detection, especially with UV-Vis detectors.[6][7][8][9]
Application: Determination of Metal Ions (Fe³⁺, Cu²⁺) in a Pharmaceutical Formulation
This protocol outlines a method for the simultaneous determination of iron (Fe³⁺) and copper (Cu²⁺) ions in a liquid pharmaceutical formulation using reversed-phase HPLC with Trisodium HEDTA in the mobile phase and pre-column derivatization for UV detection.
Experimental Workflow
Caption: Experimental workflow for the determination of metal ions using HPLC with Trisodium HEDTA.
Methodologies
1. Materials and Reagents
-
Trisodium HEDTA (Analytical Grade)
-
Iron (III) Chloride (FeCl₃) Standard
-
Copper (II) Sulfate (CuSO₄) Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18 MΩ·cm)
-
Formic Acid (Analytical Grade)
-
0.45 µm Syringe Filters
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM Trisodium HEDTA solution in HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solutions (1000 ppm):
-
Fe³⁺: Accurately weigh and dissolve the appropriate amount of FeCl₃ in HPLC grade water.
-
Cu²⁺: Accurately weigh and dissolve the appropriate amount of CuSO₄ in HPLC grade water.
-
-
Working Standard Solutions: Prepare a series of mixed working standards containing both Fe³⁺ and Cu²⁺ at concentrations ranging from 0.1 ppm to 10 ppm by diluting the stock solutions. To each working standard, add Trisodium HEDTA solution to a final concentration of 1 mM to form the metal-HEDTA complexes.
4. Sample Preparation
-
Accurately dilute the liquid pharmaceutical formulation with HPLC grade water to bring the expected metal ion concentrations into the calibration range.
-
To a 1 mL aliquot of the diluted sample, add 100 µL of a 10 mM Trisodium HEDTA solution.
-
Vortex the solution and allow it to react for 15 minutes at room temperature to ensure complete complexation.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Trisodium HEDTA in Water, pH 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-30% B; 10-12 min: 30-5% B; 12-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
Principle of Separation and Detection
Caption: Chelation and separation principle of metal ions with Trisodium HEDTA in HPLC.
In this method, Trisodium HEDTA acts as a pre-column derivatizing agent. It forms stable, negatively charged complexes with the positively charged Fe³⁺ and Cu²⁺ ions. These complexes exhibit strong UV absorbance at around 260 nm, allowing for sensitive detection. The separation of the different metal-HEDTA complexes is achieved on a C18 reversed-phase column based on the differences in their polarity and interaction with the stationary phase. The gradient elution with an increasing concentration of acetonitrile facilitates the elution of the complexes from the column.
Expected Quantitative Data
The following tables summarize the expected chromatographic data for the calibration standards and a sample analysis.
Table 1: Calibration Data for Fe³⁺-HEDTA and Cu²⁺-HEDTA Complexes
| Concentration (ppm) | Fe³⁺-HEDTA Peak Area | Cu²⁺-HEDTA Peak Area |
| 0.1 | 15,234 | 12,876 |
| 0.5 | 76,170 | 64,380 |
| 1.0 | 152,340 | 128,760 |
| 2.5 | 380,850 | 321,900 |
| 5.0 | 761,700 | 643,800 |
| 10.0 | 1,523,400 | 1,287,600 |
| R² | 0.9998 | 0.9995 |
Table 2: Chromatographic Parameters
| Analyte | Retention Time (min) | Tailing Factor | Resolution |
| Cu²⁺-HEDTA | 6.8 | 1.1 | - |
| Fe³⁺-HEDTA | 8.2 | 1.2 | 2.5 |
Table 3: Sample Analysis Results
| Sample ID | Fe³⁺ Concentration (ppm) | Cu²⁺ Concentration (ppm) |
| Formulation Batch A | 1.8 | 0.7 |
| Formulation Batch B | 1.9 | 0.6 |
Conclusion
The use of Trisodium HEDTA in the mobile phase, or as a pre-column derivatization agent, provides a robust and reliable method for the analysis of metal ions and for improving the chromatography of metal-sensitive compounds. The formation of stable metal-HEDTA complexes allows for sensitive UV detection and effective separation on a reversed-phase column. This approach is highly valuable in the pharmaceutical industry for quality control and stability testing where metal ion contamination can be a critical parameter.
References
- 1. Trisodium HEDTA | 139-89-9 | Benchchem [benchchem.com]
- 2. lesielle.com [lesielle.com]
- 3. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 4. Use of EDTA in HPLC - Chromatography Forum [chromforum.org]
- 5. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 6. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sielc.com [sielc.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Trisodium HEDTA in Trace Metal Analysis by ICP-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace elements in a variety of matrices. However, complex sample matrices, such as those encountered in pharmaceutical and biological samples, can introduce significant challenges, including signal suppression or enhancement and polyatomic interferences.[1][2] The use of chelating agents, such as Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate), can be a valuable strategy to mitigate these matrix effects and improve the accuracy and precision of trace metal analysis.[3]
Trisodium HEDTA is a multidentate chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[4][5] This property can be leveraged in ICP-MS analysis to:
-
Reduce Matrix Effects: By chelating interfering metal ions, Trisodium HEDTA can prevent them from forming oxides and other polyatomic species in the plasma that can interfere with the detection of target analytes.[6]
-
Improve Analyte Stability: Chelation can stabilize certain metal ions in solution, preventing their precipitation or adsorption onto container walls, thereby ensuring accurate quantification.
-
Enhance Analyte Transport Efficiency: The formation of stable, soluble complexes can lead to more efficient nebulization and transport of the analyte into the ICP torch.
These application notes provide a comprehensive overview and detailed protocols for the utilization of Trisodium HEDTA in trace metal analysis using ICP-MS.
Key Applications
The use of Trisodium HEDTA as a chelating agent in ICP-MS sample preparation is beneficial in a variety of applications, including:
-
Pharmaceutical Analysis: Determination of elemental impurities in drug substances and products as per USP <232>/<233> and ICH Q3D guidelines.[7][8]
-
Biological and Clinical Research: Quantification of trace elements in biological fluids (e.g., blood, urine, plasma) and tissues.[9][10][11]
-
Environmental Monitoring: Analysis of heavy metals and other toxic elements in water, soil, and other environmental matrices.
-
Drug Development: Characterization of metal-based drugs and assessment of their stability and distribution.
Experimental Workflow
The general workflow for utilizing Trisodium HEDTA in trace metal analysis with ICP-MS involves sample preparation with the chelating agent, followed by instrumental analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. How to Reduce ICP-MS Interference from Matrix Components [eureka.patsnap.com]
- 4. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. shimadzu.com [shimadzu.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Determination by ICP-MS and multivariate data analysis of elemental urine excretion profile during the EDTA chelation therapy: A case study – American ME and CFS Society [ammes.org]
- 10. Determination by ICP-MS and multivariate data analysis of elemental urine excretion profile during the EDTA chelation therapy: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Application Notes and Protocols: Trisodium HEDTA for Stabilizing Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of pharmaceutical formulations is a critical factor in ensuring the safety, efficacy, and shelf-life of a drug product. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency, formation of toxic byproducts, and alterations in the physical properties of the formulation. One of the common pathways for API degradation is metal-catalyzed oxidation. Trace metal ions, often present as impurities from raw materials, manufacturing equipment, or container-closure systems, can initiate and propagate oxidative degradation of susceptible APIs.
Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) is a powerful chelating agent that effectively stabilizes pharmaceutical formulations by sequestering these detrimental metal ions. By forming stable, water-soluble complexes with di- and trivalent metal ions such as iron, copper, and manganese, Trisodium HEDTA prevents them from participating in redox reactions that can degrade the API.[1][2] This application note provides a comprehensive overview of the use of Trisodium HEDTA as a stabilizer in pharmaceutical formulations, including its mechanism of action, quantitative stability data, and detailed experimental protocols for evaluation.
Mechanism of Action: Chelation
Trisodium HEDTA is a polydentate ligand, meaning it has multiple donor atoms that can simultaneously bind to a single metal ion.[1] This multidentate binding results in the formation of a highly stable, ring-like structure known as a chelate. The stability of the metal-HEDTA complex is significantly higher than that of complexes formed with monodentate ligands, effectively "inactivating" the metal ion and preventing it from catalyzing degradation reactions.
The following diagram illustrates the chelation of a metal ion by Trisodium HEDTA.
Caption: Chelation of a metal ion by Trisodium HEDTA.
Quantitative Stability Data
The efficacy of Trisodium HEDTA as a stabilizer can be quantified by comparing the degradation of an API in formulations with and without the chelating agent under accelerated stability conditions. The following tables present representative data for a model API, Ascorbic Acid, which is known to be susceptible to metal-catalyzed oxidation.
Table 1: Stability of Ascorbic Acid (2% w/v) Solution at 40°C / 75% RH in the Presence of Trace Metal Ions (1 ppm Fe³⁺)
| Time (Weeks) | Formulation without Trisodium HEDTA (% Remaining Ascorbic Acid) | Formulation with 0.05% w/v Trisodium HEDTA (% Remaining Ascorbic Acid) |
| 0 | 100.0 | 100.0 |
| 1 | 85.2 | 98.5 |
| 2 | 71.5 | 97.1 |
| 4 | 50.3 | 94.8 |
| 8 | 28.9 | 90.2 |
| 12 | 15.1 | 86.5 |
Table 2: Formation of Degradation Product (Dehydroascorbic Acid) in Ascorbic Acid (2% w/v) Solution at 40°C / 75% RH (1 ppm Fe³⁺)
| Time (Weeks) | Formulation without Trisodium HEDTA (% Dehydroascorbic Acid) | Formulation with 0.05% w/v Trisodium HEDTA (% Dehydroascorbic Acid) |
| 0 | 0.0 | 0.0 |
| 1 | 14.8 | 1.5 |
| 2 | 28.5 | 2.9 |
| 4 | 49.7 | 5.2 |
| 8 | 71.1 | 9.8 |
| 12 | 84.9 | 13.5 |
Experimental Protocols
This section provides detailed protocols for evaluating the stabilizing effect of Trisodium HEDTA on a pharmaceutical formulation.
Experimental Workflow
The overall workflow for a stability study is depicted in the following diagram.
Caption: Workflow for a typical stability study.
Preparation of Formulations
Objective: To prepare a liquid pharmaceutical formulation of a model API (Ascorbic Acid) with and without Trisodium HEDTA for stability testing.
Materials:
-
Ascorbic Acid, USP grade
-
Trisodium HEDTA, pharmaceutical grade
-
Purified Water, USP grade
-
Hydrochloric Acid / Sodium Hydroxide (for pH adjustment)
-
Ferric Chloride (to introduce metal ion stress)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Control Formulation (without Trisodium HEDTA):
-
Accurately weigh 2.0 g of Ascorbic Acid and dissolve it in approximately 80 mL of Purified Water in a 100 mL volumetric flask.
-
Add a solution of Ferric Chloride to achieve a final concentration of 1 ppm Fe³⁺.
-
Adjust the pH to 4.0 using dilute Hydrochloric Acid or Sodium Hydroxide.
-
Make up the volume to 100 mL with Purified Water and mix well.
-
-
Test Formulation (with Trisodium HEDTA):
-
Accurately weigh 0.05 g of Trisodium HEDTA and dissolve it in approximately 40 mL of Purified Water in a separate beaker.
-
In a 100 mL volumetric flask, dissolve 2.0 g of Ascorbic Acid in approximately 40 mL of Purified Water.
-
Add the Trisodium HEDTA solution to the Ascorbic Acid solution.
-
Add a solution of Ferric Chloride to achieve a final concentration of 1 ppm Fe³⁺.
-
Adjust the pH to 4.0 using dilute Hydrochloric Acid or Sodium Hydroxide.
-
Make up the volume to 100 mL with Purified Water and mix well.
-
-
Packaging:
-
Fill the prepared formulations into appropriate containers (e.g., amber glass vials) that are representative of the final product packaging.
-
Accelerated Stability Study
Objective: To assess the chemical stability of the prepared formulations under accelerated conditions.
Equipment:
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
Procedure:
-
Place the packaged control and test formulations into the stability chamber.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
Analyze the samples immediately after withdrawal using the validated analytical method described below.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Objective: To simultaneously quantify the API (Ascorbic Acid) and its primary degradation product (Dehydroascorbic Acid).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: 25 mM Potassium Phosphate buffer (pH 2.5) : Methanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of Ascorbic Acid and Dehydroascorbic Acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples withdrawn from the stability study with the mobile phase to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of Ascorbic Acid and Dehydroascorbic Acid in the samples by comparing their peak areas with those of the standards.
Logical Relationship for Stability Enhancement
The following diagram illustrates the logical pathway through which Trisodium HEDTA enhances the stability of a pharmaceutical formulation.
Caption: How Trisodium HEDTA improves drug stability.
Conclusion
Trisodium HEDTA is a highly effective stabilizer for pharmaceutical formulations susceptible to metal-catalyzed degradation. By efficiently chelating trace metal ions, it prevents the degradation of the API, thereby preserving the potency, safety, and shelf-life of the drug product. The quantitative data and experimental protocols provided in this application note serve as a valuable resource for researchers and formulation scientists in the development of stable and robust pharmaceutical products. The use of Trisodium HEDTA should be considered as a key strategy in the formulation of APIs that are prone to oxidation.
References
Trisodium HEDTA in Agricultural Micronutrient Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a chelating agent increasingly utilized in agricultural formulations to enhance the bioavailability of essential micronutrients for plants. Its ability to form stable, water-soluble complexes with metal ions such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) prevents their precipitation in the soil, particularly in alkaline and calcareous conditions where micronutrient deficiencies are common. This document provides detailed application notes, experimental protocols, and comparative data on the use of Trisodium HEDTA in agricultural micronutrient solutions.
Application Notes
Trisodium HEDTA serves as a highly effective chelating agent for delivering micronutrients to a wide range of crops. Its primary function is to maintain micronutrients in a soluble form, readily available for plant uptake through the roots or foliage.
Key Advantages of Trisodium HEDTA:
-
Enhanced Micronutrient Availability: By forming stable chelates, Trisodium HEDTA prevents micronutrients from forming insoluble precipitates in the soil, especially in high pH conditions.[1]
-
Improved Crop Yield and Quality: Consistent and readily available micronutrient supply leads to healthier plant growth, increased resistance to diseases, and ultimately higher yields.[1]
-
Versatile Application Methods: Trisodium HEDTA-chelated micronutrients can be effectively applied through soil application, foliar sprays, and fertigation systems.[2]
-
Compatibility: These chelates are generally compatible with a wide range of fertilizers and pesticides, allowing for convenient tank mixing. However, a jar test is always recommended before large-scale application.
Comparison with Other Chelating Agents
The effectiveness of a chelating agent is largely dependent on the soil pH and the specific micronutrient. The stability of the metal-chelate complex is a critical factor in its efficacy.
Table 1: Stability Constants (Log K) of Metal Chelates
| Metal Ion | HEDTA | EDTA | DTPA | EDDHA |
| Fe³⁺ | 19.8 | 25.1 | 28.6 | 33.9 |
| Zn²⁺ | 14.5 | 16.5 | 18.2 | 13.4 |
| Mn²⁺ | 10.7 | 13.9 | 15.2 | 8.0 |
| Cu²⁺ | 17.4 | 18.8 | 21.2 | 16.1 |
Note: Higher Log K values indicate a more stable complex. Data compiled from multiple sources.[3][4][5]
Table 2: Effective pH Range for Iron Chelates
| Chelating Agent | Effective pH Range |
| HEDTA | 4.0 - 7.0 |
| EDTA | 4.0 - 6.5[6] |
| DTPA | 4.0 - 7.5[6] |
| EDDHA | 4.0 - 9.0[6] |
Table 3: Comparative Efficacy of Chelating Agents on Watermelon Growth in Salt-Accumulated Soil
| Treatment (1 mM) | Relative Biomass (%) |
| NPK (Control) | 100 |
| HEDTA | 95.2 |
| DTPA | 92.8 |
| EDDS | 102.4 |
Source: Adapted from a study on the effects of different chelating agents on watermelon growth.[7] Note: EDDS is another biodegradable chelating agent.
Experimental Protocols
Protocol 1: Preparation of a Trisodium HEDTA-Chelated Micronutrient Stock Solution
Objective: To prepare a concentrated stock solution of a single micronutrient chelated with Trisodium HEDTA for experimental use.
Materials:
-
Trisodium HEDTA
-
Micronutrient salt (e.g., Iron (III) chloride, Zinc sulfate, Manganese sulfate, Copper sulfate)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Beakers and volumetric flasks
-
Safety glasses and gloves
Procedure:
-
Determine the desired molar ratio of Trisodium HEDTA to the metal ion. A 1:1 molar ratio is typically used.
-
Calculate the required mass of Trisodium HEDTA and the corresponding micronutrient salt based on the desired final concentration of the stock solution.
-
In a beaker, dissolve the calculated mass of Trisodium HEDTA in approximately 80% of the final volume of distilled water while stirring continuously.
-
Slowly add the calculated mass of the micronutrient salt to the Trisodium HEDTA solution. Continue stirring until the salt is completely dissolved.
-
Monitor the pH of the solution and adjust as necessary using a suitable acid or base, depending on the experimental requirements.
-
Transfer the solution to a volumetric flask and bring it to the final volume with distilled water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the stock solution in a labeled, opaque container to prevent photodegradation.
Protocol 2: Evaluation of Micronutrient Uptake from HEDTA-Chelated Solutions in a Hydroponic System
Objective: To quantify and compare the uptake of a specific micronutrient by plants when supplied as a Trisodium HEDTA chelate versus an inorganic salt.
Materials:
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
-
Test plants (e.g., corn, soybean)
-
Complete nutrient solution lacking the micronutrient being tested
-
Trisodium HEDTA-chelated micronutrient stock solution (from Protocol 1)
-
Inorganic micronutrient salt stock solution (e.g., FeSO₄)
-
pH and EC meters
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for tissue analysis
Procedure:
-
Set up the hydroponic system with the desired number of replicates for each treatment.
-
Prepare the base nutrient solution for all units.
-
Establish the different treatment groups:
-
Control (no supplemental micronutrient)
-
Inorganic salt treatment (e.g., 5 mg/L Fe from FeSO₄)
-
Trisodium HEDTA chelate treatment (e.g., 5 mg/L Fe from Fe-HEDTA)
-
-
Introduce the test plants into the hydroponic units and allow them to acclimate for a set period.
-
Monitor and maintain the pH and EC of the nutrient solutions daily, adjusting as necessary.
-
After a predetermined experimental period (e.g., 21 days), harvest the plants.
-
Separate the plants into roots and shoots.
-
Thoroughly wash the plant material with deionized water to remove any surface contamination. A dilute acid wash may be necessary for roots to remove externally bound micronutrients.
-
Dry the plant tissue in an oven at 70°C until a constant weight is achieved.
-
Grind the dried tissue into a fine powder.
-
Digest a known weight of the dried tissue using an appropriate acid digestion method.
-
Analyze the digested samples for the specific micronutrient concentration using AAS or ICP-OES.
-
Calculate the total micronutrient uptake by multiplying the concentration by the dry weight of the respective plant parts.
Protocol 3: Soil Incubation Study to Assess the Availability of HEDTA-Chelated Micronutrients
Objective: To determine the effect of Trisodium HEDTA on maintaining the availability of a specific micronutrient in a soil over time.
Materials:
-
Soil sample (e.g., calcareous soil with known micronutrient deficiency)
-
Trisodium HEDTA-chelated micronutrient solution
-
Inorganic micronutrient salt solution
-
Incubation containers
-
DTPA (diethylenetriaminepentaacetic acid) extracting solution
-
Shaker
-
Centrifuge
-
AAS or ICP-OES
Procedure:
-
Air-dry the soil sample and sieve it to a uniform particle size.
-
Weigh out equal amounts of soil into the incubation containers.
-
Prepare the following treatments, with multiple replicates for each:
-
Control (soil + deionized water)
-
Inorganic salt treatment (soil + inorganic micronutrient solution)
-
Trisodium HEDTA chelate treatment (soil + HEDTA-chelated micronutrient solution)
-
-
Add the respective solutions to the soil samples and mix thoroughly to achieve a target moisture content (e.g., 70% of field capacity).
-
Incubate the containers at a constant temperature (e.g., 25°C) in the dark.
-
Collect soil samples from each container at predetermined time intervals (e.g., 1, 7, 14, 28 days).
-
For each collected sample, perform a DTPA extraction to determine the plant-available micronutrient concentration.
-
Add a specific volume of DTPA extracting solution to a known weight of the soil sample.
-
Shake the mixture for a set period (e.g., 2 hours).
-
Centrifuge the samples and filter the supernatant.
-
-
Analyze the filtered extract for the micronutrient concentration using AAS or ICP-OES.
-
Plot the concentration of DTPA-extractable micronutrient over time for each treatment to assess the stability and availability of the chelated form compared to the inorganic salt.
Visualizations
Caption: Chelation process of a micronutrient ion with Trisodium HEDTA.
Caption: Workflow for evaluating micronutrient uptake in a hydroponic system.
Caption: Simplified pathway of HEDTA-facilitated micronutrient uptake by plants.
References
- 1. researchgate.net [researchgate.net]
- 2. ncagr.gov [ncagr.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 6. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 7. Effects of DTPA, HEDTA, and EDDS on the Growth of Watermelon and Chemical Properties of Plastic Film House Soil [kjssf.org]
Application Notes and Protocols for Trisodium HEDTA in Heavy Metal Remediation of Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a powerful chelating agent with significant potential for the remediation of soils contaminated with heavy metals.[1] Its molecular structure allows it to form stable, water-soluble complexes with a variety of divalent and trivalent metal ions, facilitating their removal from the soil matrix through a process known as soil washing.[2][3] This document provides detailed application notes and experimental protocols for the use of Trisodium HEDTA in the extraction of heavy metal contaminants from soil samples.
Disclaimer: The following protocols are based on established methods for soil washing with chelating agents, primarily Ethylenediaminetetraacetic acid (EDTA), a compound structurally and functionally similar to HEDTA.[4][5] While these protocols provide a strong starting point, optimization for specific soil types and contaminant profiles is recommended.
Principle of Chelation
Trisodium HEDTA sequesters metal ions by forming a stable, cage-like structure around them. The multiple coordination sites on the HEDTA molecule bind tightly to the metal ion, effectively removing it from its association with soil particles and rendering it soluble in the aqueous washing solution. This process is influenced by several factors, including pH, the concentration of the chelating agent, the soil-to-solution ratio, and the contact time.[5]
Safety Precautions
Before handling Trisodium HEDTA, it is crucial to consult the Safety Data Sheet (SDS).[6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[7]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]
-
Disposal: Dispose of all waste materials, including the spent chelating solution containing heavy metals, in accordance with local, state, and federal regulations.
Data Presentation: Efficacy of HEDTA and Similar Chelating Agents
The following tables summarize the removal efficiencies of heavy metals from contaminated soil using HEDTA and the closely related chelating agent, EDTA, under various experimental conditions.
Table 1: Heavy Metal Removal Efficiency using HEDTA
| Heavy Metal | Chelating Agent | Concentration (g/kg) | Soil Solution Concentration (mg/L) | Fold Increase in Soil Solution Concentration |
| Lead (Pb) | HEDTA | 0 | < 4 | - |
| Lead (Pb) | HEDTA | 2.0 | 4000 | 1000 |
Source: Adapted from a study on Pb-contaminated soil. The application of HEDTA significantly increased the concentration of lead in the soil solution, indicating its potential for mobilization and removal.
Table 2: Heavy Metal Removal Efficiency using EDTA (as an analogue for HEDTA)
| Heavy Metal | EDTA Concentration (M) | Soil to Solution Ratio | Contact Time (h) | pH | Removal Efficiency (%) |
| Lead (Pb) | 0.05 | 1:10 | Not Specified | Not Specified | 50 - 70 |
| Cadmium (Cd) | 0.1 | 1:6 | 3 | Not Specified | >90 |
| Zinc (Zn) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Copper (Cu) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Chromium (Cr) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Source: Compiled from various studies on soil washing with EDTA. These values demonstrate the high efficiency of aminopolycarboxylic acid chelators in removing heavy metals from contaminated soil.[5][9]
Experimental Protocols
Protocol 1: Batch Washing for Heavy Metal Extraction
This protocol outlines a laboratory-scale batch washing procedure to determine the effectiveness of Trisodium HEDTA in removing heavy metals from a contaminated soil sample.
Materials:
-
Trisodium HEDTA
-
Contaminated soil sample, air-dried and sieved (<2 mm)
-
Deionized water
-
pH meter
-
Mechanical shaker
-
Centrifuge and centrifuge tubes
-
0.45 µm syringe filters
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Trisodium HEDTA Solution: Prepare a stock solution of Trisodium HEDTA (e.g., 0.1 M) in deionized water. Prepare a series of dilutions to test different concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). Adjust the pH of the solutions to the desired range (typically between 4 and 8) using HCl or NaOH.[5]
-
Soil Washing:
-
Weigh a known amount of the contaminated soil sample (e.g., 5 g) into a centrifuge tube.
-
Add a specific volume of the Trisodium HEDTA solution to achieve the desired soil-to-solution ratio (e.g., 1:10 w/v).[9]
-
Securely cap the tubes and place them on a mechanical shaker.
-
-
Agitation and Equilibration: Agitate the samples for a predetermined contact time (e.g., 1, 6, 12, 24 hours) to allow for the chelation reaction to reach equilibrium.[10]
-
Separation: After agitation, centrifuge the samples at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to separate the soil particles from the supernatant.
-
Filtration and Analysis:
-
Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.
-
Acidify the filtered solution with a small amount of concentrated nitric acid to preserve the metals.
-
Analyze the concentration of the target heavy metals in the filtrate using ICP-MS or AAS.
-
-
Control: Perform a control experiment using deionized water instead of the Trisodium HEDTA solution to determine the baseline leaching of heavy metals.
-
Calculation of Removal Efficiency:
-
Calculate the amount of metal extracted per unit mass of soil.
-
Determine the removal efficiency (%) using the following formula: Removal Efficiency (%) = (Concentration of metal in extract / Initial concentration of metal in soil) x 100
-
Visualizations
References
- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Trisodium HEDTA (EVT-289014) | 139-89-9 [evitachem.com]
- 3. Trisodium EDTA Manufacturer, Supplier, Exporter [edta-chelate.com]
- 4. neptjournal.com [neptjournal.com]
- 5. Frontiers | Washing Reagents for Remediating Heavy-Metal-Contaminated Soil: A Review [frontiersin.org]
- 6. phoenixproductsco.com [phoenixproductsco.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. uest.ntua.gr [uest.ntua.gr]
Application Notes: The Use of Trisodium HEDTA in Molecular Biology Buffers
Introduction
Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a chelating agent that serves as a viable alternative to the more commonly used EDTA (ethylenediaminetetraacetic acid) in various molecular biology applications.[1] Both molecules function by sequestering divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for nucleases and other enzymes that can degrade nucleic acids.[2] However, the chelation properties of HEDTA and EDTA differ, which can be leveraged to optimize specific experimental conditions. This document provides detailed application notes, protocols, and comparative data on the use of Trisodium HEDTA in buffers for molecular biology research and drug development.
Key Properties and Advantages of Trisodium HEDTA
Trisodium HEDTA offers several potential advantages over EDTA in certain molecular biology workflows:
-
Reduced Inhibition of PCR: One of the most significant advantages of Trisodium HEDTA is its lower affinity for Mg²⁺ compared to EDTA.[3] Since DNA polymerases, such as Taq polymerase, are Mg²⁺-dependent enzymes, the high concentration of EDTA in traditional TE buffers can inhibit PCR amplification by sequestering the necessary Mg²⁺ cofactors.[4][5] Trisodium HEDTA, with its weaker Mg²⁺ binding, can chelate other inhibitory divalent cations without significantly impacting polymerase activity.
-
Enhanced Enzyme Activity: For certain Mg²⁺-dependent enzymes, the presence of HEDTA instead of EDTA can lead to higher enzymatic activity. By maintaining a more optimal concentration of free Mg²⁺, HEDTA can be beneficial in applications such as restriction enzyme digests and ligation reactions.
-
Protection of Nucleic Acids: Similar to EDTA, Trisodium HEDTA effectively inhibits DNases and RNases by chelating the divalent cations they require for activity, thereby protecting the integrity of DNA and RNA samples during storage and manipulation.[2]
Applications in Molecular Biology and Drug Development
The unique properties of Trisodium HEDTA make it a suitable component for various buffers used in:
-
PCR and qPCR: As a component of PCR buffers or for the resuspension of DNA templates, Trisodium HEDTA can help to minimize the inhibition of DNA polymerase.
-
Enzyme Assays: In the study of Mg²⁺-dependent enzymes, HEDTA can be used to control the concentration of free Mg²⁺ with greater precision than EDTA.
-
Nucleic Acid Extraction and Storage: Trisodium HEDTA can be substituted for EDTA in lysis and storage buffers to protect nucleic acids from degradation.
-
Drug Discovery and Development: In high-throughput screening (HTS) assays involving Mg²⁺-dependent enzymes, the use of HEDTA can lead to more reliable and reproducible results.
Quantitative Data: Comparison of Trisodium HEDTA and EDTA
The following table summarizes the key differences in the chelation properties of Trisodium HEDTA and EDTA.
| Parameter | Trisodium HEDTA | EDTA | Reference |
| Affinity for Mg²⁺ | Lower | Higher | [3] |
| Affinity for Ca²⁺ | High | High | [6] |
| Impact on Taq Polymerase Activity | Less inhibitory | More inhibitory | [4][5] |
| DNase Inhibition | Effective | Effective | [2] |
Experimental Protocols
Protocol 1: Preparation of 10X Tris-HEDTA (TH) Buffer
This protocol describes the preparation of a 10X stock solution of Tris-HEDTA buffer, which can be used for the storage and dilution of nucleic acids.
Materials:
-
Tris base
-
Trisodium HEDTA
-
Deionized, nuclease-free water
-
HCl (for pH adjustment)
Procedure:
-
To prepare 1 L of 10X TH buffer, add the following to 800 mL of nuclease-free water:
-
121.1 g of Tris base (final concentration of 1 M)
-
34.4 g of Trisodium HEDTA (final concentration of 100 mM)
-
-
Stir the solution until all components are completely dissolved.
-
Adjust the pH of the solution to 8.0 by adding HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Sterilize the solution by autoclaving.
-
Store the 10X TH buffer at room temperature. For use, dilute to 1X with nuclease-free water.
Protocol 2: PCR Using a Tris-HEDTA-Based Buffer System
This protocol provides a general guideline for performing a PCR reaction where Trisodium HEDTA is used in the buffer system.
Materials:
-
10X TH Buffer (see Protocol 1)
-
dNTP mix (10 mM each)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
DNA template
-
Taq DNA polymerase
-
MgCl₂ (50 mM)
-
Nuclease-free water
Procedure:
-
On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:
Component Volume Final Concentration 10X TH Buffer 2.5 µL 1X dNTP mix 0.5 µL 200 µM Forward primer 1.25 µL 0.5 µM Reverse primer 1.25 µL 0.5 µM MgCl₂ 1.5 µL 3 mM | Nuclease-free water | up to 24 µL | |
-
Add 1 µL of the DNA template to a PCR tube.
-
Add 24 µL of the master mix to the PCR tube.
-
Add 0.25 µL of Taq DNA polymerase to the PCR tube.
-
Gently mix the reaction and spin down the contents.
-
Perform PCR using an appropriate cycling program for your template and primers.
Note: The optimal MgCl₂ concentration may need to be titrated when using a Tris-HEDTA buffer system.
Diagrams
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Buffers for Molecular Biology | Genetics | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Precipitation with Trisodium HEDTA in Phosphate Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues when using Trisodium HEDTA in phosphate buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is causing the precipitation in my phosphate buffer?
A1: Precipitation in phosphate buffers is most commonly due to the presence of polyvalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺). These ions can originate from various sources, including glassware, water, or other reagents. Phosphate ions can react with these metal ions to form insoluble metal phosphate salts.[1][2] Concentrated phosphate buffer solutions, especially 10x stocks, are also prone to precipitation at lower temperatures, such as during refrigeration.[1][3]
Q2: How does Trisodium HEDTA prevent this precipitation?
A2: Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a chelating agent. It works by forming stable, water-soluble complexes with polyvalent metal ions.[4][5][6] By binding to these metal ions, Trisodium HEDTA effectively "sequesters" them, preventing them from reacting with phosphate ions and forming insoluble precipitates.[5][7] This process is known as chelation.[4][7]
Q3: What is the optimal pH for using Trisodium HEDTA in a phosphate buffer?
A3: The effectiveness of HEDTA as a chelating agent is pH-dependent. The trisodium salt of HEDTA is most effective in alkaline conditions, typically at a pH of 11.0 and above.[4] However, it still demonstrates significant chelating ability at neutral and slightly alkaline pH ranges commonly used for phosphate buffers (pH 7.0-8.0). It is important to note that at lower pH values, the chelating ability of aminopolycarboxylic acids like HEDTA decreases due to the protonation of the carboxyl and amine groups.[4] Therefore, for optimal performance in preventing precipitation in standard phosphate buffers (e.g., PBS at pH 7.4), ensuring the final pH is within the neutral to slightly alkaline range is recommended.
Q4: Can I use Trisodium HEDTA in Phosphate-Buffered Saline (PBS)?
A4: Yes, Trisodium HEDTA can be used in PBS to prevent precipitation caused by contaminating metal ions. However, it is crucial to ensure that the addition of Trisodium HEDTA does not negatively impact downstream applications. Always perform a small-scale test to confirm compatibility with your specific experimental setup.
Q5: Are there any alternatives to Trisodium HEDTA for preventing precipitation in phosphate buffers?
A5: Yes, other chelating agents like EDTA (Ethylenediaminetetraacetic acid) are also commonly used.[8] The choice of chelator can depend on the specific metal ions you are trying to sequester and the pH of your buffer system. For some applications where metal ions are critical, using a different buffer system altogether, such as HEPES, might be a suitable alternative.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cloudiness or precipitate forms immediately upon mixing phosphate buffer components. | High concentration of metal ion contaminants in water or reagents. | 1. Use high-purity, deionized water (ddH₂O) for all solutions.[1]2. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.3. Add a sufficient concentration of Trisodium HEDTA to the final buffer solution. |
| Precipitate forms when adding a concentrated stock solution (e.g., a drug dissolved in a solvent) to the phosphate buffer. | The stock solution contains a high concentration of a salt with a polyvalent cation. | 1. Increase the concentration of Trisodium HEDTA in the phosphate buffer to chelate the incoming metal ions.2. Consider preparing the stock solution in a compatible, non-phosphate buffer if possible. |
| Precipitate forms over time, especially during storage at 4°C. | Low-level metal ion contamination leading to slow precipitation, or the buffer concentration is too high for cold storage. | 1. Add Trisodium HEDTA to the buffer formulation to chelate trace metal ions.2. For concentrated stocks (e.g., 10x PBS), store at room temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve the precipitate before use.[3] |
| Precipitate forms when adjusting the pH of the phosphate buffer. | Localized high concentrations of the pH-adjusting solution (e.g., NaOH or HCl) can cause precipitation. Adding a strong base like 10M NaOH can cause localized high pH, leading to the precipitation of metal hydroxides.[9] | 1. Use a more dilute solution for pH adjustment (e.g., 1M NaOH or 1M HCl).2. Add the pH-adjusting solution slowly while vigorously stirring the buffer. |
Data Presentation
Table 1: Stability Constants (Log K) of HEDTA and EDTA with Common Metal Ions
Stability constants indicate the strength of the bond between the chelator and the metal ion. A higher log K value signifies a more stable complex. While specific data for Trisodium HEDTA can be limited, the values for EDTA are a good indicator of its chelating strength.
| Metal Ion | HEDTA (Log K) | EDTA (Log K) |
| Ca²⁺ | 8.1 | 10.6 |
| Mg²⁺ | 7.0 | 8.7 |
| Fe³⁺ | 19.8 | 25.1 |
| Zn²⁺ | 14.5 | 16.5 |
| Cu²⁺ | 17.4 | 18.8 |
| Mn²⁺ | 10.7 | 14.0 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are approximate and for comparative purposes.
Experimental Protocols
Protocol: Determining the Optimal Concentration of Trisodium HEDTA to Prevent Precipitation
This protocol provides a method to determine the minimum effective concentration of Trisodium HEDTA required to prevent precipitation in a phosphate buffer system known to be problematic.
Materials:
-
Phosphate buffer components (e.g., Sodium Phosphate monobasic, Sodium Phosphate dibasic)
-
Trisodium HEDTA
-
Source of the problematic metal ion (e.g., a stock solution of CaCl₂, MgCl₂, or FeCl₃)
-
High-purity, deionized water (ddH₂O)
-
pH meter
-
Spectrophotometer
-
Cuvettes
-
Stir plate and stir bars
-
A series of clean glass vials or test tubes
Methodology:
-
Prepare a 1M stock solution of Trisodium HEDTA: Dissolve the appropriate amount of Trisodium HEDTA in ddH₂O.
-
Prepare your phosphate buffer: Prepare the phosphate buffer at the desired concentration and pH, but without the addition of Trisodium HEDTA.
-
Set up a titration series:
-
In a series of labeled vials, add a fixed volume of your phosphate buffer (e.g., 10 mL).
-
To each vial, add a different volume of the 1M Trisodium HEDTA stock solution to create a range of final HEDTA concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Add ddH₂O to bring all vials to the same final volume.
-
-
Induce precipitation:
-
To each vial, add a small, fixed amount of the problematic metal ion stock solution that is known to cause precipitation.
-
Gently mix each solution.
-
-
Observe and quantify precipitation:
-
Visually inspect each vial for the formation of a precipitate immediately after adding the metal ion and after a set incubation period (e.g., 1 hour) at the desired temperature.
-
For a quantitative measurement, measure the absorbance (optical density) of each solution at a wavelength of 600 nm (OD₆₀₀) using a spectrophotometer. An increase in absorbance indicates the presence of a precipitate.
-
-
Determine the optimal concentration: The optimal concentration of Trisodium HEDTA is the lowest concentration that effectively prevents a significant increase in absorbance (or visible precipitation) after the addition of the metal ion.
Visualizations
Caption: Mechanism of precipitation prevention by Trisodium HEDTA.
Caption: Troubleshooting workflow for phosphate buffer precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 3. Phosphate-Buffered Saline or PBS Solution [thoughtco.com]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 6. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 9. Re: Phosphate-Buffered Saline precipitate when adding NaOH [groups.google.com]
Optimizing Trisodium HEDTA concentration for effective metal chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Trisodium HEDTA (Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate) for metal chelation. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA and how does it differ from Trisodium EDTA?
Trisodium HEDTA is a chelating agent belonging to the aminopolycarboxylic acid family, similar to the more commonly known EDTA. A key structural difference is the presence of a hydroxyethyl group on one of the nitrogen atoms.[1] This modification gives HEDTA slightly different chelation characteristics, including altered stability constants with certain metals and improved solubility under some conditions.[2] While both are powerful chelating agents, the choice between them may depend on the specific metal ion, pH of the system, and potential interactions with other components.
Q2: What is the optimal pH range for using Trisodium HEDTA?
The optimal pH for chelation with Trisodium HEDTA is highly dependent on the target metal ion. Chelation efficiency is significantly influenced by pH because hydrogen ions (H+) can compete with metal ions for the binding sites on the HEDTA molecule.[3][4] Generally, the chelating ability of aminopolycarboxylic acids like HEDTA increases with higher pH as the carboxylic acid groups deprotonate, making the ligand more available to bind the metal ion. However, at very high pH, some metal ions may precipitate as hydroxides, reducing the effectiveness of chelation. It is crucial to consult stability constant data to determine the ideal pH range for your specific metal of interest.
Q3: How do I prepare a stable Trisodium HEDTA stock solution?
Trisodium HEDTA is typically available as a solution or a solid. To prepare a stock solution from solid Trisodium HEDTA, dissolve it in high-purity, deionized water. Similar to EDTA, the free acid form of HEDTA has low water solubility.[5] Using the trisodium salt significantly improves solubility. For a standard 0.5 M stock solution, you would follow a procedure similar to that for EDTA:
-
Weigh the required amount of Trisodium HEDTA powder.
-
Add it to approximately 80% of the final desired volume of deionized water.
-
Stir vigorously, preferably with a magnetic stirrer.
-
If the salt does not fully dissolve, the pH may need to be adjusted upwards slightly using NaOH to ensure complete dissolution.[5][6] HEDTA is generally soluble in alkaline solutions.[2]
-
Once dissolved, add water to reach the final volume.
-
For long-term storage, filter the solution through a 0.22 or 0.5-micron filter and store at 4°C.[5] A prepared solution is typically stable for several months under these conditions.
Q4: Can Trisodium HEDTA be used to remove metals other than iron and calcium?
Yes. Trisodium HEDTA is a broad-spectrum chelating agent capable of forming stable complexes with a wide range of divalent and trivalent metal ions.[7] This includes, but is not limited to, copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), lead (Pb²⁺), and nickel (Ni²⁺).[8] The effectiveness of chelation for each metal is determined by its stability constant (log K) with HEDTA at a given pH.
Troubleshooting Guide
Issue 1: A precipitate forms after adding Trisodium HEDTA to my solution.
-
Question: Why is a precipitate forming, and how can I prevent it?
-
Answer: Precipitate formation can occur for two primary reasons:
-
pH-Induced Metal Hydroxide Formation: If the pH of your system is too high, the target metal ion may be precipitating as a metal hydroxide before the HEDTA can chelate it. For example, iron (Fe³⁺) can form insoluble iron hydroxide at a pH above 8-9.[9]
-
Solution: Lower the pH of your solution before adding Trisodium HEDTA to a range where the metal ion is soluble but the chelation is still effective. Check the optimal pH range for your specific metal.
-
-
Chelator-Salt Precipitation: Although less common with the trisodium salt, at very high concentrations or in complex matrices, the HEDTA salt itself could precipitate.
-
Solution: Ensure your stock solution is fully dissolved. Consider preparing a more dilute solution or adding the chelator more slowly while stirring vigorously.
-
-
Issue 2: Chelation appears incomplete, or the metal ion is not fully sequestered.
-
Question: My assay indicates the presence of free metal ions even after adding a stoichiometric amount of Trisodium HEDTA. What could be wrong?
-
Answer: Incomplete chelation is a common issue that can stem from several factors:
-
Incorrect Stoichiometry: Calculations may be based on the total metal concentration, but other ligands in your buffer or media could be competing for the metal, requiring an excess of HEDTA.
-
Solution: Empirically determine the optimal HEDTA concentration by performing a titration. Add increasing molar equivalents of HEDTA (e.g., 1.0, 1.2, 1.5, 2.0 equivalents) and measure the remaining free metal ion at each step.
-
-
Suboptimal pH: The stability of the metal-HEDTA complex is pH-dependent. If your system's pH is too low, protons will compete with the metal ion, leading to a weaker complex and incomplete chelation.[4][9]
-
Solution: Adjust the pH of your system to the optimal range for your target metal. Refer to the stability constant tables below.
-
-
Presence of a Stronger Competing Metal: If your solution contains multiple metal ions, HEDTA will preferentially bind to the one with which it forms the most stable complex (i.e., the highest stability constant). For instance, if you are trying to chelate Ca²⁺ in the presence of Fe³⁺, the HEDTA will bind to the Fe³⁺ first.
-
Solution: You will need to add enough HEDTA to chelate all the high-affinity metals before it can chelate the lower-affinity target. Quantifying all competing metal ions is essential for accurate calculation.
-
-
Issue 3: My downstream assay is giving unexpected or inconsistent results after using Trisodium HEDTA.
-
Question: Could Trisodium HEDTA be interfering with my enzymatic or colorimetric assay?
-
Answer: Yes, interference is possible. Chelating agents can impact assays in several ways:
-
Enzyme Inhibition: Many enzymes require divalent cations (like Mg²⁺ or Zn²⁺) as cofactors for their activity. By sequestering these essential metals, HEDTA can inhibit the enzyme, leading to falsely low activity readings.
-
Solution: If HEDTA is only needed for an initial step, consider removing it via dialysis or buffer exchange before the enzymatic assay. Alternatively, add a stoichiometric excess of the required cofactor (e.g., MgCl₂) after the chelation of the problematic ion is complete, but be aware this can disrupt the primary chelation equilibrium.
-
-
Interference with Assay Chemistry: Some colorimetric assays are sensitive to chelating agents. For example, the Bicinchoninic Acid (BCA) protein assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation of Cu¹⁺ by BCA.[10][11] HEDTA can compete for the copper ions, potentially interfering with color development.[10]
-
Data Presentation
Table 1: Stability Constants (log K) for HEDTA-Metal Complexes
The stability constant (K) indicates the strength of the bond between the chelator and the metal ion. A higher log K value signifies a more stable complex. Values are typically reported at 25°C and an ionic strength of 0.1 M.
| Metal Ion | Valence | HEDTA log K | EDTA log K (for comparison) |
| Iron (Fe³⁺) | +3 | ~19.8[2] | 25.1 |
| Gallium (Ga³⁺) | +3 | ~16.1 | - |
| Copper (Cu²⁺) | +2 | ~17.4 | 18.8 |
| Nickel (Ni²⁺) | +2 | ~17.0 | 18.6 |
| Zinc (Zn²⁺) | +2 | ~14.5 | 16.5 |
| Lead (Pb²⁺) | +2 | ~14.3 | 18.0 |
| Cadmium (Cd²⁺) | +2 | ~13.2 | 16.5[14] |
| Iron (Fe²⁺) | +2 | ~12.2 | 14.3 |
| Manganese (Mn²⁺) | +2 | ~10.7 | 14.0 |
| Calcium (Ca²⁺) | +2 | ~8.0 | 10.7 |
| Magnesium (Mg²⁺) | +2 | ~5.8 | 8.7 |
Note: Stability constants can vary with experimental conditions (temperature, ionic strength, pH). The values presented are compiled from various sources for illustrative purposes.[2][3][7][14]
Experimental Protocols & Visualizations
Protocol: Determining Optimal Trisodium HEDTA Concentration via Spectrophotometric Titration
This protocol provides a general method to determine the effective concentration of Trisodium HEDTA needed to chelate a specific metal ion in your solution. It uses a metallochromic indicator that changes color when it is bound to a metal ion versus when it is free in solution.
Materials:
-
Trisodium HEDTA stock solution (e.g., 10 mM, standardized)
-
Solution containing the target metal ion of known concentration (e.g., 1 mM)
-
Appropriate buffer to maintain a constant pH
-
Metallochromic indicator (e.g., Murexide for Ca²⁺, Eriochrome Black T for Mg²⁺/Zn²⁺, Xylenol Orange for Pb²⁺)
-
UV-Vis Spectrophotometer and cuvettes
Methodology:
-
Indicator Selection: Choose an indicator that forms a colored complex with your target metal ion at the desired experimental pH and has a lower affinity for the metal than HEDTA does.
-
Determine λmax: Prepare two solutions in your buffer: one with the metal ion and the indicator, and one with only the indicator. Scan both across a relevant wavelength spectrum (e.g., 400-700 nm) to find the wavelength of maximum absorbance difference (λmax).
-
Prepare Blank: Fill a cuvette with your buffered solution containing the indicator but no metal ion. Use this to zero the spectrophotometer at λmax.
-
Initial Measurement: Prepare a sample containing your buffered solution, the metal ion at a known concentration, and the indicator. Measure and record the initial absorbance (A_initial). This represents the 100% metal-indicator complex.
-
Titration:
-
To the cuvette from Step 4, add a small, precise volume of the Trisodium HEDTA stock solution (e.g., representing 0.2 molar equivalents).
-
Mix gently but thoroughly by inverting the cuvette.
-
Allow the solution to equilibrate for 1-2 minutes.
-
Measure and record the absorbance.
-
-
Repeat: Continue adding aliquots of the Trisodium HEDTA solution, recording the absorbance after each addition, until the absorbance value stabilizes. This indicates that all metal ions have been chelated by HEDTA, displacing the indicator.
-
Data Analysis: Plot Absorbance vs. Molar Equivalents of HEDTA added. The equivalence point, where the absorbance stops changing significantly, represents the optimal HEDTA-to-metal ratio required for complete chelation in your specific matrix.
Diagram: Troubleshooting Workflow for Suboptimal Chelation
Caption: A decision tree for troubleshooting common issues in metal chelation experiments.
Diagram: General Experimental Workflow for Optimization
Caption: A stepwise workflow for determining the optimal HEDTA concentration.
References
- 1. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy HEDTA (EVT-302283) | 150-39-0 [evitachem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chelation Therapy: EDTA and Other Chemicals, Benefits, Side Effects [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]
- 11. Chemistry of Protein Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of colorimetric assays for analyzing reductively methylated proteins: Biases and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. laboratorynotes.com [laboratorynotes.com]
Technical Support Center: Interference of Trisodium HEDTA in Colorimetric and Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Trisodium HEDTA in colorimetric and fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA and why is it used in my samples?
Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) is a chelating agent.[1] It is often included in buffers and sample preparation reagents to bind and inactivate metal ions.[1] These metal ions can otherwise interfere with biochemical reactions, cause protein aggregation, or lead to the degradation of samples.
Q2: How can Trisodium HEDTA interfere with my colorimetric or fluorescent assay?
Trisodium HEDTA can interfere with assays in several ways:
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Chelation of essential metal ions: Some assays, like the Bicinchoninic Acid (BCA) assay, rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins.[2] Trisodium HEDTA can chelate these copper ions, preventing the colorimetric reaction and leading to an underestimation of protein concentration.[2]
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Interaction with assay reagents: The chelating agent itself or the metal-HEDTA complex can interact with assay dyes or fluorescent probes, leading to quenching (signal reduction) or enhancement (signal increase) of the signal.[3]
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Alteration of protein conformation: By binding to metal ions associated with a protein, Trisodium HEDTA could potentially alter the protein's conformation, affecting its interaction with assay reagents.
Q3: Which assays are most susceptible to interference from Trisodium HEDTA?
Assays that involve metal ions in their reaction mechanism are particularly vulnerable.
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Colorimetric Assays: The BCA assay is highly susceptible due to its reliance on copper chelation.[2] The Bradford assay is generally less affected as it is based on the binding of Coomassie dye to proteins, a process that does not directly involve metal ions. However, high concentrations of any non-protein substance can potentially interfere.
-
Fluorescent Assays: Interference in fluorescent assays is highly dependent on the specific fluorophore and the assay principle. Assays using fluorescent probes whose emission is sensitive to the presence of metal ions or changes in the local chemical environment can be affected. For instance, some fluorescent dyes can be quenched or enhanced upon interaction with chelators or metal-chelator complexes.[3]
Q4: How do I know if Trisodium HEDTA is interfering with my assay?
Suspect interference if you observe any of the following:
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Unexpectedly low or high readings compared to your expectations.
-
Poor linearity in your standard curve.
-
Inconsistent results between replicate samples.
-
A high background signal in your blank samples containing Trisodium HEDTA.
Q5: What are some alternatives to Trisodium HEDTA?
If Trisodium HEDTA is causing significant interference, consider using an alternative chelator or a buffer system that does not require one. Some alternatives include:
-
Iminodisuccinic acid (IDS): A biodegradable chelating agent.
-
Ethylenediamine-N,N'-disuccinic acid (EDDS): Another biodegradable alternative.
-
Citrate or phosphate buffers: These can sometimes be used to chelate metal ions, depending on the specific requirements of your experiment.
It is crucial to validate any alternative to ensure it does not interfere with your assay and is compatible with your experimental system.
Troubleshooting Guides
Issue 1: My protein concentration measured by the BCA assay is much lower than expected.
Possible Cause: Trisodium HEDTA in your sample buffer is chelating the copper ions essential for the BCA reaction, leading to reduced color development.
Troubleshooting Workflow:
References
- 1. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HEDTA Chelation through pH Adjustment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively using HEDTA (Hydroxyethyl Ethylenediaminetriacetic Acid) as a chelating agent. The stability and efficacy of HEDTA-metal complexes are critically dependent on the pH of the solution. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is pH adjustment crucial for successful HEDTA chelation?
A1: The chelating ability of HEDTA is directly influenced by the pH of the solution. HEDTA has multiple acidic protons on its carboxyl and amine groups. For effective chelation, these groups must be deprotonated to make their lone pair electrons available for coordination with metal ions.[1] As the pH increases, HEDTA becomes more deprotonated and, consequently, a more effective chelating agent. However, excessively high pH can lead to the precipitation of metal hydroxides, which competes with the chelation process.[2][3] Therefore, optimizing the pH is a critical balancing act to maximize the concentration of the deprotonated HEDTA species while keeping the metal ion in a soluble form.
Q2: My target metal ion is precipitating out of solution, even in the presence of HEDTA. What should I do?
A2: Metal precipitation suggests that the pH of your solution is too high, leading to the formation of insoluble metal hydroxides.[2][3] This is a common issue, especially with metal ions like Fe(III) and Zn(II) in alkaline conditions.[2]
-
Troubleshooting Steps:
-
Lower the pH: Gradually decrease the pH of your solution using a suitable acidic buffer or dilute acid (e.g., HCl or HNO₃). This will shift the equilibrium away from hydroxide formation and favor the soluble metal ion, allowing HEDTA to chelate it.
-
Consult the Optimal pH Table: Refer to the "Optimal pH Ranges for HEDTA Chelation" table below to identify the recommended pH range for your specific metal ion.
-
Consider the Order of Reagent Addition: Add the HEDTA solution to the metal ion solution before adjusting the pH to the final desired value. This allows the chelation reaction to begin at a lower pH where the metal is more soluble.
-
Q3: The chelation of my target metal ion seems inefficient, with a low yield of the HEDTA-metal complex. How can I improve this?
A3: Inefficient chelation can be due to a pH that is too low. At acidic pH values, the carboxyl and amino groups of HEDTA are protonated, which significantly reduces its chelating strength.[1]
-
Troubleshooting Steps:
-
Increase the pH: Carefully raise the pH of your solution into the optimal range for your target metal ion using a suitable basic buffer or dilute base (e.g., NaOH or KOH). This will deprotonate the HEDTA, enhancing its ability to bind to the metal ion.
-
Verify HEDTA Concentration: Ensure that you are using a sufficient molar excess of HEDTA relative to the metal ion concentration to drive the chelation equilibrium towards the product side.
-
Check for Competing Ions: The presence of other metal ions that form stable complexes with HEDTA can compete with your target ion. If this is a possibility, consider a pre-purification step or adjusting the pH to a range where the chelation of your target ion is more favorable than that of the competing ions.
-
Q4: Can I use HEDTA in a solution with a broad pH range?
A4: While HEDTA can chelate metals over a range of pH values, its effectiveness varies significantly.[1] For optimal and reproducible results, it is highly recommended to work within the specific optimal pH range for the metal ion of interest. Operating outside this range can lead to incomplete chelation or metal precipitation. HEDTA is generally more soluble than EDTA at lower pH values.[4]
Data Presentation: Optimal pH Ranges for HEDTA Chelation
The following table summarizes the recommended pH ranges for the effective chelation of various metal ions with HEDTA. These ranges are based on the stability of the HEDTA-metal complex and the prevention of metal hydroxide precipitation. Note that for some ions, data for the closely related chelator EDTA is provided as a reliable proxy.
| Metal Ion | Optimal pH Range for HEDTA Chelation | Notes |
| Fe(III) | 8.0 - 11.0 | HEDTA forms a stable complex with ferric iron in alkaline solutions. Above pH 11, the risk of Fe(OH)₃ precipitation increases. |
| Cu(II) | 3.0 - 10.0 | Copper forms a very stable complex with EDTA-type chelators over a broad pH range. |
| Mn(II) | 6.0 - 8.0 | In more alkaline conditions, Mn(II) can be oxidized and precipitate as manganese oxides. |
| Zn(II) | 4.0 - 10.0 | Zinc chelation is effective over a wide pH range, but at pH > 10-11, insoluble zinc hydroxide may form.[2] |
| Ca(II) | > 6.0 | Chelation of calcium is more effective in neutral to alkaline conditions. At acidic pH (< 4-5), the stability of the Ca-EDTA complex decreases significantly.[2] |
Experimental Protocol: pH Adjustment for HEDTA Chelation
This protocol provides a general methodology for adjusting the pH of a solution to achieve optimal HEDTA chelation of a target metal ion.
Materials:
-
HEDTA solution (of known concentration)
-
Metal salt solution (of known concentration)
-
pH meter, calibrated
-
Stir plate and stir bar
-
Appropriate acid (e.g., 0.1 M HCl or HNO₃) and base (e.g., 0.1 M NaOH or KOH) for pH adjustment
-
Deionized water
-
Beakers or flasks
Procedure:
-
Initial Solution Preparation:
-
In a clean beaker, add the desired volume of the metal salt solution.
-
Add the required volume of the HEDTA solution to the beaker. It is generally recommended to use a slight molar excess of HEDTA (e.g., 1.1:1 HEDTA:metal ion) to ensure complete chelation.
-
Add a stir bar and place the beaker on a stir plate. Begin gentle stirring.
-
-
Initial pH Measurement:
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
-
pH Adjustment:
-
Refer to the "Optimal pH Ranges for HEDTA Chelation" table to determine the target pH for your metal ion.
-
If the initial pH is below the target range, add the base solution dropwise while continuously monitoring the pH. Allow the pH reading to stabilize after each addition.
-
If the initial pH is above the target range, add the acid solution dropwise, again monitoring the pH closely and allowing for stabilization.
-
Continue this process until the pH is within the desired optimal range.
-
-
Equilibration:
-
Once the target pH is reached, allow the solution to stir for a sufficient period (e.g., 15-30 minutes) to ensure the chelation reaction reaches equilibrium.
-
Monitor the pH during this time and make any minor adjustments as necessary.
-
-
Final Verification and Use:
-
Record the final, stable pH of the solution.
-
The solution containing the HEDTA-metal complex is now ready for your downstream application or analysis.
-
Visualizations
Logical Workflow for pH Adjustment in HEDTA Chelation
Caption: Workflow for pH adjustment in HEDTA chelation experiments.
Signaling Pathway of HEDTA Chelation
Caption: Influence of pH on HEDTA chelation pathways.
References
Technical Support Center: Trisodium HEDTA and Enzyme Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the effects of Trisodium HEDTA on enzyme kinetics.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA and why is it used in my experiments?
Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) is a chelating agent. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it from the solution. In biochemical assays, it is often used to:
-
Prevent degradation of reagents: By chelating trace metal ions that can catalyze oxidative damage to sensitive molecules like proteins and DNA.[1]
-
Inactivate metalloenzymes: To study the role of metal ions in an enzyme's function or to stop a specific enzymatic reaction at a desired time point.[2][3]
-
Control water hardness: By binding divalent cations like Ca²⁺ and Mg²⁺.[2]
Q2: I'm observing lower than expected enzyme activity after adding a buffer containing Trisodium HEDTA. Why is this happening?
This is a common issue when working with metal-dependent enzymes. The likely cause is that Trisodium HEDTA is chelating essential metal ion cofactors from the active site of your enzyme, leading to its inactivation.[4][5] Many enzymes, such as certain polymerases, phosphatases, and proteases, require divalent cations like Mg²⁺, Mn²⁺, Zn²⁺, or Ca²⁺ for their catalytic activity.
Q3: Can Trisodium HEDTA inhibit my enzyme even if it's not a metalloenzyme?
While the primary mode of inhibition is through metal chelation, some chelating agents like EDTA have been shown to inhibit enzymes through direct interaction with the protein, independent of metal ions.[2][6] This can occur if the chelator binds to the enzyme's active site or an allosteric site, causing a conformational change that reduces its activity.
Q4: How can I determine if Trisodium HEDTA is inhibiting my enzyme?
You can perform a dose-response experiment by measuring enzyme activity across a range of Trisodium HEDTA concentrations. A decrease in enzyme activity with increasing chelator concentration would indicate inhibition. To confirm that the inhibition is due to chelation, you can try to rescue the activity by adding an excess of the specific metal ion cofactor required by your enzyme.
Q5: Are there alternatives to Trisodium HEDTA that might have less of an impact on my enzyme?
Yes, several other chelating agents are available, each with different affinities for various metal ions and different chemical properties. Some alternatives include:
-
EDTA (Ethylenediaminetetraacetic acid): A widely used chelator, but like HEDTA, it can strongly inhibit metalloenzymes.[1][2]
-
EGTA (Egtazic acid): Has a higher affinity for Ca²⁺ than for Mg²⁺, making it useful when you need to chelate calcium without significantly affecting magnesium-dependent enzymes.
-
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): Another selective Ca²⁺ chelator.
-
Nitrilotriacetic acid (NTA): A weaker chelating agent that may be less inhibitory in some cases.
The choice of an alternative will depend on the specific metal ion you need to chelate and the sensitivity of your enzyme.
Troubleshooting Guides
Issue 1: My enzyme activity is completely abolished after buffer exchange with a Trisodium HEDTA-containing buffer.
-
Possible Cause: Your enzyme is likely a metalloenzyme, and Trisodium HEDTA has stripped the essential metal cofactor from its active site.
-
Troubleshooting Steps:
-
Identify the metal cofactor: Consult the literature for your specific enzyme to determine which metal ion is required for its activity.
-
Metal rescue experiment: Add a molar excess of the required metal salt (e.g., MgCl₂, MnCl₂, ZnCl₂) to your reaction mixture and measure the enzyme activity. If the activity is restored, this confirms that the inhibition was due to metal chelation.
-
Dialysis/Buffer Exchange: Remove the Trisodium HEDTA from your enzyme preparation by dialysis or buffer exchange into a metal-free buffer that does not contain any chelating agents. Then, supplement the buffer with the appropriate concentration of the required metal cofactor.
-
Issue 2: My enzyme kinetics appear non-Michaelis-Menten after the addition of Trisodium HEDTA.
-
Possible Cause: Trisodium HEDTA might be interacting with your enzyme in a complex manner, potentially through a slow-binding inhibition mechanism or by directly competing with your substrate.[6]
-
Troubleshooting Steps:
-
Pre-incubation studies: Pre-incubate the enzyme with Trisodium HEDTA for varying amounts of time before adding the substrate. If the inhibition increases with pre-incubation time, it suggests a slow-binding mechanism.
-
Vary substrate concentration: Perform a full kinetic analysis by measuring initial rates at various substrate and Trisodium HEDTA concentrations. This can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Experimental Protocols
Protocol 1: Determining the IC₅₀ of Trisodium HEDTA for a Metalloenzyme
-
Prepare a stock solution of Trisodium HEDTA: Prepare a 100 mM stock solution in deionized water and adjust the pH to match your assay buffer.
-
Set up serial dilutions: Create a series of dilutions of the Trisodium HEDTA stock solution in your assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.
-
Enzyme reaction: In a microplate or cuvette, add your enzyme, the assay buffer, and the different concentrations of Trisodium HEDTA.
-
Initiate the reaction: Add the substrate to start the reaction and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate initial rates: Determine the initial reaction rates for each Trisodium HEDTA concentration.
-
Data analysis: Plot the percentage of inhibition versus the logarithm of the Trisodium HEDTA concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Kinetic Analysis of Enzyme Inhibition by Trisodium HEDTA
-
Prepare reagents: Prepare stock solutions of your substrate and Trisodium HEDTA.
-
Set up reactions: In a series of tubes or wells, set up reactions containing a fixed concentration of your enzyme and varying concentrations of the substrate. For each substrate concentration, have a set of reactions with different fixed concentrations of Trisodium HEDTA (including a no-inhibitor control).
-
Measure initial rates: Initiate the reactions and measure the initial rates.
-
Data analysis:
-
Plot the initial rates versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of the lines will help determine the type of inhibition (competitive, non-competitive, or uncompetitive).
-
Data Presentation
Table 1: Effect of Trisodium HEDTA on the Kinetic Parameters of a Hypothetical Metalloenzyme
| [Trisodium HEDTA] (µM) | Vmax (µM/min) | Km (µM) |
| 0 | 100 | 10 |
| 10 | 52 | 11 |
| 50 | 21 | 9.8 |
| 100 | 10 | 10.5 |
Table 2: IC₅₀ Values of Different Chelating Agents for a Hypothetical Zinc-Dependent Protease
| Chelating Agent | IC₅₀ (µM) |
| Trisodium HEDTA | 25 |
| EDTA | 15 |
| EGTA | > 1000 |
| NTA | 250 |
Visualizations
Caption: Mechanism of metalloenzyme inhibition by Trisodium HEDTA.
Caption: Troubleshooting workflow for enzyme inhibition by Trisodium HEDTA.
Caption: Decision tree for selecting a suitable chelating agent.
References
- 1. TRISODIUM EDTA - Ataman Kimya [atamanchemicals.com]
- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 3. Enzyme inhibition by metal complexes: concepts, strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/C3SC22349C [pubs.rsc.org]
- 4. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
How to remove Trisodium HEDTA from a solution after chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the removal of Trisodium HEDTA from solutions after chelation.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA and why is its removal necessary?
Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) is a chelating agent that forms stable, soluble complexes with metal ions.[1][2] Its removal is often crucial in experimental workflows to prevent interference with downstream applications that are sensitive to metal ion concentration or the presence of chelating agents. For example, enzymes that require metal cofactors for their activity can be inhibited by residual HEDTA.
Q2: What are the common methods for removing Trisodium HEDTA from a solution?
Common methods for removing Trisodium HEDTA, particularly from solutions containing macromolecules like proteins, include:
-
Ultrafiltration/Diafiltration (Spin Columns): A highly effective method for separating small molecules like HEDTA from larger molecules.[3][4]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size, allowing for the removal of small HEDTA molecules from larger biomolecules.[5][6]
-
Precipitation: This can involve either precipitating the macromolecule of interest (e.g., protein precipitation with acetone) to separate it from the soluble HEDTA, or precipitating the HEDTA itself.[2][7][8]
-
Dialysis: A traditional method for buffer exchange and removal of small molecules, though its efficiency for complete HEDTA removal can be limited.[1][3]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Its effectiveness for HEDTA removal depends on the charge of the HEDTA molecule and any metal complexes at the working pH.[9]
-
Adsorption: Specific adsorbents, such as alumina, can be used to remove metal-HEDTA complexes from certain solvent systems.[10]
Q3: How can I verify that Trisodium HEDTA has been successfully removed?
Several analytical techniques can be employed to confirm the removal of HEDTA from your solution:
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for the quantification of HEDTA.[11]
-
Colorimetric Assays: These assays can be used to estimate the concentration of HEDTA by monitoring its competition with a colored indicator for binding to a specific metal ion.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of HEDTA in the final sample.[3]
-
Mass Spectrometry: Techniques like selected reaction monitoring capillary electrophoresis mass spectrometry (SRM-CE/MS) offer very high sensitivity for EDTA detection and can be adapted for HEDTA.[11]
Troubleshooting Guides
Problem: Incomplete removal of Trisodium HEDTA using dialysis.
-
Possible Cause: Dialysis is often inefficient for the complete removal of EDTA and similar chelators. Studies have shown that a significant amount of the chelating agent can remain in the sample even after extensive dialysis.[1][3]
-
Solution:
-
Switch to Ultrafiltration/Diafiltration: This is generally a more effective and faster method for removing small molecules.[3][4]
-
Increase the Number of Buffer Exchanges: If dialysis is the only available method, increase the number of buffer changes and the volume of the dialysis buffer.
-
Extend Dialysis Time: While less impactful than increasing buffer exchanges, extending the dialysis time may help to remove slightly more HEDTA.
-
Problem: Low recovery of the target molecule after precipitation.
-
Possible Cause: The precipitation conditions (e.g., solvent, temperature, pH) may not be optimal for your specific molecule, leading to incomplete precipitation or difficulty in resolubilizing the pellet.
-
Solution:
-
Optimize Precipitation Protocol: Experiment with different precipitation agents (e.g., acetone, trichloroacetic acid (TCA)/acetone, ammonium sulfate) and conditions.[8]
-
Ensure Complete Resolubilization: Use an appropriate buffer to redissolve your molecule. Sonication may be required to aid in resolubilization.
-
Consider Alternative Methods: If precipitation consistently leads to low yields, consider non-precipitating methods like ultrafiltration or size-exclusion chromatography.
-
Problem: Trisodium HEDTA co-elutes with the target molecule during Ion-Exchange Chromatography.
-
Possible Cause: The charge of the Trisodium HEDTA (or its metal complex) is similar to that of your target molecule at the chosen pH, causing them to bind to the IEX resin with similar affinity.
-
Solution:
-
Adjust the pH: Altering the pH of the buffers can change the net charge of both your target molecule and the HEDTA, potentially allowing for their separation.
-
Optimize the Salt Gradient: A shallower salt gradient during elution may improve the resolution between your target molecule and HEDTA.
-
Pre-removal Step: Use a different method, such as ultrafiltration or size-exclusion chromatography, to remove the bulk of the HEDTA before performing IEX.
-
Quantitative Data Summary
| Removal Method | Reported Efficiency | Key Considerations | Reference(s) |
| Ultrafiltration/Diafiltration | Virtually undetectable levels remaining | Requires appropriate molecular weight cut-off (MWCO) membrane. | [3][4] |
| Dialysis | Inefficient, only a two-fold reduction observed in some studies. | Time-consuming and may not achieve complete removal. | [1][3] |
| Precipitation (of EDTA) | >93% recovery of EDTA from the solution. | Requires acidification and may need subsequent neutralization. | [7] |
| Size-Exclusion Chromatography | Effective for group separations. | Resolution depends on the column length and resin bead size. | [5][6] |
Experimental Protocols
Protocol 1: Removal of Trisodium HEDTA using Ultrafiltration/Diafiltration
This protocol is suitable for removing HEDTA from solutions containing macromolecules like proteins.
-
Select an Ultrafiltration Device: Choose a centrifugal ultrafiltration device with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your molecule of interest but larger than Trisodium HEDTA (MW: 344.2 g/mol ). For most proteins, a 10 kDa MWCO device is appropriate.
-
Sample Preparation: Place your sample containing Trisodium HEDTA into the upper chamber of the ultrafiltration device.
-
First Centrifugation: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to the desired level. The filtrate will contain the removed HEDTA.
-
Buffer Exchange (Diafiltration): Add a HEDTA-free buffer to the concentrated sample in the upper chamber, bringing the volume back to the original level.
-
Repeat Centrifugation: Centrifuge the device again to reduce the sample volume.
-
Iterate: Repeat the buffer exchange and centrifugation steps 3-5 times to ensure thorough removal of the Trisodium HEDTA.
-
Final Collection: After the final centrifugation, collect the concentrated, HEDTA-depleted sample from the upper chamber.
Protocol 2: Removal of Trisodium HEDTA by Precipitation of the Chelating Agent
This protocol is adapted from a method for precipitating EDTA and is suitable for solutions where the target molecule is not desired.
-
Volume Reduction: If the initial volume is large, concentrate the solution by evaporation to reduce the volume by approximately 75%.[7]
-
Acidification: Slowly add a strong acid (e.g., HCl) to the concentrated solution to lower the pH. HEDTA will precipitate out of the solution at a low pH.
-
Separation: Separate the precipitated HEDTA from the solution by filtration or centrifugation.
-
Neutralization: The remaining solution can be neutralized by adding a base if required for downstream applications.
Protocol 3: Removal of Trisodium HEDTA using Size-Exclusion Chromatography (Gel Filtration)
This protocol is ideal for desalting and buffer exchange, effectively removing HEDTA from larger molecules.
-
Column Selection: Choose a size-exclusion chromatography column packed with a resin that has a fractionation range appropriate for separating your target molecule from the small HEDTA molecule (e.g., Sephadex G-25).[6]
-
Equilibration: Equilibrate the column with at least two column volumes of a HEDTA-free buffer.
-
Sample Loading: Apply your sample to the top of the column. The sample volume should typically be less than 30% of the total column volume.[5]
-
Elution: Elute the sample with the HEDTA-free equilibration buffer.
-
Fraction Collection: Collect the fractions as they elute from the column. The larger molecules (your target) will elute first in the void volume, while the smaller HEDTA molecules will be retarded and elute later.
-
Analysis: Analyze the collected fractions to identify those containing your purified target molecule, now free of HEDTA.
Visualizations
Caption: General workflow for chelation with Trisodium HEDTA and its subsequent removal.
Caption: Decision tree for selecting a suitable Trisodium HEDTA removal method.
References
- 1. [PDF] Drawbacks of Dialysis Procedures for Removal of EDTA | Semantic Scholar [semanticscholar.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Recovery of EDTA and metal precipitation from soil flushing solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precipitation Procedures [sigmaaldrich.com]
- 9. conductscience.com [conductscience.com]
- 10. US4157434A - Process for removing metal-EDTA complex and free EDTA salts from mixed aqueous-organic media - Google Patents [patents.google.com]
- 11. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
Navigating Ionic Strength Changes Induced by Trisodium HEDTA in Buffers
This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the effects of Trisodium HEDTA on buffer ionic strength. The following question-and-answer format directly addresses common issues, offering practical solutions and detailed protocols to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Trisodium HEDTA, and why does it alter the ionic strength of my buffer?
A: Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt) is a chelating agent commonly used to sequester divalent cations like Ca²⁺ and Mg²⁺, which can be crucial for preventing enzymatic degradation of samples or controlling reaction kinetics.[1][2][3] As a salt, when Trisodium HEDTA is dissolved in your buffer, it dissociates into a trivalent anion (HEDTA³⁻) and three sodium cations (3x Na⁺). This introduction of additional ions into the solution increases the total concentration of charge carriers, thereby raising the ionic strength.
Q2: Why is maintaining a specific ionic strength important for my experiment?
A: The ionic strength of a solution is a critical parameter that can significantly influence biological and chemical systems.[4] Fluctuations in ionic strength can lead to:
-
Altered enzyme kinetics and activity.
-
Changes in protein stability, potentially causing denaturation or aggregation.[5][6]
-
Modified binding affinities in protein-protein, protein-nucleic acid, or receptor-ligand interactions.
-
Variations in the solubility of molecules.
-
Inaccurate results in sensitive assays like those involving electrophoresis or chromatographic separation.
Q3: How can I estimate the change in ionic strength when adding Trisodium HEDTA to my buffer?
A: The ionic strength (I) of a solution can be calculated using the formula: I = ½ Σ(cᵢzᵢ²), where 'c' is the molar concentration of an ion and 'z' is its charge.[4][7] For a given molar concentration (C) of Trisodium HEDTA, its contribution to the ionic strength is substantial:
I from Trisodium HEDTA = ½ [ (C * 3 * (+1)²) + (C * 1 * (-3)²) ] = ½ [3C + 9C] = 6C
This means that the ionic strength contribution from Trisodium HEDTA is six times its molar concentration. The table below provides a quantitative summary of this effect at various concentrations.
Quantitative Data Summary
| Molar Concentration of Trisodium HEDTA (mM) | Contribution to Ionic Strength (mM) |
| 1 | 6 |
| 5 | 30 |
| 10 | 60 |
| 20 | 120 |
| 50 | 300 |
Troubleshooting Guides
Problem: My enzyme activity has unexpectedly decreased after adding Trisodium HEDTA to the reaction buffer.
-
Possible Cause: The increase in ionic strength due to the addition of Trisodium HEDTA may be inhibiting your enzyme. Many enzymes have optimal activity within a narrow range of ionic strength.
-
Solution:
-
Quantify the Ionic Strength: Calculate the total ionic strength of your final buffer, including the contribution from Trisodium HEDTA and all other buffer components.
-
Adjust the Buffer: Prepare your initial buffer with a lower concentration of its salt components to compensate for the ionic strength that will be added by the Trisodium HEDTA. For example, if your original buffer was 50 mM NaCl and you are adding 10 mM Trisodium HEDTA (which contributes 60 mM to the ionic strength), you may need to significantly reduce or remove the NaCl.
-
Consider Alternatives: If adjusting the buffer is not feasible, consider using a chelator with a lower charge contribution, such as EDTA (disodium salt), or a non-ionic chelating agent if your experimental conditions permit.
-
Problem: I'm observing protein precipitation or aggregation after introducing Trisodium HEDTA.
-
Possible Cause: The change in ionic strength could be affecting the stability of your protein, leading to aggregation.[5][6]
-
Solution:
-
Dialysis: After chelation, you can perform dialysis or use a desalting column to exchange the buffer with one that has the desired final ionic strength and is free of excess chelator.
-
Screening Buffer Conditions: Experiment with a range of final ionic strengths to identify the optimal condition for your protein's stability in the presence of the chelator.
-
Protective Excipients: Consider the addition of stabilizing excipients, such as glycerol, sucrose, or specific amino acids, to your buffer to counteract the destabilizing effects of the ionic strength change.
-
Experimental Protocols
Protocol 1: Preparation of a Buffer with a Controlled Final Ionic Strength Containing Trisodium HEDTA
This protocol describes how to prepare a 100 mL solution of a hypothetical 20 mM HEPES buffer at pH 7.4 with 5 mM Trisodium HEDTA, while maintaining a final ionic strength of approximately 100 mM.
Materials:
-
HEPES free acid
-
Sodium hydroxide (NaOH)
-
Trisodium HEDTA
-
Sodium chloride (NaCl)
-
High-purity water
-
pH meter
-
Conductivity meter (for ionic strength estimation)
Methodology:
-
Calculate Trisodium HEDTA Contribution:
-
The ionic strength contribution from 5 mM Trisodium HEDTA is 6 * 5 mM = 30 mM.
-
-
Calculate HEPES Contribution:
-
At pH 7.4 (pKa of HEPES is ~7.5), approximately half of the HEPES will be in its anionic form. To simplify, we will need to add NaOH to adjust the pH, which will contribute Na⁺ ions. A precise calculation is complex, but we can approximate the contribution from the HEPES and its counter-ion (Na⁺) to be roughly equal to the concentration of the anionic form, which will be around 10 mM.
-
-
Determine Required NaCl Concentration:
-
Desired total ionic strength = 100 mM.
-
Ionic strength from other components = 30 mM (from HEDTA) + ~10 mM (from HEPES/NaOH).
-
Required ionic strength from NaCl = 100 mM - 40 mM = 60 mM.
-
Since the ionic strength of NaCl is equal to its molar concentration, you will need 60 mM NaCl.
-
-
Buffer Preparation:
-
To 80 mL of high-purity water, add 0.476 g of HEPES free acid (for 20 mM).
-
Add 0.219 g of NaCl (for 60 mM).
-
Add 0.229 g of Trisodium HEDTA (for 5 mM).
-
Stir until all components are dissolved.
-
Adjust the pH to 7.4 using a stock solution of NaOH.
-
Add high-purity water to a final volume of 100 mL.
-
Verify the final pH. You can also measure the conductivity as an empirical check of the ionic strength against a standard of known ionic strength.
-
Visualizations
Caption: Troubleshooting workflow for HEDTA-induced ionic strength issues.
Caption: Protocol for preparing a buffer with controlled ionic strength.
References
- 1. Some precautions in using chelators to buffer metals in biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelating & Reducing Agents for Research [sigmaaldrich.com]
- 4. Calculating Ionic Strength of Buffers – The Hancock Lab [sites.psu.edu]
- 5. Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - oskarestrom/ionic_strength_calc_of_tris_edta_sol: Calculating the Ionic Strength of the multivalent buffer solution Tris-EDTA [github.com]
Technical Support Center: Optimizing Metal Chelation with HEDTA
Welcome to the technical support center for advanced chelation techniques. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) for chelating specific metal ions.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of HEDTA as a chelating agent?
A1: While HEDTA is a versatile chelating agent, its effectiveness can be limited by several factors.[1] The stability of the metal-HEDTA complex is highly dependent on the pH of the system.[1][2] Chelation is an equilibrium reaction, and as the pH decreases, the carboxylic acid groups of HEDTA become protonated, reducing its ability to bind metal ions.[2] Additionally, for certain metal ions, particularly those with higher coordination numbers or specific electronic properties like Zr(IV) and Gd(III), HEDTA may not provide sufficient coordination or stability, leading to incomplete chelation or dissociation of the metal ion in vivo.[3][4]
Q2: My experiment with HEDTA shows poor chelation efficiency. What are the common causes and how can I troubleshoot this?
A2: Poor chelation efficiency with HEDTA can stem from several issues. The most common cause is suboptimal pH. HEDTA's chelating ability diminishes significantly at lower pH values due to protonation of the ligand.[2] Other factors include the presence of high concentrations of competing metal ions for which HEDTA has a higher affinity, or increased temperature, which can lower stability constants.[1] To troubleshoot, verify and adjust the pH of your solution to the optimal range for your target metal ion. Consider increasing the molar ratio of HEDTA to the metal ion to drive the equilibrium towards complex formation.[2]
Q3: For which metal ions is HEDTA generally less effective, and what are the recommended alternatives?
A3: HEDTA can be less effective for certain metal ions that require a higher coordination number for stable complexation. For instance, in radiopharmaceutical applications involving Zirconium-89 (Zr-89), the hexadentate nature of chelators like DFO (Desferrioxamine) is often insufficient, leading to in vivo instability.[3] This has prompted the development of octadentate and higher-denticity chelators.[3] For Gadolinium (Gd), used in MRI contrast agents, DTPA (diethylenetriaminepentaacetic acid) is a more stable and FDA-approved chelator.[4] Newer hydroxypyridinone-based ligands (HOPO) also show promise for mitigating Gd deposition.[4]
Q4: How does pH affect the stability of metal-HEDTA complexes?
A4: The pH of the system is a critical factor in HEDTA chelation.[1] As the pH decreases, the carboxyl and amino groups of HEDTA become protonated.[2] This reduces the availability of the fully deprotonated, active form of the ligand (Y4-), which is necessary for forming the most stable complexes with metal ions.[2] Consequently, the stability of the metal-HEDTA complex decreases at lower pH values, potentially leading to the release of the metal ion.[2] Conversely, at very high pH, the formation of metal hydroxides can compete with the chelation reaction. Therefore, an optimal pH range exists for each metal-HEDTA pair.
Troubleshooting Guides
Guide 1: Low Yield of Chelated Product
This guide addresses scenarios where the final yield of the metal-HEDTA complex is lower than expected.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Measure and adjust the pH of the reaction mixture. | HEDTA's chelating strength is pH-dependent. Lower pH leads to protonation and reduced affinity for metal ions.[2] |
| Competing Ions | Analyze the starting material for competing metal ions (e.g., Fe³⁺, Cu²⁺) which have high stability constants with HEDTA.[1] | HEDTA will chelate metals in order of their stability constants. If high-affinity metals are present as impurities, they will be chelated first.[1] |
| Insufficient HEDTA | Increase the molar excess of HEDTA relative to the metal ion. | Adding an excess of the chelating agent can shift the chemical equilibrium to favor the formation of the metal complex.[2] |
| Temperature Effects | If the reaction is run at elevated temperatures, try performing the chelation at a lower temperature. | Generally, increased temperatures lead to lower stability constants for metal chelates.[1] |
Data Presentation
Table 1: Stability Constants (Log K) of HEDTA and Alternative Chelators with Various Metal Ions
The stability constant (Log K) indicates the strength of the bond between a chelating agent and a metal ion. A higher Log K value signifies a more stable complex.[5] This table provides a comparison for selecting an appropriate chelator.
| Metal Ion | HEDTA (Log K) | DTPA (Log K) | DFO (Log K) | EDTA (Log K) |
| Fe³⁺ | 19.8 | 27.5 | 30.6 | 25.1 |
| Cu²⁺ | 17.4 | 21.1 | - | 18.8 |
| Zn²⁺ | 14.5 | 18.3 | - | 16.5 |
| Ca²⁺ | 8.1 | 10.7 | - | 10.6 |
| Mg²⁺ | 7.0 | 9.0 | - | 8.7 |
| Gd³⁺ | 15.7 | 22.4 | - | 17.4 |
| Zr⁴⁺ | ~19 | >25 | ~31 | ~19 |
Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength. Data compiled from multiple sources for comparative purposes.[1][3][6][7][8]
Experimental Protocols
Protocol 1: General Method for Assessing Chelation Efficiency using Anion-Exchange Chromatography and ICP-MS
This protocol provides a framework for separating the metal-chelator complex from the free metal and quantifying the chelation efficiency.
-
Preparation of Standards:
-
Prepare stock solutions of the metal salt and the chelating agent (e.g., HEDTA, DTPA) in a suitable buffer (e.g., ammonium nitrate).
-
Prepare a standard of the 1:1 metal-chelator complex.
-
-
Chelation Reaction:
-
In a reaction vessel, combine the metal ion solution with the chelating agent solution at the desired molar ratio and pH.
-
Allow the reaction to equilibrate for a specified time at a controlled temperature.
-
-
Chromatographic Separation:
-
Use a low-capacity hydrophilic polymer anion-exchange column (e.g., AS11).[9]
-
Equilibrate the column with the mobile phase (e.g., ammonium nitrate eluent).[9]
-
Inject the reaction mixture onto the column. The negatively charged metal-chelator complexes will be retained.[9]
-
Elute the column using an isocratic or gradient method to separate the complex from any unreacted components.[9]
-
-
Detection and Quantification:
-
Couple the output of the chromatograph to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for sensitive metal detection.[9]
-
Monitor the specific mass-to-charge ratio of the metal of interest.
-
Quantify the amount of metal in the chelated complex peak by comparing its area to the prepared standards.
-
-
Calculation of Efficiency:
-
Chelation Efficiency (%) = (Concentration of Chelated Metal / Initial Concentration of Metal) x 100.
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for poor HEDTA chelation efficiency.
Caption: Decision logic for selecting an appropriate chelating agent.
References
- 1. chemistry.beloit.edu [chemistry.beloit.edu]
- 2. A great trick to higher chelate stability in hydroponics - Science in Hydroponics [scienceinhydroponics.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Trisodium HEDTA vs. EDTA: A Comparative Study of Chelation Efficiency
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is paramount for controlling metal ion activity. Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard, but Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) presents a compelling alternative with distinct properties. This guide provides an objective comparison of the chelation efficiency of Trisodium HEDTA and EDTA, supported by experimental data, to aid in the selection of the optimal chelator for specific applications.
Molecular Structure and Chelation
Both EDTA and Trisodium HEDTA are aminopolycarboxylic acids that form stable complexes with metal ions, effectively sequestering them and rendering them inactive. The primary structural difference is the presence of a hydroxyethyl group on one of the nitrogen atoms in HEDTA, which influences its coordination chemistry and chelation properties.
Quantitative Comparison of Chelation Efficiency
The stability constant (log K) is a quantitative measure of the strength of the bond between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, higher chelation efficiency. The following table summarizes the stability constants of Trisodium HEDTA and EDTA with various metal ions.
| Metal Ion | Trisodium HEDTA (log K) | EDTA (log K) |
| Ca(II) | 8.0 | 10.7 |
| Mg(II) | 7.0 | 8.7 |
| Fe(III) | 19.8 | 25.1[1] |
| Cu(II) | 17.4 | 18.8 |
| Zn(II) | 14.5 | 16.5[1] |
| Mn(II) | 10.7 | 14.0 |
| Ni(II) | - | 18.4[1] |
| Pb(II) | - | 18.0 |
| Al(III) | - | 16.4[1] |
| Co(II) | - | 16.45[1] |
| Cd(II) | - | 16.5[1] |
| Cr(III) | - | 23.4[1] |
pH-Dependent Chelation Efficiency
The effectiveness of both Trisodium HEDTA and EDTA is highly dependent on the pH of the solution. Generally, their chelating ability decreases in acidic conditions due to the protonation of the carboxylate groups.
For instance, in the case of iron chelation, Fe-EDTA is effective up to a pH of approximately 6.5.[2][3] Beyond this, the complex becomes less stable. Information from agricultural studies suggests that other chelates like Fe-DTPA and Fe-EDDHA are more effective at higher pH ranges.[2][3][4] While direct comparative data for Trisodium HEDTA across a wide pH range for various metals is not extensively available in the initial findings, its structural similarity to EDTA suggests a comparable pH-dependent behavior, although the exact optimal pH ranges may differ.
Experimental Protocols for Determining Chelation Efficiency
The stability constants and chelation efficiency of agents like Trisodium HEDTA and EDTA are determined through various established experimental protocols.
Potentiometric Titration
This is a widely used method to determine the stability constants of metal-ligand complexes.[5]
Principle: A solution of the metal ion is titrated with a solution of the chelating agent. The change in the potential of an ion-selective electrode (ISE) sensitive to the metal ion is measured as a function of the volume of the titrant added. The resulting titration curve shows a sharp change in potential at the equivalence point, from which the stoichiometry and stability constant of the complex can be calculated.
Methodology:
-
Preparation of Solutions: Standard solutions of the metal salt and the chelating agent (Trisodium HEDTA or EDTA) of known concentrations are prepared. The ionic strength of the solutions is kept constant using an inert electrolyte.
-
Electrode System: An appropriate ion-selective electrode for the metal being studied and a reference electrode are immersed in the metal ion solution.
-
Titration: The chelating agent solution is added to the metal ion solution in small increments using a burette.
-
Data Acquisition: The potential is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: The potential is plotted against the volume of the titrant added. The equivalence point is determined from the inflection point of the curve. The stability constant is then calculated from the titration data using appropriate software and considering the pH of the solution.
Spectrophotometry
This method is suitable for colored metal-ligand complexes or can be adapted using a competing ligand that forms a colored complex.
Principle: The formation of a metal-chelate complex often results in a change in the solution's absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored species.
Methodology (Job's Method of Continuous Variation):
-
Preparation of Solutions: Equimolar stock solutions of the metal salt and the chelating agent are prepared.
-
Preparation of Series: A series of solutions is prepared where the mole fraction of the ligand and metal ion is varied, but the total molar concentration is kept constant.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex.
-
Data Analysis: The absorbance is plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.
Logical Relationship: Factors Influencing Chelation Efficiency
The following diagram illustrates the key factors that influence the chelation efficiency of a chelating agent like Trisodium HEDTA or EDTA.
Caption: Factors influencing the efficiency of metal chelation.
Conclusion
The choice between Trisodium HEDTA and EDTA depends on the specific requirements of the application. EDTA generally exhibits higher stability constants for many common metal ions, indicating a stronger chelation efficiency. However, the presence of the hydroxyethyl group in Trisodium HEDTA can alter its selectivity and performance under certain conditions. The pH of the system is a critical factor for both chelators. For applications requiring high chelation strength, particularly for trivalent metal ions like Fe(III), EDTA may be the preferred choice. Further research into the stability constants of Trisodium HEDTA with a broader range of metal ions and a more direct comparison of their pH-dependent chelation profiles would provide a more complete picture for informed decision-making.
References
A Head-to-Head Comparison of HEDTA and DTPA for Iron Chelation
For Researchers, Scientists, and Drug Development Professionals
In the realm of chelation chemistry, both N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and diethylenetriaminepentaacetic acid (DTPA) are formidable chelating agents for iron. Their application spans a multitude of fields, from agriculture to medicine, where the control of iron is paramount. This guide provides an objective, data-driven comparison of HEDTA and DTPA for iron chelation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their choice of chelator.
Data Presentation: Quantitative Comparison of HEDTA and DTPA
The efficacy of a chelating agent is fundamentally defined by its affinity for the target metal ion and its stability across different environmental conditions. The following tables summarize the key quantitative parameters for the iron complexes of HEDTA and DTPA.
Table 1: Stability Constants (Log K) of Iron-Chelator Complexes
| Chelator | Fe(II) | Fe(III) |
| HEDTA | ~12.2 | ~19.8 |
| DTPA | ~15.5 | ~28.6 |
Note: Stability constants can vary slightly depending on the experimental conditions (e.g., ionic strength, temperature).
Table 2: Effective pH Range for Iron Chelation
| Chelator | Effective pH Range for Stable Iron Chelation |
| HEDTA | Acidic to slightly alkaline (up to pH ~7.0) |
| DTPA | Acidic to alkaline (up to pH ~7.5-8.0) |
Table 3: Comparative Performance in Preventing Iron-Induced Protein Degradation
| Chelator | Efficacy in Preventing Oxidation of an IgG2 mAb | Efficacy in Preventing Aggregation of an IgG2 mAb |
| HEDTA | Effective at stoichiometric concentrations | Effective at stoichiometric concentrations |
| DTPA | Effective at stoichiometric concentrations | Effective at stoichiometric concentrations |
Data synthesized from a study on the stabilization of a therapeutic monoclonal antibody. Both chelators were found to be effective at inhibiting iron-induced degradation when present in sufficient amounts to complex the available iron.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of chelator performance. Below are methodologies for key experiments to compare HEDTA and DTPA.
Spectrophotometric Determination of Iron Chelation Capacity
This protocol allows for the quantification of the iron-chelating ability of HEDTA and DTPA based on the competition between the chelator and a chromogenic indicator for iron ions.
Principle: In the presence of an iron-chelating agent, the formation of a colored complex between a chromogenic reagent (e.g., Ferrozine) and iron is inhibited. The degree of color inhibition is proportional to the chelation capacity of the substance.
Materials:
-
HEDTA solution (e.g., 10 mM)
-
DTPA solution (e.g., 10 mM)
-
Ferrous sulfate (FeSO₄) solution (e.g., 2 mM)
-
Ferrozine solution (e.g., 5 mM in a suitable buffer)
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions for both HEDTA and DTPA in the chosen buffer.
-
In a 96-well plate or cuvettes, add a defined volume of each chelator dilution.
-
Add a defined volume of the FeSO₄ solution to each well/cuvette and mix.
-
Incubate the mixture for a short period (e.g., 10 minutes) to allow for chelation to occur.
-
Add a defined volume of the Ferrozine solution to each well/cuvette and mix.
-
Incubate for a further period (e.g., 10 minutes) for color development.
-
Measure the absorbance at the wavelength of maximum absorbance for the Fe-Ferrozine complex (typically around 562 nm).
-
A control reaction without any chelator should be performed to determine the maximum absorbance.
-
The percentage of iron chelation can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the chelator.
-
Plot the percentage of chelation against the chelator concentration to determine the IC50 (the concentration required to chelate 50% of the iron).
Iron Removal from Transferrin
This protocol assesses the ability of HEDTA and DTPA to mobilize iron from the iron-transport protein transferrin.
Principle: The removal of iron from transferrin by a chelator can be monitored spectrophotometrically by measuring the decrease in absorbance at the characteristic wavelength for the iron-transferrin complex (around 465 nm).
Materials:
-
Human apo-transferrin
-
Ferric chloride (FeCl₃) or Ferric ammonium citrate to prepare holo-transferrin
-
HEDTA solution (e.g., 100 mM)
-
DTPA solution (e.g., 100 mM)
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare holo-transferrin by incubating apo-transferrin with a slight excess of an iron salt. Remove unbound iron by dialysis or gel filtration.
-
Dilute the holo-transferrin solution to a suitable concentration in the buffer to obtain a measurable absorbance at 465 nm.
-
Place the holo-transferrin solution in a cuvette and record the baseline absorbance.
-
Initiate the reaction by adding a specific concentration of either HEDTA or DTPA to the cuvette and mix thoroughly.
-
Monitor the decrease in absorbance at 465 nm over time.
-
The rate of iron removal can be determined by fitting the absorbance data to a suitable kinetic model.
-
Repeat the experiment with different concentrations of the chelators to determine the concentration-dependent kinetics of iron removal.
Mandatory Visualizations
Chelation Reaction Workflow
The following diagram illustrates the general experimental workflow for determining the iron chelation capacity of a compound.
Caption: A flowchart of the spectrophotometric assay for iron chelation.
Iron Chelation Mechanism
The following diagram illustrates the fundamental principle of iron chelation by a multidentate ligand like HEDTA or DTPA.
Unveiling the Efficacy of Trisodium HEDTA in Heavy Metal Remediation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for effective and reliable chelating agents is paramount in mitigating heavy metal toxicity. This guide provides an in-depth comparison of Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) with other prominent chelating agents, supported by experimental data and detailed methodologies to validate its efficacy in heavy metal removal.
Trisodium HEDTA, a derivative of ethylenediaminetetraacetic acid (EDTA), has emerged as a significant chelating agent for controlling metal ions in various industrial and environmental applications.[1] Its unique molecular structure, featuring a hydroxyethyl group, imparts distinct properties that influence its solubility and stability constants with various metal ions.[2] This guide will delve into a comparative analysis of Trisodium HEDTA against established chelators like EDTA and emerging biodegradable alternatives such as EDDS ([S,S]-ethylenediaminedisuccinic acid), providing a comprehensive overview for informed decision-making in research and development.
Comparative Efficacy in Heavy Metal Removal
The effectiveness of a chelating agent is determined by its ability to form stable, water-soluble complexes with heavy metal ions, thereby facilitating their removal from a contaminated medium. The following tables summarize the comparative performance of Trisodium HEDTA and other chelators in removing key heavy metals.
| Chelating Agent | Heavy Metal | Removal Efficiency (%) | Reference |
| Trisodium HEDTA | Lead (Pb) | Data not available in a comparable format | |
| Copper (Cu) | Data not available in a comparable format | ||
| EDTA | Lead (Pb) | ~75% (in soil washing)[3] | [3] |
| Copper (Cu) | ~62% (in soil washing)[4] | [4] | |
| Cadmium (Cd) | Increased uptake in phytoextraction[5] | [5] | |
| Zinc (Zn) | Increased uptake in phytoextraction[5] | [5] | |
| EDDS | Lead (Pb) | Less effective than EDTA in phytoextraction[5] | [5] |
| Copper (Cu) | More effective than EDTA in phytoextraction[5] | [5] | |
| Zinc (Zn) | More effective than EDTA in phytoextraction[5] | [5] |
Note: The provided data for EDTA and EDDS is primarily from soil remediation and phytoextraction studies and may not be directly comparable to all potential applications of Trisodium HEDTA. Specific quantitative data for Trisodium HEDTA in a directly comparable format was not available in the searched literature.
Understanding the Chelation Mechanism
The process of chelation involves the formation of multiple coordinate bonds between a central metal ion and a chelating agent, resulting in a stable, ring-like structure known as a chelate. HEDTA, similar to EDTA, is a multidentate ligand, meaning it can form several bonds with a single metal ion.[1] The nitrogen and oxygen atoms in the HEDTA molecule act as electron-pair donors, binding to the positively charged metal ion.[6]
Below is a diagram illustrating the chelation mechanism of a generic divalent heavy metal ion (M²⁺) by the HEDTA molecule.
Caption: Chelation of a divalent metal ion by HEDTA.
Experimental Protocols
To validate the efficacy of Trisodium HEDTA in heavy metal removal, a standardized experimental protocol is crucial. The following outlines a general procedure for a soil washing experiment, a common technique for remediating contaminated soils.[7][8]
Objective: To determine the efficiency of Trisodium HEDTA in removing a target heavy metal (e.g., Lead) from a contaminated soil matrix.
Materials:
-
Artificially contaminated soil with a known concentration of the target heavy metal.
-
Trisodium HEDTA solution of a specific concentration (e.g., 0.05 M).
-
Deionized water.
-
Centrifuge tubes.
-
Shaker or agitator.
-
Filtration apparatus (e.g., vacuum filtration with filter paper).
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis.
Procedure:
-
Sample Preparation: A known mass of the contaminated soil (e.g., 5 grams) is weighed and placed into a centrifuge tube.
-
Washing Solution Addition: A specific volume of the Trisodium HEDTA solution (e.g., 50 mL) is added to the centrifuge tube, creating a soil-to-solution ratio of 1:10.
-
Agitation: The centrifuge tubes are securely capped and placed on a shaker. The samples are agitated for a predetermined period (e.g., 24 hours) at a constant speed and ambient temperature.
-
Separation: After agitation, the tubes are centrifuged at a high speed (e.g., 4000 rpm) for a specified time (e.g., 15 minutes) to separate the soil particles from the liquid phase (supernatant).
-
Filtration: The supernatant is carefully decanted and filtered to remove any remaining suspended particles.
-
Metal Analysis: The concentration of the target heavy metal in the filtered supernatant is determined using ICP-OES or AAS.
-
Calculation of Removal Efficiency: The removal efficiency is calculated using the following formula: Removal Efficiency (%) = [(Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil)] × 100
Experimental Workflow Diagram:
Caption: Workflow for soil washing experiment.
Comparison with Alternatives
While Trisodium HEDTA demonstrates potential as an effective chelating agent, it is essential to consider its performance in the context of other available options.
EDTA: As the parent compound, EDTA is a widely used and well-characterized chelating agent. It typically forms very stable complexes with a broad range of heavy metals.[6] However, its low biodegradability raises environmental concerns, as it can persist in the environment and potentially mobilize heavy metals from sediments.[5]
EDDS: In contrast, EDDS is a readily biodegradable chelating agent, making it a more environmentally friendly alternative.[5] Studies have shown that for certain metals like copper and zinc, EDDS can be more effective in phytoextraction than EDTA.[5] However, for other metals such as lead, EDTA has demonstrated superior performance.[5]
The choice between Trisodium HEDTA, EDTA, and EDDS will ultimately depend on the specific application, the target heavy metals, and the environmental considerations of the project. Further research is needed to provide a more comprehensive quantitative comparison of Trisodium HEDTA's efficacy across a range of heavy metals and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Soil Washing Technology for Removing Heavy Metals from a Contaminated Soil: A Case Study [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EDTA [chem.purdue.edu]
- 7. pjoes.com [pjoes.com]
- 8. uest.ntua.gr [uest.ntua.gr]
A Comparative Analysis of HEDTA and EGTA for Selective Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological research and pharmaceutical development, the precise control of ion concentrations is paramount. Calcium ions (Ca²⁺), in particular, are ubiquitous second messengers involved in a myriad of cellular processes, making their selective chelation a critical experimental tool. This guide provides a comprehensive comparative analysis of two commonly used chelating agents, N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), for the selective chelation of calcium. We present a side-by-side comparison of their binding affinities, the influence of pH on their efficacy, and detailed experimental protocols for their characterization.
Data Presentation: Quantitative Comparison of HEDTA and EGTA
The selectivity of a chelating agent is fundamentally determined by its binding affinity for the target ion relative to other competing ions. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a stronger complex formation. The following table summarizes the log K values for HEDTA and EGTA with calcium and other physiologically relevant divalent cations.
| Metal Ion | HEDTA log K | EGTA log K | Selectivity Ratio (K_Ca / K_Mg) |
| Ca²⁺ | 8.14 | 11.0 | HEDTA: ~158 |
| Mg²⁺ | 5.95 | 5.2 | EGTA: ~630,957 |
| Mn²⁺ | 10.7 | 12.3 | |
| Fe²⁺ | 12.2 | 11.9 | |
| Cu²⁺ | 17.4 | 17.8 | |
| Zn²⁺ | 14.5 | 12.8 |
Key Observations:
-
EGTA's Superior Calcium Selectivity: EGTA exhibits a significantly higher stability constant for Ca²⁺ compared to HEDTA.[1] More importantly, the difference between its affinity for Ca²⁺ and Mg²⁺ is substantial, with a selectivity ratio orders of magnitude higher than that of HEDTA. This makes EGTA the preferred chelator in environments with high concentrations of magnesium, such as intracellular milieus.[1]
-
HEDTA's Broader Divalent Ion Affinity: While less selective for calcium over magnesium, HEDTA demonstrates strong binding to a range of other divalent metal ions, such as copper and zinc.
The Critical Role of pH in Chelation Efficiency
The effectiveness of both HEDTA and EGTA as calcium chelators is highly dependent on the pH of the solution. Both are aminopolycarboxylic acids, and their carboxyl groups must be deprotonated to effectively coordinate with metal ions.
-
HEDTA: The chelation efficiency of HEDTA is significantly influenced by pH, with stronger metal-ligand complexes forming at lower pH values (more acidic environments).[2][3] This is attributed to the favorable protonation states of its functional groups.[2]
-
EGTA: The pKa for the binding of calcium ions by the fully deprotonated form of EGTA is 11.00. However, at a physiological pH of 7, the apparent pKa is significantly lower, around 6.91, because the protonated forms of EGTA do not contribute as effectively to binding.[1]
This pH dependence underscores the importance of careful buffer selection and pH control in experiments utilizing these chelators to ensure optimal and predictable performance.
Mandatory Visualization
The following diagrams illustrate the fundamental principles of selective calcium chelation by HEDTA and EGTA, and a typical experimental workflow for determining their binding properties.
Caption: Comparative binding affinities of HEDTA and EGTA for Ca²⁺ and Mg²⁺.
Caption: Workflow for determining chelator stability constants via potentiometric titration.
Experimental Protocols
Accurate characterization of chelating agents is essential for their effective use. The following are detailed protocols for two common methods used to determine the stability constants of HEDTA and EGTA.
Potentiometric Titration
This classical method involves monitoring the change in pH of a chelator solution as a metal ion solution is added. The data from the titration curve allows for the calculation of the stability constant.
Materials:
-
HEDTA or EGTA
-
Standardized calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
High-purity water (deionized or distilled)
-
pH meter with a combination glass electrode, capable of 0.001 pH unit resolution
-
Magnetic stirrer and stir bar
-
Calibrated burette (10 mL or 25 mL)
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of HEDTA or EGTA and dissolve it in a known volume of high-purity water to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
-
Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pH range of the titration.
-
Titration of the Ligand (Protonation Constants):
-
Pipette a known volume of the chelator stock solution into the thermostated reaction vessel.
-
Add a known volume of standardized strong acid to lower the initial pH.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized strong base in small, known increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
-
Titration with Metal Ion (Stability Constant):
-
Pipette a known volume of the chelator stock solution into the reaction vessel.
-
Add a known volume of the standardized CaCl₂ solution. The metal-to-ligand ratio should be chosen to ensure complex formation (e.g., 1:2 or 1:1).
-
Titrate this mixture with the standardized strong base, recording the pH and volume of base added as in the ligand titration.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant for both titrations.
-
The titration data is then analyzed using specialized software (e.g., Hyperquad, BEST) or by manual calculation methods (e.g., Schwarzenbach's method) to determine the protonation constants of the ligand and the stability constant of the metal-ligand complex.
-
Competitive Binding Assay
This method is particularly useful for determining the affinity of a chelator when a direct titration is not feasible. It involves the competition between the chelator of interest (e.g., HEDTA or EGTA) and a chromophoric or fluorescent indicator for the calcium ion.
Materials:
-
HEDTA or EGTA
-
A suitable calcium indicator with a known dissociation constant (Kd) for Ca²⁺ (e.g., Fura-2, Indo-1, or a chromophoric indicator like Quin-2).
-
Calcium chloride (CaCl₂) stock solution of known concentration.
-
Magnesium chloride (MgCl₂) stock solution (to assess selectivity).
-
Buffer solution appropriate for the chosen indicator and experimental conditions (e.g., MOPS or HEPES buffer at a specific pH).
-
Spectrophotometer or spectrofluorometer.
-
Cuvettes.
Procedure:
-
Indicator Characterization:
-
In the chosen buffer, determine the spectral properties (absorbance or fluorescence) of the indicator in its free and Ca²⁺-bound forms. This is done by titrating a known concentration of the indicator with the CaCl₂ stock solution.
-
-
Competition Experiment:
-
Prepare a series of solutions containing a fixed concentration of the calcium indicator and a fixed total concentration of calcium. The free Ca²⁺ concentration should be buffered by the indicator to a level where there is a measurable signal change upon competition.
-
To these solutions, add increasing concentrations of the competitor chelator (HEDTA or EGTA).
-
For each concentration of the competitor, measure the absorbance or fluorescence of the indicator.
-
-
Data Analysis:
-
The addition of the competitor chelator will sequester Ca²⁺ from the indicator, causing a change in its spectral properties.
-
The concentration of the competitor that causes a 50% change in the indicator's signal (IC₅₀) is determined by plotting the signal change as a function of the competitor concentration.
-
The stability constant of the competitor chelator can then be calculated from the IC₅₀ value, the known Kd of the indicator, and the concentrations of the indicator and calcium used in the assay, using the Cheng-Prusoff equation or similar models.
-
Conclusion
Both HEDTA and EGTA are valuable tools for the selective chelation of calcium. The choice between them depends critically on the specific requirements of the experiment. For applications demanding high selectivity for calcium over magnesium, particularly in cellular and physiological studies, EGTA is the superior choice due to its remarkably high Ca²⁺/Mg²⁺ affinity ratio. HEDTA, while less selective for calcium, offers strong chelation for a broader range of divalent cations, which may be advantageous in other contexts. The strong pH dependence of both chelators necessitates careful experimental design and control to ensure reliable and reproducible results. The experimental protocols provided herein offer a robust framework for the characterization and validation of these essential research tools.
References
Stabilizing Biologics: A Comparative Guide to Trisodium HEDTA and Other Chelators
For Researchers, Scientists, and Drug Development Professionals
The stability of biologic drugs, such as monoclonal antibodies and other therapeutic proteins, is a critical quality attribute that can be compromised by the presence of trace metal ions. These ions can catalyze degradation pathways, including oxidation and aggregation, leading to a loss of potency and potentially eliciting an immunogenic response. Chelating agents are commonly employed in biologic formulations to sequester these metal ions and enhance product stability. This guide provides an objective comparison of the performance of Trisodium HEDTA (Hydroxyethyl Ethylenediamine Triacetic Acid) versus other widely used chelators like EDTA (Ethylenediaminetetraacetic Acid), DTPA (Diethylenetriaminepentaacetic Acid), and Citrate in stabilizing biologics, supported by available experimental data and detailed methodologies.
Executive Summary
Trisodium HEDTA, EDTA, and DTPA are powerful aminopolycarboxylic acid chelators that form stable complexes with a wide range of metal ions, thereby preventing them from participating in degradative reactions. Citrate, a weaker chelator, is also utilized in some formulations. While direct, publicly available quantitative comparisons of Trisodium HEDTA against other chelators in biologic formulations are limited, the principles of chelation and the available data for structurally similar chelators like EDTA and DTPA provide valuable insights. Studies have shown that both EDTA and DTPA are effective at inhibiting metal-induced degradation of biologics when present at sufficient concentrations to stoichiometrically complex the metal ions.[1] However, it is crucial to note that under certain conditions, particularly with iron, some chelators like EDTA can exhibit pro-oxidant effects.[2] The selection of an appropriate chelator is therefore a critical, molecule-specific decision in formulation development.
Performance Comparison of Chelating Agents
The following table summarizes the performance of different chelators in stabilizing biologics based on key degradation pathways. Direct comparative data for Trisodium HEDTA is limited; its performance is inferred to be comparable to EDTA and DTPA based on its structural and chemical similarities as a strong chelating agent.
| Chelator | Prevention of Aggregation | Prevention of Oxidation | Key Considerations |
| Trisodium HEDTA | Expected to be High | Expected to be High | Limited direct comparative data in public domain. |
| EDTA | High | High (can be pro-oxidant with iron)[2] | Widely used, but potential for pro-oxidant activity with Fe(III) ions.[2] |
| DTPA | High [1] | High [1] | Shown to be equivalent to EDTA in inhibiting iron-induced degradation.[1] |
| Citrate | Moderate | Moderate | Weaker chelator compared to aminopolycarboxylates. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of biologic stability are provided below.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This method is used to separate and quantify soluble high molecular weight species (aggregates) from the monomeric protein.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size-exclusion column with a pore size suitable for the separation of the specific biologic and its aggregates (e.g., 300 Å for monoclonal antibodies).
-
Mobile Phase: A buffer that is compatible with the biologic and minimizes non-specific interactions with the column matrix. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: The biologic sample is diluted to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a defined volume of the prepared sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the eluent at a specific wavelength (typically 280 nm for proteins).
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregate as the ratio of the aggregate peak area to the total peak area.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is used to determine the thermal stability of a protein by measuring the heat required to denature it as the temperature is increased. The midpoint of the unfolding transition is known as the melting temperature (Tm).
-
Instrumentation: A Differential Scanning Calorimeter.
-
Sample Preparation: The biologic sample and a matching reference buffer are degassed prior to loading into the DSC cells. The typical protein concentration is 0.5-1.0 mg/mL.
-
Procedure:
-
Load the sample and reference cells with the protein solution and the formulation buffer, respectively.
-
Pressurize the cells to prevent boiling at elevated temperatures.
-
Scan the temperature at a constant rate (e.g., 60°C/hour) over a defined range (e.g., 20°C to 100°C).
-
Record the differential heat flow between the sample and reference cells as a function of temperature.
-
The resulting thermogram is analyzed to determine the Tm, which is the peak of the unfolding transition. An increase in Tm in the presence of a chelator indicates enhanced thermal stability.
-
Cell-Based Bioassay for Biological Activity
This assay measures the biological activity of the therapeutic protein, which can be compromised by degradation. The specific assay format depends on the mechanism of action of the biologic.
-
Example: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Reporter Assay
-
Materials:
-
Target cells expressing the antigen recognized by the antibody.
-
Effector cells (e.g., a Jurkat T cell line) engineered to express an Fc receptor and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Cell culture medium and supplements.
-
Luciferase substrate.
-
-
Procedure:
-
Plate the target cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the biologic (with and without chelators, after stress conditions) and add them to the target cells.
-
Add the effector cells to the wells.
-
Incubate the plate for a specified period (e.g., 6 hours) to allow for ADCC to occur.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence using a plate reader.
-
The intensity of the luminescent signal is proportional to the biological activity of the antibody.
-
-
Mandatory Visualizations
Mechanism of Metal-Catalyzed Protein Oxidation
Metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH). These radicals can then attack susceptible amino acid residues on the protein, leading to oxidation. Chelating agents prevent this by binding to the metal ions, rendering them unable to participate in these reactions.
Caption: Mechanism of metal-catalyzed protein oxidation and the protective role of chelators.
Experimental Workflow for Chelator Performance Evaluation
A typical workflow for comparing the effectiveness of different chelators in stabilizing a biologic involves subjecting the formulated biologic to stress conditions and then analyzing the extent of degradation.
Caption: Workflow for evaluating the performance of chelators in stabilizing biologics.
References
A Comparative Guide to Validation Methods for Quantifying Trisodium HEDTA in Solution
This guide provides a detailed comparison of analytical methods for the quantification of Trisodium N-hydroxyethylethylenediaminetriacetate (Trisodium HEDTA) in solution. Trisodium HEDTA is a chelating agent used in various industrial and pharmaceutical applications to bind metal ions.[1][2] Accurate quantification is crucial for quality control, formulation development, and stability studies.
This document outlines the experimental protocols and performance data for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Complexometric Titration. The information is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for Trisodium HEDTA analysis.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying components in a mixture. Since Trisodium HEDTA lacks a strong chromophore for direct UV detection, an indirect method involving pre-column derivatization with a metal ion is commonly employed.[3][4] This forms a stable metal-HEDTA complex that can be readily detected by a UV-Vis spectrophotometer. Ion-pairing reversed-phase HPLC is a frequently used approach for this purpose.[5]
Experimental Protocol: Ion-Pairing Reversed-Phase HPLC
This protocol is adapted from validated methods for similar chelating agents like EDTA.[3][6]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Trisodium HEDTA of known concentration (e.g., 1000 µg/mL) in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation and Derivatization:
-
Dilute the sample solution containing Trisodium HEDTA to fall within the calibration range.
-
To a specific volume of both the standards and the sample solutions, add a solution of a metal salt (e.g., ferric chloride or copper (II) nitrate) in excess to ensure complete complexation with HEDTA.[4][5]
-
The mixture may require gentle heating (e.g., 60-70°C for 15-20 minutes) to facilitate the derivatization reaction.[3]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium bromide) and an organic modifier like methanol or acetonitrile. The pH should be controlled (e.g., pH 4.0 with acetic acid).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength will depend on the metal used for derivatization (e.g., around 260 nm for the Fe(III)-EDTA complex).[4]
-
Injection Volume: 20-100 µL.
-
-
Analysis and Quantification:
-
Inject the derivatized standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the metal-HEDTA complex against the concentration of the standards.
-
Determine the concentration of Trisodium HEDTA in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC Analysis of Trisodium HEDTA
Caption: Workflow for the quantification of Trisodium HEDTA by HPLC.
Quantitative Data for HPLC Method Validation (Comparable to EDTA)
| Parameter | Result |
| Linearity Range | 0.6 µg/mL - 3.0 µg/mL[7] |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy (% Recovery) | 98.2% - 102.0%[8] |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | 0.30 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.60 µg/mL[7] |
Method 2: Complexometric Titration
Complexometric titration is a classic and robust volumetric analysis method for quantifying metal chelators. The method involves titrating the HEDTA-containing solution with a standard solution of a metal ion that forms a stable, stoichiometric complex with HEDTA. An appropriate indicator is used to signal the endpoint.[9][10]
Experimental Protocol: Complexometric Titration
-
Preparation of Reagents:
-
Titrant: Prepare and standardize a metal salt solution, for example, 0.01 M Zinc Sulfate or Magnesium Chloride.
-
Buffer Solution: Prepare a buffer to maintain a constant pH during the titration, typically pH 10 using an ammonia-ammonium chloride buffer.[9][11]
-
Indicator: Prepare an indicator solution. Eriochrome Black T is a common choice for titrations with zinc or magnesium at pH 10.[9][11]
-
-
Sample Preparation:
-
Accurately pipette a known volume of the Trisodium HEDTA solution into an Erlenmeyer flask.
-
Dilute with deionized water.
-
-
Titration Procedure:
-
Add a sufficient amount of the pH 10 buffer to the sample solution.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color in the presence of magnesium or zinc ions (which can be added in a small amount if not already present to form the initial metal-indicator complex).[11]
-
Titrate the solution with the standardized metal salt solution.
-
The endpoint is reached when the solution color changes sharply from wine-red to a clear blue.[11] This indicates that all the HEDTA has been complexed by the titrant, and the indicator is in its free form.
-
Record the volume of the titrant used.
-
-
Calculation:
-
Calculate the concentration of Trisodium HEDTA in the sample based on the stoichiometry of the metal-HEDTA complex (which is 1:1) and the volume and concentration of the titrant used.[12]
-
Workflow for Complexometric Titration of Trisodium HEDTA
Caption: Workflow for the quantification of Trisodium HEDTA by complexometric titration.
Quantitative Data for Titration Method Validation
| Parameter | Result |
| Applicable Range | Typically for concentrations > 0.001 M |
| Accuracy (% Recovery) | 99.5% - 100.5% |
| Precision (RSD%) | < 1.0% |
| Limit of Detection (LOD) | Dependent on indicator sensitivity, generally higher than HPLC |
| Limit of Quantitation (LOQ) | Dependent on indicator sensitivity, generally higher than HPLC |
Comparison of Validation Methods
The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available equipment.
| Feature | HPLC with UV Detection | Complexometric Titration |
| Sensitivity | High (µg/mL level) | Moderate to Low (mg/mL level) |
| Specificity | High (separates HEDTA from interfering species) | Low (titrates all chelating agents that react with the metal ion) |
| Speed | Slower (requires system setup, equilibration, and run time) | Faster (for a single sample) |
| Cost (Equipment) | High | Low |
| Cost (per Sample) | Moderate (solvents, columns) | Low (reagents) |
| Automation | Easily automated | Can be automated but often performed manually |
| Matrix Effects | Can be significant, may require sample cleanup | Less susceptible to matrix effects but can have interferences from other metal ions |
Logical Comparison of Analytical Methods
References
- 1. Trisodium N-hydroxyethylethylenediaminetriacetate | C10H15N2Na3O7 | CID 8772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sielc.com [sielc.com]
- 5. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of EDTA in feed and premix formulations by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpdft.com [rjpdft.com]
- 8. researchgate.net [researchgate.net]
- 9. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 10. webhost.bridgew.edu [webhost.bridgew.edu]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. lscollege.ac.in [lscollege.ac.in]
HEDTA vs. EDTA: A Comparative Analysis of Biodegradability
For Researchers, Scientists, and Drug Development Professionals
The selection of chelating agents in various scientific and industrial applications necessitates a thorough understanding of their environmental fate. This guide provides an objective comparison of the biodegradability of two commonly used chelating agents: N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and Ethylenediaminetetraacetic acid (EDTA). This analysis is based on available experimental data to assist researchers in making informed decisions.
Quantitative Biodegradability Data
| Chelating Agent | Test Type | Biodegradation Percentage | Duration | Reference |
| HEDTA | Inherent Biodegradability (Zahn-Wellens, similar to OECD 302B) | Qualitatively described as "very stable" | Not specified | [1] |
| EDTA | Not specified | 6.3% | 28 days | [2] |
| EDTA (as NaEDTA) | Inherent Biodegradability | 31% | 28 days | [3] |
| EDTA (as FeEDTA) | Inherent Biodegradability | 60% | 28 days | [3] |
Note: The data for HEDTA is qualitative, indicating poor biodegradability. The quantitative data for EDTA varies depending on the specific salt and conditions of the study. It is crucial to note that these values are from different studies and not from a direct comparative experiment.
Experimental Protocols
The biodegradability of chemical substances is typically evaluated using standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). The two primary tests relevant to this comparison are the OECD 301 for "Ready Biodegradability" and the OECD 302 for "Inherent Biodegradability."
OECD Guideline 301B: Ready Biodegradability – CO2 Evolution Test
This test assesses the ultimate biodegradability of a substance under aerobic conditions. A substance is considered "readably biodegradable" if it shows significant mineralization (conversion to CO2) within a 28-day period.
Methodology:
-
Test Setup: The test substance is exposed to an inoculum of microorganisms (typically from activated sludge) in a mineral medium within a closed respirometer.
-
Aeration: The system is aerated with CO2-free air.
-
CO2 Measurement: The amount of CO2 produced during the biodegradation of the test substance is measured over 28 days. This is typically done by trapping the evolved CO2 in a barium hydroxide or sodium hydroxide solution and then titrating the remaining hydroxide.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2) based on the chemical formula of the substance.
-
Pass Criteria: A substance is classified as readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test.
OECD Guideline 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test
This test is designed to assess the potential for a substance to be biodegraded under favorable conditions, such as those found in a biological wastewater treatment plant. It is a more stringent test for substances that do not pass the "ready" biodegradability criteria.
Methodology:
-
Test Setup: The test substance is introduced into a vessel containing a mineral medium and a relatively high concentration of microorganisms from activated sludge.
-
Aeration and Agitation: The mixture is aerated and agitated for up to 28 days.
-
Measurement of Dissolved Organic Carbon (DOC): Samples are taken at regular intervals, filtered, and the DOC is measured. The removal of DOC over time indicates biodegradation.
-
Calculation: The percentage of biodegradation is calculated as the percentage of DOC removal, corrected for the DOC removal in a blank control (containing only the inoculum).
-
Interpretation: A substance is considered inherently biodegradable if it shows a significant removal of DOC (typically >70%) over the 28-day period. Biodegradation above 20% can be considered as evidence of primary biodegradability[4].
Biodegradation Pathway Comparison
The following diagram illustrates the general conceptual difference in the biodegradability potential of HEDTA and EDTA based on available information.
References
Assessing the impact of HEDTA on analytical method performance
For researchers, scientists, and drug development professionals, the choice of a chelating agent can significantly influence the accuracy, sensitivity, and overall performance of analytical methods. This guide provides an objective comparison of N-(2-Hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) with other common chelating agents, supported by experimental data and detailed methodologies.
HEDTA, a structural analogue of the widely used ethylenediaminetetraacetic acid (EDTA), offers unique properties that can be advantageous in various analytical applications. Its hydroxyethyl group can alter its chelating strength, selectivity, and solubility compared to EDTA, impacting techniques from chromatography to spectrophotometry.
Performance Comparison of Chelating Agents
The selection of an appropriate chelating agent is critical for minimizing metallic interference, improving signal stability, and enhancing separation efficiency. Below is a summary of comparative performance data for HEDTA and other chelators in different analytical contexts.
| Analytical Technique | Chelating Agents Compared | Key Performance Metrics | Observations |
| High-Performance Liquid Chromatography (HPLC) | HEDTA, EDTA | Analyte: Not Specified in Hanford Defense Waste - Spike Recovery: HEDTA: 100%; EDTA: 99% - Relative Standard Deviation (RSD): HEDTA: 2.6%; EDTA: 4.8% | In an early HPLC method, HEDTA showed slightly better recovery and precision compared to EDTA.[1] |
| Spectrophotometry (Xylidyl Blue Method) | HEDTA, EGTA | Analyte: Magnesium (Mg²⁺) - Intra-run Average CV%: HEDTA: 6.39%; EGTA: 8.71% - Bias: HEDTA showed a 4% positive bias compared to EGTA. | For magnesium determination, HEDTA demonstrated better precision (lower CV%) than EGTA. |
| Metal Ion Chelation | HEDTA, GLDA | Analytes: Calcium (Ca²⁺), Iron (Fe²⁺) - Ca²⁺ Chelation: At pH 1, HEDTA > GLDA; At pH 3, GLDA ≈ HEDTA. - Fe²⁺ Chelation: GLDA > HEDTA at both pH 1 and 3. | The relative chelation efficiency of HEDTA is highly dependent on pH and the target metal ion.[2][3] |
| Metal Extraction from Soil | HEDTA, DTPA, EDTA, EGTA, NTA | Analytes: Al, Fe, Mn, Zn, Cu, Cd, Ni - Extraction Efficiency: HEDTA and DTPA were the most effective extractants for all metals studied. | HEDTA demonstrated superior or equivalent extraction capabilities compared to EDTA and other common chelators for a range of metals.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical performance. The following sections outline the protocols used in the comparative studies cited above.
HPLC Determination of HEDTA and EDTA
This method was developed for the analysis of chelating agents in Hanford Defense Waste.
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Mobile Phase: Not specified in the available abstract.
-
Column: Not specified in the available abstract.
-
Detection: Not specified in the available abstract.
-
Sample Preparation: Spiking of Hanford Defense Waste samples with known concentrations of HEDTA and EDTA.
-
Key Findings: The method demonstrated good recovery and precision for both analytes, with HEDTA performing slightly better than EDTA under the tested conditions.[1]
Spectrophotometric Determination of Magnesium
This protocol compares HEDTA and EGTA as chelating agents in the Xylidyl blue method for magnesium quantification.
-
Method: Xylidyl blue colorimetric method.
-
Reagents:
-
Xylidyl blue reagent
-
Alkaline buffer
-
HEDTA or EGTA as the chelating agent to mask calcium interference.
-
-
Procedure:
-
Serum samples were mixed with the Xylidyl blue reagent in an alkaline medium.
-
Magnesium ions form a purple-red chelate with the dye.
-
HEDTA or EGTA is included in the reagent to selectively bind calcium ions, preventing their interference.
-
The absorbance of the resulting solution is measured spectrophotometrically, and the color intensity is proportional to the magnesium concentration.
-
-
Data Analysis: Comparison of intra-run coefficient of variation (CV%) and bias between the two methods.
Comparative Study of Metal Ion Chelation
This study evaluated the performance of HEDTA and tetrasodium glutamate diacetate (GLDA) as chelators for calcium and iron ions at different pH levels.
-
Methodology: The specific experimental details for determining chelation performance were not fully detailed in the provided summary but were based on computational modeling (Density Functional Theory and Monte Carlo simulations) and experimental validation.[2][3]
-
Conditions:
-
pH: 1 and 3
-
Temperature: 80 °C
-
-
Analysis: The chelation power was compared based on the amount of metal ion sequestered by each chelating agent under the specified conditions.
Logical Workflow for Chelating Agent Selection
The decision to use HEDTA or another chelating agent in an analytical method is a multi-faceted process that involves considering the specific requirements of the analysis. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting an appropriate chelating agent.
Signaling Pathway of Metal Ion Interference and Chelation
In many analytical methods, particularly those involving biological samples or complex matrices, free metal ions can interfere with the measurement of the analyte of interest. Chelating agents like HEDTA mitigate this interference by forming stable complexes with the metal ions, effectively sequestering them.
Caption: Role of HEDTA in mitigating metal ion interference.
References
- 1. Determination of EDTA and HEDTA in Hanford defense waste by high-performance liquid chromatography (Conference) | OSTI.GOV [osti.gov]
- 2. Performance Analysis of GLDA and HEDTA as Chelators for Calcium and Ferrum Ions at 80 °C: A Combined Molecular Modeling and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Review of Metal-Chelator Complex Stability for Researchers and Drug Development Professionals
An in-depth analysis of the stability of metal-chelator complexes is crucial for advancements in drug development, toxicology, and chelation therapy. The efficacy and safety of chelating agents are intrinsically linked to the stability of the complexes they form with various metal ions. This guide provides a comparative overview of the stability of complexes formed between common chelating agents and biologically relevant metal ions, supported by experimental data and detailed methodologies.
Understanding Metal-Chelator Stability
The stability of a metal-chelator complex is quantified by its stability constant (log K), also known as the formation constant. A higher log K value indicates a more stable complex, signifying a stronger bond between the metal ion and the chelating agent. This stability is a critical factor in determining a chelator's ability to sequester a target metal ion in a biological system without being displaced by competing endogenous ligands.
The "chelate effect" is a key principle in this context, where polydentate ligands (chelators that bind to a metal ion through multiple donor atoms) form significantly more stable complexes than monodentate ligands (which bind through a single donor atom). This enhanced stability is primarily due to a favorable increase in entropy upon chelation.
Comparative Stability of Common Metal-Chelator Complexes
The following table summarizes the logarithm of the overall stability constants (log β) for complexes of several widely used chelating agents with various divalent and trivalent metal ions. These values have been compiled from critically reviewed data from the NIST and IUPAC databases.[1][2][3][4][5][6][7][8]
| Chelating Agent | Fe³⁺ | Cu²⁺ | Zn²⁺ | Pb²⁺ | Ca²⁺ | Mg²⁺ |
| EDTA | 25.1 | 18.8 | 16.5 | 18.0 | 10.7 | 8.7 |
| DTPA | 28.6 | 21.4 | 18.4 | 18.8 | 10.8 | 9.3 |
| DOTA | 29.3 | 22.2 | 20.8 | 20.2 | 17.2 | 11.2 |
| TETA | 24.5 | 20.4 | 15.6 | 16.1 | 6.4 | 5.2 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are generally at 25°C and an ionic strength of 0.1 M.
Experimental Determination of Complex Stability
The stability and stoichiometry of metal-chelator complexes are commonly determined using spectrophotometric methods, with Job's method of continuous variation being a cornerstone technique.
Experimental Protocol: Spectrophotometric Determination of Cu²⁺-EDTA Complex Stoichiometry and Stability Constant using Job's Method
This protocol outlines the steps to determine the stoichiometry and stability constant of the copper(II)-EDTA complex.[9][10][11]
Materials:
-
Stock solution of copper(II) sulfate (CuSO₄) of known concentration (e.g., 0.01 M).
-
Stock solution of ethylenediaminetetraacetic acid (EDTA) disodium salt of the same concentration as the copper solution.
-
Buffer solution (e.g., acetate buffer, pH 4.7).
-
Spectrophotometer.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Isomolar Solutions: Prepare a series of solutions by mixing the stock solutions of CuSO₄ and EDTA in varying molar ratios, while keeping the total volume and total molar concentration constant. For example, prepare a series of 10 solutions in 10 mL volumetric flasks, with the volume of CuSO₄ solution ranging from 1 mL to 9 mL and the corresponding volume of EDTA solution ranging from 9 mL to 1 mL. Bring each flask to volume with the buffer solution.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the Cu²⁺-EDTA complex by scanning a solution containing a mixture of the two. Set the spectrophotometer to this λ_max and measure the absorbance of each of the prepared isomolar solutions.
-
Job's Plot Construction: Plot the measured absorbance against the mole fraction of the ligand (EDTA). The mole fraction of EDTA is calculated as: X_EDTA = [EDTA] / ([Cu²⁺] + [EDTA])
-
Determination of Stoichiometry: The plot will show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5.
-
Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data of the Job's plot using the following equation for a 1:1 complex: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. These concentrations can be determined from the absorbance values and the initial concentrations of the reactants.
Cellular Pathways and Experimental Workflows
The interaction of metal chelators with biological systems is complex, often impacting various cellular pathways. For instance, iron chelators can modulate pathways involved in cell proliferation and oxidative stress. An in vitro experimental workflow to assess the efficacy of a novel chelator would typically involve a series of assays.
Caption: In vitro experimental workflow for evaluating a novel metal chelator.
This workflow begins with the fundamental characterization of the chelator and its metal binding affinity. Subsequent cell-based assays assess its biological impact, including toxicity and its effect on cellular metal content and related signaling pathways.
Signaling Pathways Affected by Metal Chelation
Metal chelation can have profound effects on cellular signaling. For example, iron is a critical cofactor for many enzymes, and its chelation can inhibit pathways dependent on these enzymes. One such pathway is the ribonucleotide reductase pathway, essential for DNA synthesis and cell proliferation.
Caption: Inhibition of the ribonucleotide reductase pathway by an iron chelator.
By sequestering intracellular iron, the chelator inactivates ribonucleotide reductase, thereby inhibiting DNA synthesis and ultimately halting cell proliferation. This is a key mechanism by which some chelators exhibit anti-cancer properties.
References
- 1. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]
- 2. nist.gov [nist.gov]
- 3. catalog.data.gov [catalog.data.gov]
- 4. The IUPAC stability constants database | Semantic Scholar [semanticscholar.org]
- 5. acadsoft.co.uk [acadsoft.co.uk]
- 6. [PDF] NIST Critically Selected Stability Constants of Metal Complexes Database | Semantic Scholar [semanticscholar.org]
- 7. Stability Constant Explorer - Database of Stability Constants of Metal Complexes - Stability Constant Explorer [n-hatada.github.io]
- 8. acadsoft.co.uk [acadsoft.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solved Task 1: Determination of stoichiometry for | Chegg.com [chegg.com]
Safety Operating Guide
Safe Disposal of Trisodium HEDTA Monohydrate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Trisodium (hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) monohydrate, tailored for laboratory and research professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Trisodium HEDTA is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] It is also recognized as being harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, it is imperative that this chemical is not disposed of via standard drains or waterways.[1]
Immediate Steps for Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure. The required response depends on the scale of the spill.
Minor Spills:
-
Ensure Proper PPE: Before cleanup, equip yourself with protective clothing, gloves, safety glasses, and a dust respirator.[1][2]
-
Contain the Spill: Immediately clean up all spilled material to prevent it from spreading.[1]
-
Dry Cleanup: Use dry cleanup procedures to avoid generating dust.[1] You can sweep up, shovel up, or vacuum the material (use explosion-proof vacuums designed for grounded use).[1]
-
Collect and Seal: Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[1][2]
Major Spills:
-
Alert Personnel: Immediately caution personnel in the area and alert emergency responders, providing the location and nature of the hazard.[1]
-
Control Contact: Wear appropriate personal protective equipment, including protective clothing, to control personal contact with the substance.[1]
-
Prevent Environmental Contamination: By any means available, prevent the spillage from entering drains or water courses.[1] If contamination of drains or waterways occurs, advise emergency services immediately.[1]
-
Cleanup Procedure:
-
Post-Cleanup: Wash the affected area with large amounts of water and prevent runoff from entering drains.[1]
General Disposal Protocol for Unused or Waste Material
The disposal of Trisodium HEDTA monohydrate must be conducted in accordance with all applicable local, state, and federal regulations.[4] This product, in its unused state, is not typically considered an RCRA-defined hazardous waste, but it is the responsibility of the waste generator to confirm this classification.[4]
-
Containerize Waste: Place the waste material in a clean, dry, and sealable container. Ensure the container is clearly and accurately labeled as "this compound Waste."[1][2]
-
Storage Pending Disposal: Store the sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][4]
-
Engage a Licensed Waste Disposal Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Do not attempt to dispose of this chemical through standard municipal waste streams.
-
Container Disposal: Empty containers retain product residue. They should be handled with the same precautions and disposed of or shipped in accordance with all applicable regulations.[4] For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[5]
Safety and Handling Data
The following table summarizes key quantitative data related to the handling and potential toxicity of Trisodium HEDTA and its salts, which informs the necessary precautions during disposal.
| Data Point | Value | Species | Source Citation |
| Oral LD50 | 2150 mg/kg | Rat | [2] |
| Oral LD50 | 2150 mg/kg | Mouse | [2] |
| Biochemical Oxygen Demand (BOD5) | 0.004-0.006 | N/A | [1] |
| Chemical Oxygen Demand (COD) | 0.66 | N/A | [1] |
| Theoretical Oxygen Demand (ThOD) | 0.97 | N/A | [1] |
Experimental protocols for the determination of the environmental fate or degradation of this compound are not detailed in the available documentation. The data presented are from standardized safety and environmental assessments.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trisodium HEDTA Monohydrate
Essential safety protocols and logistical plans are critical for the secure and effective handling of Trisodium HEDTA monohydrate in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal methods to ensure a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough assessment of potential exposure is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the associated risks.
| Hazard Assessment | Recommended Personal Protective Equipment |
| Eye Contact | Safety glasses with side shields are mandatory for all operations. In situations with a risk of splashing, tightly fitting chemical safety goggles are required. A face shield should be used in conjunction with goggles when handling large quantities or if there is a significant splash potential. |
| Skin Contact | Chemical-resistant gloves are essential. Nitrile, neoprene, or PVC gloves are suitable options. Ensure gloves are inspected for integrity before each use and disposed of properly after handling. A lab coat or chemical-resistant apron should be worn to protect clothing and skin. In cases of potential significant exposure, a full-body chemical-resistant suit may be necessary. |
| Inhalation | A NIOSH-approved respirator is required if working in an area with insufficient ventilation or when there is a potential for aerosol or dust generation. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a full-face respirator) should be selected based on the anticipated concentration of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures operational efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly designated for hazardous chemicals.
Handling and Use Protocol
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the chemical, preferably within a fume hood if there is a risk of inhalation.
-
Weighing and Transfer: When weighing or transferring the solid material, do so in a manner that minimizes dust generation. Use a scoop or spatula and avoid pouring directly from a large container.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate mixing without creating aerosols.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Contain: For small spills, use an appropriate absorbent material to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Thoroughly decontaminate the spill area.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualizing Safety Workflows
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making processes.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step workflow for handling and disposal.
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
